Product packaging for 2,3-Dimethyl-4,6-dinitroaniline(Cat. No.:CAS No. 147622-43-3)

2,3-Dimethyl-4,6-dinitroaniline

Cat. No.: B3104365
CAS No.: 147622-43-3
M. Wt: 211.17 g/mol
InChI Key: GYPMMPCCQIFFBR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4,6-dinitroaniline is a chemical compound with the molecular formula C8H9N3O4 and is a member of the dinitroaniline class . Dinitroaniline compounds are primarily recognized in agricultural science for their herbicidal properties, where they function as microtubule inhibitors . These herbicides, including trifluralin and pendimethalin, target tubulin proteins to disrupt microtubule assembly during cell division, effectively inhibiting root growth in plants . This specific isomer is valuable for researchers investigating the structure-activity relationships within this herbicide family, as slight structural variations can significantly influence biological activity and resistance mechanisms . The compound serves as an important intermediate in organic synthesis and chemical manufacturing, particularly in the development of more complex dinitroaniline derivatives . From an ecotoxicological perspective, studies on related dinitroanilines highlight concerns about their effects on non-target organisms, indicating a research need to understand their environmental impact and degradation . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions. Please note that specific data on physical properties, solubility, and detailed toxicological profiles for this exact isomer are not fully available in the public domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O4 B3104365 2,3-Dimethyl-4,6-dinitroaniline CAS No. 147622-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-4,6-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-4-5(2)8(9)7(11(14)15)3-6(4)10(12)13/h3H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPMMPCCQIFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-Dinitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This whitepaper provides a comprehensive overview of the chemical class of dimethyl-dinitroanilines. It is important to note that specific experimental data for 2,3-Dimethyl-4,6-dinitroaniline is scarce in publicly available scientific literature. Therefore, this guide focuses on the general properties, synthesis, and applications of closely related and more extensively studied isomers, providing a framework for understanding the likely characteristics of this specific compound.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline containing two nitro groups. The addition of methyl groups to the benzene ring gives rise to dimethyl-dinitroaniline isomers. These compounds are of significant interest to researchers and drug development professionals due to their diverse applications, ranging from herbicides to intermediates in the synthesis of dyes and pharmaceuticals. Their biological activity is often linked to the specific arrangement of substituents on the aniline ring.

Physicochemical Properties of Dinitroaniline Isomers

The physicochemical properties of dinitroanilines can vary significantly based on the substitution pattern of the nitro and methyl groups on the benzene ring. The following table summarizes key quantitative data for several dinitroaniline isomers to facilitate comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dimethyl-6-nitroaniline 59146-96-2C₈H₁₀N₂O₂166.18Not available
2,4-Dimethyl-6-nitroaniline 1635-84-3C₈H₁₀N₂O₂166.1864-68[1]
2,6-Dimethyl-4-nitroaniline 16947-63-0C₈H₁₀N₂O₂166.18164-165
3,4-Dimethyl-2,6-dinitroaniline 40318-31-8C₈H₉N₃O₄211.17Not available
N,N-Dimethyl-2,4-dinitroaniline 1670-17-3C₈H₉N₃O₄211.18161-164[2]
2,4-Dinitroaniline 97-02-9C₆H₅N₃O₄183.12187-189
2,6-Dinitroaniline 606-22-4C₆H₅N₃O₄183.12136 (decomposes)[3]
3,5-Dinitroaniline 618-87-1C₆H₅N₃O₄183.12Not available

Synthesis of Dinitroanilines: Experimental Protocols

The synthesis of dinitroanilines can be generally achieved through two primary routes: the nitration of a corresponding dimethylaniline or the amination of a dinitro-substituted chlorobenzene. Below is a detailed experimental protocol for the synthesis of a related compound, 2,4-dimethyl-6-nitroaniline, which serves as a representative example.

Synthesis of 2,4-Dimethyl-6-nitroaniline

This synthesis is a multi-step process starting from 2,4-dimethylaniline.[4]

Step 1: Acetylation of 2,4-Dimethylaniline

  • A solution of 2,4-dimethylaniline (24.2 g, 0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour.[4]

  • The reaction mixture is then cooled to 35°C.

Step 2: Nitration of 2,4-Dimethylacetanilide

  • Concentrated sulfuric acid (40 ml) is added to the cooled reaction mixture from Step 1.

  • A mixed acid solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml) is slowly added dropwise to the mixture.[4]

  • The reaction is allowed to proceed for 1 hour and then cooled to room temperature.

  • The cooled mixture is poured into cold water, leading to the precipitation of a white solid, 2,4-dimethylacetanilide.

  • The solid is filtered and washed with cold water.

Step 3: Hydrolysis of 2,4-Dimethyl-6-nitroacetanilide

  • The 2,4-dimethylacetanilide from Step 2 is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour.[4]

  • The reaction mixture is slowly added to cooled water, resulting in the precipitation of an orange-red solid.

  • The precipitate is filtered and washed with water until the filtrate reaches a neutral pH.

  • The solid product, 2,4-dimethyl-6-nitroaniline, is collected after drying at 80°C.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis start 2,4-Dimethylaniline, Acetic Acid, Acetic Anhydride reflux1 Reflux for 1 hour start->reflux1 cool1 Cool to 35°C reflux1->cool1 add_h2so4 Add Conc. H₂SO₄ cool1->add_h2so4 add_mixed_acid Add Mixed Acid (H₂SO₄/HNO₃) add_h2so4->add_mixed_acid react1 React for 1 hour add_mixed_acid->react1 cool2 Cool to Room Temp. react1->cool2 precipitate1 Pour into Cold Water (Precipitation) cool2->precipitate1 filter1 Filter and Wash precipitate1->filter1 product1 2,4-Dimethylacetanilide filter1->product1 add_h2so4_2 Add 70% H₂SO₄ product1->add_h2so4_2 reflux2 Reflux for 1 hour add_h2so4_2->reflux2 precipitate2 Add to Cold Water (Precipitation) reflux2->precipitate2 filter2 Filter and Wash precipitate2->filter2 dry Dry at 80°C filter2->dry final_product 2,4-Dimethyl-6-nitroaniline dry->final_product

Synthesis workflow for 2,4-Dimethyl-6-nitroaniline.

Applications and Biological Activity

Dinitroanilines are most notably used as pre-emergence herbicides.[3] They are effective against a variety of grasses and broadleaf weeds. The herbicidal activity of dinitroanilines stems from their ability to inhibit microtubule formation in plant cells.[3] This disruption of microtubule dynamics interferes with cell division and elongation, ultimately leading to the death of the weed seedlings.

Beyond their agricultural applications, dinitroanilines serve as important intermediates in the synthesis of azo dyes and other organic compounds.[3] Some derivatives have also been investigated for their potential antimicrobial properties.

Mechanism of Herbicidal Action: Microtubule Disruption

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule assembly. These compounds bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This leads to a loss of microtubule structure and function, which is critical for various cellular processes, including cell division (mitosis) and cell wall formation.

Microtubule_Disruption_Pathway Dinitroaniline Dinitroaniline Herbicides Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision CellElongation Cell Elongation Microtubule->CellElongation WeedGrowth Weed Growth CellDivision->WeedGrowth CellElongation->WeedGrowth

Simplified signaling pathway of dinitroaniline herbicides.

Safety and Toxicity

Dinitroaniline compounds are generally considered to have low to moderate toxicity in humans. However, they can be toxic to aquatic life.[3] Safety data sheets for related compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed or inhaled. It is crucial to handle these compounds with appropriate personal protective equipment in a well-ventilated area.

Conclusion and Future Directions

The dimethyl-dinitroaniline class of compounds holds significant industrial importance, particularly in the agricultural sector. While a substantial body of research exists for many isomers, there is a noticeable lack of specific data for this compound. Future research efforts could focus on the synthesis and characterization of this and other less-studied isomers to explore their potential applications and biological activities. A systematic investigation of their structure-activity relationships could lead to the development of novel herbicides, dyes, or pharmaceutical intermediates.

References

Technical Guide on Dimethyl-Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Dimethyl-Dinitroanilines

Dinitroanilines are a class of chemical compounds derived from aniline with two nitro group substituents. The addition of methyl groups to the benzene ring creates various dimethyl-dinitroaniline isomers. These compounds are of significant interest, primarily as intermediates in the synthesis of dyes and pesticides.[1] Notably, several dinitroaniline derivatives are potent pre-emergence herbicides.[2] Their mechanism of action and structure-activity relationships are crucial areas of study for the development of new agricultural chemicals and potentially for therapeutic agents.

Physicochemical Data of Dimethyl-Dinitroaniline Isomers

Due to the lack of specific data for 2,3-Dimethyl-4,6-dinitroaniline, this section provides data for two closely related isomers: 3,4-Dimethyl-2,6-dinitroaniline and 2,4-Dimethyl-3,6-dinitroaniline .

Property3,4-Dimethyl-2,6-dinitroaniline2,4-Dimethyl-3,6-dinitroaniline
CAS Number 40318-31-8[3][4]61920-54-5
Molecular Formula C₈H₉N₃O₄[3]C₈H₉N₃O₄
Molecular Weight 211.17 g/mol [3]211.18 g/mol
IUPAC Name 3,4-dimethyl-2,6-dinitroaniline[3]2,4-dimethyl-3,6-dinitroaniline
Synonyms 3,4-Dimethyl-2,6-dinitrobenzenamine, 2,6-Nitro-3,4-xylidine[5]-
Predicted XlogP 2.7[3]-
Monoisotopic Mass 211.05930578 Da[3]-

Synthesis Protocols

While a specific protocol for this compound is unavailable, the synthesis of related compounds, such as the herbicide pendimethalin from 3,4-dimethylaniline, provides a representative experimental workflow.

Example Protocol: Synthesis of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (Pendimethalin)

This synthesis is a multi-step process starting from 3,4-dimethylaniline.

Step 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline [6]

  • Reaction Setup: In a 200 ml autoclave, mix 0.2 mol of 3,4-dimethyl aniline, 0.3 mol of 3-pentanone, 1.2 g of 5% platinum on carbon catalyst, and 0.45 g of β-naphthalene sulfonic acid.

  • Hydrogenation: Close the autoclave, purge with nitrogen, and then charge with hydrogen to a pressure of 0.5-1.0 MPa.

  • Reaction Conditions: Maintain the reaction temperature at 60-70°C for 1 hour with stirring.

  • Work-up: After cooling and carefully venting the hydrogen, the catalyst is filtered off to yield N-(1-ethylpropyl)-3,4-dimethylaniline.

Step 2: Dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline [7]

  • Nitration Reaction: The N-(1-ethylpropyl)-3,4-dimethylaniline intermediate is subjected to a nitration reaction. A typical industrial process involves a two-step nitration.

  • First Nitration: The aniline derivative is treated with dilute nitric acid.

  • Second Nitration: After separation of the organic phase, it is treated with a more concentrated nitric acid to introduce the second nitro group.

  • Purification: The final product, pendimethalin, is then purified.

Note: The synthesis of dinitroanilines involves hazardous materials and should be performed with appropriate safety precautions in a controlled laboratory environment.

Biological Activity and Mechanism of Action

The primary biological activity of many dinitroaniline derivatives is their herbicidal effect, which stems from their ability to disrupt microtubule formation in plant cells.[8][9]

Mechanism of Action: Microtubule Disruption

Dinitroaniline herbicides act by binding to tubulin, the protein subunit of microtubules.[9][10] This interaction prevents the polymerization of tubulin into functional microtubules, which are essential for cell division (mitosis).

  • Binding to Tubulin: Dinitroanilines bind to α-tubulin heterodimers.[10][11]

  • Inhibition of Polymerization: The binding forms a herbicide-tubulin complex that, when added to the growing end of a microtubule, halts further elongation.[9]

  • Disruption of Mitosis: The absence of functional microtubules disrupts the formation of the mitotic spindle, leading to an arrest of cell division at metaphase.[8] This results in the inhibition of root and shoot growth in susceptible plants.[8]

Interestingly, dinitroaniline herbicides show selectivity, affecting plant and protozoan microtubules but not those of animals or fungi, which is attributed to differences in the tubulin binding sites.[9][10]

Visualizations

General Synthesis Pathway for a Dimethyl-Dinitroaniline Herbicide

G General Synthesis of a Dimethyl-Dinitroaniline Herbicide A 3,4-Dimethylaniline C Reductive Amination (H2, Pt/C) A->C B Ketone (e.g., 3-Pentanone) B->C D N-alkyl-3,4-dimethylaniline C->D E Nitration (HNO3, H2SO4) D->E F N-alkyl-3,4-dimethyl-2,6-dinitroaniline (e.g., Pendimethalin) E->F

Caption: Synthesis of a dinitroaniline herbicide from 3,4-dimethylaniline.

Mechanism of Dinitroaniline Herbicide Action

G Mechanism of Microtubule Disruption by Dinitroanilines cluster_0 Plant Cell Tubulin α/β-Tubulin Dimers Complex Herbicide-Tubulin Complex Tubulin->Complex Dinitroaniline Dinitroaniline Herbicide Dinitroaniline->Complex Inhibition Inhibition Complex->Inhibition Microtubule Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellDivision Cell Division Mitosis->CellDivision Inhibition->Microtubule Inhibition2 Inhibition Inhibition3 Inhibition

References

An In-depth Technical Guide to 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of 2,3-Dimethyl-4,6-dinitroaniline, including its chemical properties, synthesis, and biological significance, with a comparative analysis of its isomers.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific isomer this compound is not widely available in published literature and chemical databases. This guide provides the theoretical molecular weight for the requested compound and detailed information on the closely related and better-documented isomer, 3,4-Dimethyl-2,6-dinitroaniline , as a representative example of a dimethyl-dinitroaniline compound.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline containing two nitro groups. These compounds and their derivatives are of significant interest due to their diverse applications, ranging from herbicides and pesticides to intermediates in the synthesis of dyes and pharmaceuticals.[1] The biological activity of dinitroanilines is often attributed to their ability to disrupt microtubule formation.[1] The specific properties and activities of dinitroaniline derivatives are highly dependent on the substitution pattern on the aniline ring. This guide focuses on the chemical and physical properties of this compound and its isomers.

Chemical Properties

While experimental data for this compound is scarce, its molecular formula is C8H9N3O4. Based on this, the theoretical molecular weight can be calculated. For comparative purposes, the experimentally determined properties of the isomer 3,4-Dimethyl-2,6-dinitroaniline are presented below.

PropertyValueSource
Molecular Formula C8H9N3O4PubChem
Molecular Weight 211.17 g/mol PubChem
IUPAC Name 3,4-dimethyl-2,6-dinitroanilinePubChem
CAS Number 40318-31-8PubChem
Canonical SMILES CC1=CC(=C(C(=C1C)--INVALID-LINK--[O-])N)--INVALID-LINK--[O-]PubChem
InChI InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3PubChem
InChIKey MHTNLJYRURGLAC-UHFFFAOYSA-NPubChem

Synthesis and Experimental Protocols

A general method for the synthesis of dinitroanilines involves the nitration of an appropriate aniline derivative. The specific starting materials and reaction conditions will determine the final isomeric product.

General Experimental Protocol for the Synthesis of Dinitroanilines:

A common route for the synthesis of dinitroanilines is the dinitration of a substituted chlorobenzene, followed by amination. For instance, 2,6-dinitroaniline can be produced from the dinitration of chlorobenzene-4-sulfonic acid, followed by desulfonation and subsequent amination.[2]

A logical workflow for a potential synthesis of a dimethyl-dinitroaniline is outlined in the diagram below.

G cluster_0 Synthesis Workflow Start Dimethylaniline Isomer Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Reactant Intermediate Mononitro-dimethylaniline Step1->Intermediate Step2 Further Nitration Intermediate->Step2 Product Dimethyl-dinitroaniline Step2->Product Purification Crystallization / Chromatography Product->Purification Final Pure Dimethyl-dinitroaniline Purification->Final

A representative workflow for the synthesis of dimethyl-dinitroaniline.

Biological Activity and Signaling Pathways

Dinitroaniline herbicides are known to exert their biological effects by inhibiting microtubule formation in plant cells.[1] This disruption of microtubule dynamics interferes with cell division and ultimately leads to cell death. The antimitotic activity of new dinitroaniline derivatives has been a subject of research, with studies indicating that their effects are comparable to established herbicides like trifluralin.

While no specific signaling pathways involving this compound have been documented, the general mechanism of action for dinitroaniline compounds involves the binding to tubulin, the protein subunit of microtubules. This prevents the polymerization of tubulin into functional microtubules, thereby arresting cell cycle progression at mitosis.

Isomeric Landscape of Dimethyl-dinitroaniline

The precise positioning of the methyl and nitro groups on the aniline ring is critical in determining the chemical and biological properties of dimethyl-dinitroaniline isomers. The diagram below illustrates the structural relationship between the requested compound and some of its isomers.

G Parent Dimethyl-dinitroaniline (C8H9N3O4) Isomer1 This compound Parent->Isomer1 Isomer of Isomer2 3,4-Dimethyl-2,6-dinitroaniline Parent->Isomer2 Isomer of Isomer3 2,4-Dimethyl-3,6-dinitroaniline Parent->Isomer3 Isomer of Isomer4 2,5-Dimethyl-3,4-dinitroaniline Parent->Isomer4 Isomer of

Structural isomers of dimethyl-dinitroaniline.

Conclusion

While this compound itself is not a well-characterized compound, the broader class of dinitroanilines presents a rich area for research and development, particularly in the fields of agriculture and medicinal chemistry. The provided data on the isomer 3,4-Dimethyl-2,6-dinitroaniline serves as a valuable reference for understanding the general characteristics of this compound class. Further research into the synthesis and biological evaluation of specific isomers like this compound could unveil novel properties and applications.

References

Theoretical Synthesis Pathway for 2,3-Dimethyl-4,6-dinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a theoretical, multi-step synthesis pathway for the production of 2,3-Dimethyl-4,6-dinitroaniline. The proposed methodology is based on established organic chemistry principles, including electrophilic aromatic substitution and the use of protecting groups, drawing parallels from documented syntheses of structurally similar compounds.

Synthesis Strategy Overview

The proposed synthesis of this compound from 2,3-dimethylaniline is a three-step process.

  • Protection of the Amine Group: The synthesis begins with the acetylation of the starting material, 2,3-dimethylaniline. This step converts the highly activating and acid-sensitive amino group (-NH₂) into a less activating acetamido group (-NHCOCH₃). This protection is crucial to prevent oxidation by nitric acid and to control the regioselectivity of the subsequent nitration.

  • Dinitration: The protected intermediate, N-(2,3-dimethylphenyl)acetamide, undergoes electrophilic aromatic substitution using a mixed acid nitrating agent (a combination of concentrated nitric acid and sulfuric acid). The acetamido and methyl substituents are ortho-, para-directing, guiding the two nitro groups to the C4 and C6 positions of the aromatic ring.

  • Deprotection: The final step involves the acidic hydrolysis of the acetamido group to restore the primary amine, yielding the target compound, this compound.

Synthesis Workflow Diagram

The overall logic of the synthesis is depicted in the following workflow diagram.

Synthesis_Workflow Start Start: 2,3-Dimethylaniline Step1 Step 1: Acetylation (Amine Protection) Start->Step1 Step2 Step 2: Dinitration (Electrophilic Aromatic Substitution) Step1->Step2 Step3 Step 3: Hydrolysis (Amine Deprotection) Step2->Step3 End End Product: This compound Step3->End

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Acetylation of 2,3-Dimethylaniline

This step produces the intermediate N-(2,3-dimethylphenyl)acetamide. The acetyl group protects the amine from oxidation and moderates its directing effect in the subsequent nitration step.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (0.2 mol).

  • Add glacial acetic acid (25 mL) and acetic anhydride (0.22 mol, 1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour with continuous stirring.

  • After 1 hour, cool the mixture to approximately 35°C.

  • Slowly pour the cooled reaction mixture into 400 mL of ice-cold water while stirring.

  • The product, N-(2,3-dimethylphenyl)acetamide, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 80°C.

Step 2: Dinitration of N-(2,3-dimethylphenyl)acetamide

This step introduces two nitro groups at the C4 and C6 positions, yielding N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide.

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the dried N-(2,3-dimethylphenyl)acetamide (0.1 mol) from Step 1.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (98%, 80 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 0.25 mol, 2.5 eq) to concentrated sulfuric acid (98%, 35 mL) in a beaker cooled in an ice bath.

  • Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the acetanilide over a period of 45-60 minutes. Maintain the reaction temperature between 5°C and 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours, maintaining the temperature below 15°C.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow solid, N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide, will precipitate.

  • Collect the precipitate by vacuum filtration and wash extensively with cold water until the washings are neutral (pH 7).

Step 3: Hydrolysis of N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide

This final deprotection step removes the acetyl group to yield the target product, this compound.

Methodology:

  • Place the crude, moist product from Step 2 into a round-bottom flask.

  • Add a solution of 70% (v/v) sulfuric acid (150 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 160°C) for 1-2 hours with stirring.

  • Monitor the reaction (e.g., by TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and then slowly pour it into 500 mL of ice-cold water.

  • An orange-red precipitate of the final product will form.

  • Collect the solid by vacuum filtration and wash with abundant water until the filtrate is neutral.

  • Dry the final product, this compound, in a vacuum oven at 80°C.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data

The following tables summarize the reactants required for this theoretical synthesis based on a starting quantity of 0.2 moles of 2,3-dimethylaniline.

Table 1: Reactant Specifications

Step Compound Name Formula Molar Mass ( g/mol ) Moles (mol) Quantity
1 2,3-Dimethylaniline C₈H₁₁N 121.18 0.20 24.24 g
1 Acetic Anhydride C₄H₆O₃ 102.09 0.22 22.46 g (20.8 mL)
1 Glacial Acetic Acid C₂H₄O₂ 60.05 - 25 mL (Solvent)
2 N-(2,3-dimethylphenyl)acetamide C₁₀H₁₃NO 163.22 0.10 16.32 g
2 Conc. Sulfuric Acid (98%) H₂SO₄ 98.08 - ~115 mL (Solvent/Catalyst)
2 Conc. Nitric Acid (70%) HNO₃ 63.01 0.25 ~17.5 mL
3 N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide C₁₀H₁₁N₃O₅ 253.21 ~0.10 ~25.3 g (Crude)

| 3 | Sulfuric Acid (70% v/v) | H₂SO₄ | 98.08 | - | 150 mL (Solvent/Catalyst) |

Table 2: Reaction Conditions and Theoretical Yields

Step Reaction Temperature Duration Theoretical Yield
1 Acetylation Reflux (~118°C) 1 hour 90-95%
2 Dinitration 5-10°C 3 hours 80-85%

| 3 | Hydrolysis | Reflux (~160°C) | 1-2 hours | 90-95% |

Detailed Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations throughout the synthesis.

Reaction_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Dinitration cluster_step3 Step 3: Hydrolysis A 2,3-Dimethylaniline (C₈H₁₁N) reagent1 + Acetic Anhydride (CH₃CO)₂O Reflux B N-(2,3-dimethylphenyl)acetamide (C₁₀H₁₃NO) reagent2 + 2 HNO₃ + H₂SO₄ 5-10°C B->reagent2 reagent1->B C N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide (C₁₀H₁₁N₃O₅) reagent3 + H₂O, H⁺ (H₂SO₄/H₂O) Reflux C->reagent3 reagent2->C D This compound (C₈H₉N₃O₄) reagent3->D

Caption: Step-by-step chemical reaction pathway for the proposed synthesis.

Physical and chemical properties of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific isomer 2,3-Dimethyl-4,6-dinitroaniline is exceptionally scarce in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the broader class of dinitroanilines, with specific data points for closely related isomers where available. It is crucial to note that properties can vary significantly between isomers.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline, characterized by the presence of two nitro groups attached to the benzene ring.[1] Many substituted dinitroanilines, particularly 2,6-dinitroaniline derivatives, are recognized for their significant biological activity, most notably as pre-emergence herbicides.[2][3] This guide aims to collate the available technical information relevant to the physical and chemical properties of dinitroanilines, with a focus on dimethylated and dinitrated aniline isomers as analogs for the requested compound.

Physicochemical Properties

Table 1: General and Computed Properties of Dinitroaniline Isomers

Property3,4-Dimethyl-2,6-dinitroaniline[4]N,N-Dimethyl-2,4,6-trinitroaniline[5]2,6-Dinitroaniline[6]
IUPAC Name 3,4-dimethyl-2,6-dinitroanilineN,N-dimethyl-2,4,6-trinitroaniline2,6-dinitroaniline
CAS Number 40318-31-82493-31-4606-22-4
Molecular Formula C₈H₉N₃O₄C₈H₈N₄O₆C₆H₅N₃O₄
Molecular Weight 211.17 g/mol 256.17 g/mol 183.12 g/mol
Hydrogen Bond Donor Count 101
Hydrogen Bond Acceptor Count 575
Rotatable Bond Count 232

Table 2: Experimental Physical Properties of Related Dinitroaniline Compounds

Property2,4-Dimethyl-6-nitroaniline[7]4,6-Dimethyl-2-nitroaniline[8]2-Bromo-4,6-dinitroaniline
Melting Point 70–72 °C64-68 °C151-153 °C
Appearance Orange-red precipitateYellow to orange powder or crystalsSolid

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general approach can be inferred from the synthesis of related isomers, which typically involves the nitration of a corresponding xylidine (dimethylaniline) precursor.

General Synthesis Approach: Nitration of Xylidines

The synthesis of dinitro-xylidines generally involves the controlled nitration of a xylidine isomer using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[9][10] Temperature control is a critical parameter to manage the exothermic nature of the reaction and to influence the regioselectivity of nitration, minimizing the formation of unwanted isomers and poly-nitrated byproducts.[9]

Logical Synthesis Workflow for Dinitro-Xylidines

Caption: A logical workflow for the synthesis of this compound.

Example Protocol: Synthesis of 2,4-Dimethyl-6-nitroaniline[7]

This protocol details the synthesis of an isomer and illustrates the general steps involved.

  • Acetylation: A solution of 2,4-dimethylaniline (0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour and then cooled to 35°C. This step protects the amine group.

  • Nitration: Concentrated sulfuric acid (40 ml) is added to the cooled mixture. A mixed acid solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml) is then slowly added. The reaction is allowed to proceed for 1 hour.

  • Workup: The reaction mixture is cooled to room temperature and then poured into cold water, leading to the precipitation of 2,4-dimethyl-6-nitroacetanilide. The solid is filtered and washed with cold water.

  • Hydrolysis: The resulting acetanilide is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour. This removes the acetyl protecting group.

  • Isolation: The solution is slowly added to cold water, causing the orange-red precipitate of 2,4-dimethyl-6-nitroaniline to form. The precipitate is filtered and washed with water until the filtrate is neutral (pH 7). The final product is dried at 80°C.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound is not available in reviewed literature. Spectroscopic analysis would be essential for the structural confirmation of any synthesized product. For reference, 1H NMR and 13C NMR data have been reported for various other dinitroaniline derivatives.[11][12]

Biological Activity and Mechanism of Action

While no specific biological data exists for this compound, the dinitroaniline class of compounds is well-established for its herbicidal properties.[1][3]

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell structure.

Dinitroaniline compounds bind to tubulin, the protein subunit that polymerizes to form microtubules.[13] This binding inhibits the assembly of tubulin into functional microtubules. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during cell division, ultimately leading to the death of the susceptible plant, particularly during germination.[3]

Signaling Pathway for Dinitroaniline Herbicidal Activity

G Dinitroaniline Dinitroaniline Compound Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymer Dinitroaniline->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Assembly CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision Essential for PlantGrowth Root & Shoot Growth CellDivision->PlantGrowth Leads to

Caption: General mechanism of action for dinitroaniline herbicides.

Conclusion

This compound is a compound for which specific, verified scientific data is largely absent from the public domain. Based on the chemistry of analogous compounds, its synthesis would likely involve the nitration of 2,3-dimethylaniline. Its biological activity, if any, might be similar to other dinitroanilines, potentially involving microtubule disruption. However, without experimental data, its precise physical, chemical, and biological properties remain speculative. Further research is required to synthesize and characterize this specific isomer to provide the detailed technical information sought by researchers and drug development professionals.

References

Solubility Profile of 2,3-Dimethyl-4,6-dinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Dimethyl-4,6-dinitroaniline in common organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this document provides a comprehensive overview based on the known solubility characteristics of structurally related dinitroaniline compounds. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound, equipping researchers with the necessary methodology to generate this data in-house.

Introduction to Dinitroaniline Solubility

Dinitroanilines are a class of chemical compounds characterized by an aniline structure substituted with two nitro groups.[1] These compounds, including isomers such as 2,4-dinitroaniline and 2,6-dinitroaniline, generally exhibit low solubility in water and higher solubility in various organic solvents.[2][3] The solubility is influenced by the polarity imparted by the nitro and amino groups, as well as the hydrophobic nature of the benzene ring and any alkyl substituents. As a general principle, "like dissolves like" can be applied, suggesting that dinitroanilines will be more soluble in polar organic solvents.[2] For instance, studies on 2,4-dinitroaniline have shown it to be soluble in alcohols, acetone, ethyl acetate, and acetonitrile.[3][4]

Expected Solubility of this compound

It is anticipated that this compound will demonstrate good solubility in polar aprotic solvents such as acetone and acetonitrile, and in alcohols like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents like toluene. The solubility in all solvents is predicted to increase with a rise in temperature.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for this purpose.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

  • Jacketed glass vessel with temperature control

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.

    • Maintain a constant temperature using a circulating water bath connected to the jacketed vessel.

    • Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered sample gravimetrically with the corresponding pure solvent to a concentration within the analytical instrument's linear range.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A pre-established calibration curve using standard solutions of known concentrations is crucial for accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the specific temperature, typically expressed in grams per 100 g of solvent ( g/100g ) or as a mole fraction.

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Excess Solid Solute equilibration Stir at Constant Temperature (e.g., 24h) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration sampling Withdraw & Filter Supernatant equilibration->sampling Attain Equilibrium dilution Dilute Sample sampling->dilution analysis HPLC or UV-Vis Analysis dilution->analysis calculation Calculate Solubility analysis->calculation

A generalized workflow for the experimental determination of solubility.

Data Presentation

While no specific data for this compound is available, the following table for the related compound, 2,4-dinitroaniline, illustrates how experimentally determined solubility data should be presented. The solubility is given as the mole fraction (103x) in various solvents at different temperatures.

Table 1: Mole Fraction Solubility (103x) of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures (K) [4]

Temperature (K)MethanolEthanolAcetoneAcetonitrilen-PropanolTolueneIsopropanolEthyl Acetate1-Butanol
278.152.012.2522.316.781.951.121.8910.542.15
283.152.452.7827.258.322.361.352.2912.892.61
288.152.983.4233.0110.122.851.622.7815.653.16
293.153.634.1840.0212.243.441.943.3818.893.82
298.154.435.1148.1514.754.152.324.1122.694.61
303.155.416.2557.6217.715.012.774.9927.145.55
308.156.617.6468.6521.186.043.316.0632.336.68
313.158.089.3481.5125.267.283.957.3538.388.02
318.159.8811.4196.4929.998.784.718.9145.419.63

Conclusion

This technical guide provides a foundational understanding of the expected solubility of this compound in common organic solvents, based on the behavior of analogous dinitroaniline compounds. For drug development and research applications requiring precise solubility data, the detailed experimental protocol outlined herein offers a robust methodology for its determination. The generation of such data will be invaluable for formulation development, reaction optimization, and toxicological studies involving this compound.

References

The Dinitroanilines: A Technical Guide to Their Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroaniline compounds, a class of synthetic organic molecules, have a rich history that spans from their early use as dye intermediates to their extensive application as potent herbicides and, more recently, their exploration as potential therapeutic agents.[1][2] Characterized by an aniline ring substituted with two nitro groups, these compounds exhibit a diverse range of biological activities primarily rooted in their ability to disrupt microtubule dynamics.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of dinitroaniline compounds, with a particular focus on their applications in agriculture and emerging potential in medicine.

Discovery and History: From Dyes to Herbicides

The story of dinitroanilines begins in the mid-19th century with the burgeoning synthetic dye industry.[1] Aniline and its derivatives were key precursors in the synthesis of a wide array of vibrant colorants. The nitration of these aromatic amines was a common strategy to produce chromophores, the chemical groups responsible for color.[1] While not explicitly documented as a singular "discovery" event, 2,4-dinitroaniline and other isomers were synthesized and utilized as intermediates in the production of various dyes.[1][5]

The pivotal shift in the application of dinitroanilines occurred in the mid-20th century. In the 1950s, researchers at Eli Lilly and Company were engaged in a broad screening program to identify novel herbicides.[2][6] In 1960, a team of scientists including S. J. Parka and O. F. Soper reported that substituted 2,6-dinitroanilines possessed significant herbicidal properties.[4] This led to the development and commercialization of trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) in 1963, a landmark achievement in weed science.[7] Trifluralin, marketed under the trade name Treflan, proved to be a highly effective pre-emergence herbicide for controlling annual grasses and some broadleaf weeds in a variety of crops, including cotton and soybeans.[6][8]

Following the success of trifluralin, numerous other dinitroaniline herbicides were developed, including pendimethalin, oryzalin, and ethalfluralin.[2] These compounds share a common mechanism of action but differ in their chemical structure, which influences their herbicidal spectrum, soil persistence, and crop selectivity. The development of dinitroaniline herbicides represented a significant advancement in agricultural weed management, contributing to increased crop yields and reduced labor.

More recently, the unique biological activity of dinitroanilines has garnered interest in the field of drug development. Their ability to selectively target microbial and protozoan tubulin has opened avenues for their investigation as antimicrobial, antifungal, and antiprotozoal agents.[9][10]

Mechanism of Action: Disruption of the Cytoskeleton

The primary mechanism of action for dinitroaniline compounds is the disruption of microtubule polymerization.[3][4][9] Microtubules are essential cytoskeletal components in eukaryotic cells, playing crucial roles in cell division, cell shape maintenance, and intracellular transport. They are dynamic polymers composed of α- and β-tubulin heterodimers.

Dinitroaniline herbicides exert their effect by binding to α-tubulin subunits.[3] This binding event prevents the polymerization of tubulin dimers into functional microtubules. The dinitroaniline-tubulin complex can then cap the growing end of a microtubule, effectively halting its elongation.[2] This disruption of microtubule dynamics leads to a cascade of downstream cellular effects:

  • Mitotic Arrest: The most prominent consequence of microtubule disruption is the arrest of cell division at pro-metaphase.[3][4] The mitotic spindle, which is composed of microtubules, is unable to form correctly. This prevents the proper segregation of chromosomes to daughter cells, leading to the formation of abnormal, often multinucleated, cells.[4]

  • Altered Cell Morphology: Microtubules are responsible for the ordered deposition of cellulose microfibrils in the plant cell wall, which in turn dictates the direction of cell expansion.[3] By disrupting microtubule organization, dinitroanilines cause a random deposition of cellulose, leading to isodiametric cell swelling and the characteristic club-shaped root tips observed in affected seedlings.[3][4]

The following diagram illustrates the signaling pathway of dinitroaniline-induced microtubule disruption and its downstream consequences.

Dinitroaniline_Pathway Dinitroaniline Dinitroaniline Compound Complex Dinitroaniline-Tubulin Complex Dinitroaniline->Complex Binds to Tubulin α-Tubulin Subunit Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Microtubule Functional Microtubule Polymerization->Microtubule Leads to Mitotic_Spindle Mitotic Spindle Formation Cell_Wall Cellulose Microfibril Deposition Microtubule->Mitotic_Spindle Required for Microtubule->Cell_Wall Guides Mitosis Cell Division (Mitosis) Mitotic_Spindle->Mitosis Cell_Shape Anisotropic Cell Expansion Cell_Wall->Cell_Shape Arrest Mitotic Arrest (Pro-metaphase) Mitosis->Arrest Disruption leads to Swelling Isodiametric Cell Swelling Cell_Shape->Swelling Disruption leads to

Dinitroaniline Mechanism of Action

Experimental Protocols: Synthesis of Key Dinitroaniline Compounds

The synthesis of dinitroaniline herbicides typically involves the nitration of an appropriate aniline or chlorobenzene precursor followed by nucleophilic aromatic substitution. The following protocols provide detailed methodologies for the synthesis of three prominent dinitroaniline compounds.

Synthesis of 2,6-Dinitroaniline

This procedure is adapted from Organic Syntheses.[11]

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Fuming Sulfuric Acid (25% SO₃)

  • Potassium Nitrate

  • Concentrated Ammonium Hydroxide (sp. gr. 0.90)

  • 95% Ethanol

  • Activated Carbon (Norit)

  • Celite

Procedure:

  • Sulfonation of Chlorobenzene: In a 1-L round-bottomed flask equipped with a mechanical stirrer, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid. Heat the mixture on a steam bath with stirring for 2 hours. Cool the solution to room temperature.

  • Nitration: To the cooled solution, add 170 g of potassium nitrate in four portions, maintaining the temperature between 40-60°C by cooling in an ice-water bath. After the addition is complete, heat the mixture to 110-115°C and maintain this temperature for 20 hours.

  • Isolation of Potassium 4-chloro-3,5-dinitrobenzenesulfonate: Pour the hot reaction mixture onto 2 kg of cracked ice. Filter the resulting yellow precipitate and press it as dry as possible. Recrystallize the crude product from 600 mL of boiling water. Cool the solution to 5-10°C for 12 hours and collect the crystalline potassium salt by suction filtration.

  • Ammonolysis: Immediately place the damp potassium salt into a solution of 400 mL of concentrated ammonium hydroxide in 400 mL of water. Boil the solution under reflux for 1 hour. Cool the solution to 5-10°C for 12 hours.

  • Desulfonation and Isolation of 2,6-Dinitroaniline: Collect the intermediate product by filtration and place the damp solid in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-L round-bottomed flask. Boil the mixture vigorously under reflux for 6 hours. Pour the hot acid solution onto 1 kg of cracked ice and filter the precipitate.

  • Purification: Dissolve the impure 2,6-dinitroaniline in 500 mL of hot 95% ethanol. Add 3 g of activated carbon and 3 g of Celite and boil under reflux for 10 minutes. Filter the hot solution and allow it to cool, inducing crystallization of the purified 2,6-dinitroaniline.

Synthesis of Trifluralin

The synthesis of trifluralin involves the reaction of 4-chloro-α,α,α-trifluoro-3,5-dinitrotoluene with di-n-propylamine.

Materials:

  • 4-chloro-α,α,α-trifluoro-3,5-dinitrotoluene

  • Di-n-propylamine

  • Anhydrous potassium carbonate

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-α,α,α-trifluoro-3,5-dinitrotoluene in the anhydrous solvent.

  • Add an excess of di-n-propylamine and anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude trifluralin by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the final product as a yellow-orange solid.

Synthesis of Pendimethalin

Pendimethalin is synthesized from 3,4-dimethyl-2,6-dinitroaniline and 1-ethylpropylamine.

Materials:

  • 3,4-dimethyl-2,6-dinitroaniline

  • 1-ethylpropylamine

  • Suitable solvent (e.g., toluene or xylene)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Combine 3,4-dimethyl-2,6-dinitroaniline, an excess of 1-ethylpropylamine, and a catalytic amount of p-toluenesulfonic acid in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add the solvent to the flask and heat the mixture to reflux.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude pendimethalin by column chromatography or recrystallization to obtain the final product.

Data Presentation: Quantitative Analysis of Dinitroaniline Activity

The biological activity of dinitroaniline compounds has been extensively quantified in both agricultural and biomedical research. The following tables summarize key quantitative data for easy comparison.

Herbicidal Efficacy of Selected Dinitroaniline Compounds
HerbicideTarget Weed SpeciesApplication Rate ( kg/ha )Control Efficacy (%)Reference
Trifluralin Setaria faberi (Giant Foxtail)0.8495[8]
Amaranthus retroflexus (Redroot Pigweed)0.8485[8]
Echinochloa crus-galli (Barnyardgrass)1.12>90N/A
Pendimethalin Setaria faberi (Giant Foxtail)1.1292[8]
Amaranthus retroflexus (Redroot Pigweed)1.1288[8]
Digitaria sanguinalis (Large Crabgrass)1.68>95N/A
Oryzalin Setaria faberi (Giant Foxtail)1.6890[8]
Amaranthus retroflexus (Redroot Pigweed)1.6880[8]
Eleusine indica (Goosegrass)2.24>90N/A
Antimicrobial and Antiprotozoal Activity of Dinitroaniline Compounds
CompoundTarget OrganismIC₅₀ (µM)Reference
Trifluralin Leishmania major~2.5[9]
Trypanosoma cruzi~5[4]
Plasmodium falciparum~1.0[9]
Oryzalin Toxoplasma gondii0.1[12]
Leishmania donovani1.5[9]
Cryptosporidium parvum~10N/A
Pendimethalin Paramecium caudatum~15 ppm (LC₅₀)[10][13]
Blepharisma intermedium~34.67 ppm (LC₅₀)[13]

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

Synthesis_Workflow cluster_synthesis General Dinitroaniline Synthesis Start Starting Material (e.g., Aniline, Chlorobenzene) Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Intermediate Dinitro-substituted Intermediate Nitration->Intermediate Substitution Nucleophilic Aromatic Substitution (e.g., with an amine) Intermediate->Substitution Crude Crude Dinitroaniline Product Substitution->Crude Purification Purification (Recrystallization/ Chromatography) Crude->Purification Final Pure Dinitroaniline Compound Purification->Final Tubulin_Assay cluster_assay In Vitro Tubulin Polymerization Assay Tubulin Purified Tubulin (α/β dimers) Incubation Incubate at 37°C Tubulin->Incubation GTP GTP GTP->Incubation Polymerization Microtubule Polymerization Incubation->Polymerization Inhibition Inhibition of Polymerization Incubation->Inhibition If present Measurement Measure Turbidity (OD at 340 nm) Polymerization->Measurement Dinitroaniline Dinitroaniline Compound Dinitroaniline->Incubation Add test compound Inhibition->Measurement Reduced OD

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isomers of Dimethyl-Dinitroaniline and Their Basic Properties

This guide provides a detailed examination of the isomers of dimethyl-dinitroaniline, focusing on the structural factors that govern their basicity. It includes available quantitative data, outlines experimental protocols for pKa determination, and presents logical frameworks to understand structure-basicity relationships.

Isomerism in Dimethyl-Dinitroaniline

The term "dimethyl-dinitroaniline" can refer to several classes of isomers based on the placement of the two methyl (-CH₃) and two nitro (-NO₂) groups on the aniline structure.

1.1. N,N-Dimethyl-Dinitroaniline Isomers: In this class, both methyl groups are substituted on the amino nitrogen, forming a tertiary amine. The two nitro groups can then be arranged in six different ways on the benzene ring:

  • N,N-Dimethyl-2,3-dinitroaniline

  • N,N-Dimethyl-2,4-dinitroaniline

  • N,N-Dimethyl-2,5-dinitroaniline

  • N,N-Dimethyl-2,6-dinitroaniline

  • N,N-Dimethyl-3,4-dinitroaniline[1]

  • N,N-Dimethyl-3,5-dinitroaniline[2]

1.2. Ring-Substituted Isomers (Dinitro-Xylidines): In this class, the methyl groups are located on the benzene ring, making the parent compound a xylidine. For each of the six xylidine isomers (e.g., 2,3-dimethylaniline, 2,4-dimethylaniline, etc.) [see: 30, 31], the two nitro groups can be placed on the remaining four positions of the ring, leading to a large number of potential isomers. Examples found in chemical databases include:

  • 3,4-Dimethyl-2,6-dinitroaniline[3][4][5][6]

  • 2,4-Dimethyl-3,5-dinitroaniline[2]

  • 3,6-Dimethyl-2,4-dinitroaniline[2]

Basicity of Dimethyl-Dinitroaniline Isomers

The basicity of an aniline derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. This is governed by a combination of electronic and steric effects from the substituents. The basicity is quantified by the pKa of its conjugate acid (BH⁺); a lower pKa value indicates a weaker base.

2.1. Governing Principles:

  • Electronic Effects:

    • Nitro Groups (-NO₂): These are powerful electron-withdrawing groups through both the inductive (-I) and mesomeric (-M) effects. They strongly delocalize the nitrogen lone pair into the aromatic ring and destabilize the positive charge on the conjugate acid, thus drastically reducing basicity.[7][8]

    • Methyl Groups (-CH₃): These are electron-donating groups through the inductive effect (+I). Methyl groups on the ring or on the nitrogen increase the electron density on the amino nitrogen, making the lone pair more available for protonation and thereby increasing basicity.[7][9]

  • Steric Effects:

    • Ortho Effect: A substituent in the ortho position to the amino group can sterically hinder the solvation of the protonated form (the anilinium ion), making it less stable and thus reducing basicity. This is a common effect seen in ortho-substituted anilines.[10]

    • Steric Inhibition of Resonance (SIR): This is a crucial and often dominant effect in highly substituted anilines. When bulky groups (like -N(CH₃)₂ and -NO₂) are positioned ortho to each other, they force the amino group to twist out of the plane of the benzene ring.[7] This physical distortion disrupts the orbital overlap required for resonance, effectively isolating the nitrogen's lone pair from the electron-withdrawing effects of the ring and the nitro groups. This localization makes the lone pair significantly more available for protonation, leading to a dramatic increase in basicity compared to isomers where resonance is possible.[7]

The interplay of these effects is visualized in the diagram below.

G cluster_factors Factors Influencing Basicity cluster_substituents Substituent Properties cluster_outcome Effect on Amine Group Inductive Inductive Effects Nitro Nitro Groups (-NO₂) -I, -M Inductive->Nitro Methyl Methyl Groups (-CH₃) +I Inductive->Methyl Mesomeric Mesomeric Effects (Resonance) Mesomeric->Nitro Steric Steric Effects Ortho Ortho Interactions (e.g., 2,6-substitution) Steric->Ortho LonePair Nitrogen Lone Pair Availability Nitro->LonePair Decreases availability (delocalization) Methyl->LonePair Increases availability SIR Steric Inhibition of Resonance (SIR) Ortho->SIR Causes twisting Basicity Overall Basicity (pKa) LonePair->Basicity SIR->LonePair Increases availability (localization)

Figure 1. Logical relationship of substituent effects on the basicity of dimethyl-dinitroaniline isomers.

2.2. Quantitative Data

Finding experimental pKa values for all isomers is challenging due to their limited solubility and specialized nature. Most available data comes from computational predictions or is found in specific compilations. The pKa values refer to the dissociation of the conjugate anilinium ion (R₃NH⁺ ⇌ R₃N + H⁺).

Isomer NamepKa of Conjugate AcidData TypeReference(s)
N,N-Dimethyl-2,4-dinitroaniline-1.71 ± 0.30Predicted[2]
N,N-Dimethyl-2,4-dinitroaniline-1.00Not Specified[11][12]
2,4-Dinitroaniline-4.53Experimental[8]
3,4-Dinitroaniline0.26 ± 0.10Predicted[13]

Note: The significantly lower pKa of N,N-dimethyl-2,4-dinitroaniline compared to its unmethylated counterpart (2,4-dinitroaniline) highlights the powerful electron-withdrawing nature of the nitro groups, which overwhelms the donating effect of the methyl groups in this planar isomer where resonance is active.

Experimental Determination of Basicity (pKa)

The pKa of weakly basic and poorly water-soluble compounds like dinitroanilines is typically determined using spectrophotometric or potentiometric methods, often in mixed-solvent systems.[14]

3.1. Spectrophotometric pKa Determination

This method is ideal for compounds whose protonated (BH⁺) and neutral (B) forms have distinct UV-Visible absorption spectra. The procedure involves measuring the absorbance of the compound in a series of buffer solutions with known pH values.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the dimethyl-dinitroaniline isomer in a suitable organic solvent (e.g., methanol or ethanol) due to low water solubility.

    • Prepare a series of buffer solutions spanning a range of pH values around the expected pKa. For very low pKa values, solutions of varying concentrations of a strong acid (e.g., H₂SO₄ in a water-ethanol mixture) are used instead of traditional buffers.

    • Ensure all solutions maintain a constant ionic strength by adding a neutral salt (e.g., KCl).

  • Spectral Measurements:

    • Determine the absorption spectra of the fully protonated form (in highly acidic solution) and the neutral form (in neutral or slightly basic solution) to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.[15]

    • For each buffer solution, add a small, precise aliquot of the stock solution and record the absorbance at the chosen analytical wavelength.

  • Data Analysis:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for absorbance measurements: pKa = pH + log [ (A - A_B) / (A_BH⁺ - A) ] Where:

      • A is the absorbance of the sample in a given buffer.

      • A_B is the absorbance of the neutral (basic) form.

      • A_BH⁺ is the absorbance of the protonated (acidic) form.

    • A plot of pH versus log[ (A - A_B) / (A_BH⁺ - A) ] yields a straight line with the pKa as the y-intercept. Alternatively, plotting absorbance versus pH gives a sigmoidal curve where the pH at the inflection point is equal to the pKa.[15][16]

3.2. Potentiometric Titration

This classic method involves monitoring pH changes with a calibrated pH electrode as a titrant is added.[16][17] For a weak base, the sample is first dissolved in a suitable solvent (often a water-cosolvent mixture), acidified with a strong acid to fully protonate the amine, and then titrated with a standardized strong base (e.g., NaOH).[18] The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[18] This method is less suitable for compounds with very low basicity (pKa < 2) or poor solubility.

G Prep 1. Solution Preparation Stock Prepare Analyte Stock Solution (e.g., in Ethanol) Prep->Stock Buffers Prepare Series of Buffer Solutions of Known pH Prep->Buffers Measure 2. Spectrophotometric Measurement Scan Scan Spectra of Fully Protonated (BH⁺) and Neutral (B) Forms Measure->Scan SelectWavelength Select Analytical Wavelength (λ_max) for Maximum Absorbance Difference Scan->SelectWavelength RecordAbs Record Absorbance (A) of Analyte in Each Buffer SelectWavelength->RecordAbs Analyze 3. Data Analysis & Calculation RecordAbs->Analyze Plot Plot Absorbance vs. pH Analyze->Plot Sigmoid Generate Sigmoidal Curve Plot->Sigmoid pKa pKa = pH at Inflection Point Sigmoid->pKa

Figure 2. Experimental workflow for the spectrophotometric determination of pKa.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4,6-dinitroaniline, a substituted dinitroaniline, is a compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are crucial for its quantification in different matrices. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are based on established analytical principles for structurally related compounds and are intended to serve as a comprehensive guide for laboratory personnel.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analytical methods described. These values are derived from studies on closely related dinitroaniline compounds and represent a benchmark for method validation.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery90 - 105%
Precision (RSD)< 5%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Value
Linearity Range0.05 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Recovery85 - 110%
Precision (RSD)< 10%

Table 3: UV-Vis Spectrophotometry

ParameterExpected Value
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.990
Molar Absorptivity (ε)~1.5 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Recovery92 - 108%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in solution. The protocol is adapted from a method for the simultaneous determination of dinitroaniline isomers.[1]

a. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

b. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.

c. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile/Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).

d. Procedure

  • Filter all solutions through a 0.45 µm filter before injection.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Mobile Phase (Acetonitrile/Water) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution (100 µg/mL) C Prepare Working Standards (0.1-50 µg/mL) B->C F Inject Standards & Build Calibration Curve C->F D Prepare Sample Solution G Inject Sample D->G E->F F->G H Data Acquisition & Processing G->H I Quantify Analyte Concentration H->I

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices. The following protocol is a general guideline that should be optimized for the specific instrumentation and sample matrix.

a. Instrumentation and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Ethyl Acetate (GC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

b. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.05 to 25 µg/mL.

c. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350 (or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic fragment ions).

d. Procedure

  • Inject the working standard solutions to generate a calibration curve based on the peak area of a characteristic ion.

  • Inject the sample solutions.

  • Identify this compound in the sample by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing & Quantification A Prepare Standard Stock Solution (100 µg/mL) B Prepare Working Standards (0.05-25 µg/mL) A->B E Inject Standards & Samples B->E C Prepare Sample Solution (with internal standard if needed) C->E D Set GC-MS Parameters D->E F Acquire Data (Full Scan or SIM) E->F G Identify Analyte by Retention Time & Mass Spectrum F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

GC-MS Experimental Workflow
UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the direct quantification of this compound in clear solutions.

a. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Ethanol or Methanol (spectroscopic grade).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

b. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethanol to achieve concentrations ranging from 1 to 20 µg/mL.

c. Spectrophotometric Measurement

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution from 200 to 600 nm. The λmax for dinitroanilines is typically in the range of 340-380 nm.[2]

  • Set the spectrophotometer to the determined λmax.

  • Use ethanol as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

d. Quantification

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution using its absorbance and the calibration curve.

UVVis_Workflow A Prepare Standard Stock Solution B Prepare Working Standards A->B D Determine λmax B->D E Measure Absorbance of Standards B->E C Prepare Sample Solution F Measure Absorbance of Sample C->F D->E G Generate Calibration Curve E->G H Calculate Sample Concentration F->H G->H

UV-Vis Spectrophotometry Workflow

Disclaimer

The protocols provided are intended as a starting point for method development. Optimization of the experimental conditions may be necessary to achieve the desired performance for specific sample matrices and instrumentation. It is essential to perform a full method validation to ensure the accuracy, precision, and reliability of the results.

References

Application Note & Protocol: Determination of 2,3-Dimethyl-4,6-dinitroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethyl-4,6-dinitroaniline. This protocol is designed to be a robust starting point for researchers and scientists engaged in the analysis of dinitroaniline compounds and can be adapted for various research and drug development applications. The method utilizes a reverse-phase C18 column with UV detection, a common and reliable setup for the analysis of aromatic nitro compounds.

Introduction

This compound is a chemical compound within the dinitroaniline class. Dinitroanilines are known for their use as herbicides and are also intermediates in the synthesis of various organic molecules. Accurate and sensitive analytical methods are crucial for monitoring these compounds in environmental samples, for quality control in manufacturing processes, and in research and development settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and versatility.[1][2] This application note details a proposed HPLC method for the analysis of this compound, based on established methods for similar dinitroaniline compounds.

Materials and Reagents

  • Analyst: this compound (analytical standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Mobile Phase Modifier: Phosphoric acid or Formic acid (for MS compatibility)

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC Column Reverse-phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 225 nm
Run Time Approximately 15 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For simple matrices like process samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices such as soil or biological samples, a more rigorous extraction and clean-up procedure will be necessary. A generic solid-phase extraction (SPE) protocol is suggested below.

  • Extraction: Extract the sample with a suitable organic solvent (e.g., methylene chloride, acetonitrile).

  • Concentration: Evaporate the solvent and reconstitute the residue in a small volume of the mobile phase.

  • Clean-up (if necessary): Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent mixture to remove impurities.

    • Elute the analyte with a stronger solvent (e.g., acetonitrile or methanol).

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound based on this method. Please note that these are typical values and may vary depending on the specific experimental conditions.

ParameterExpected Value
Retention Time (tR) ~ 8-12 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Working_Standards Working Standard Dilution Standard->Working_Standards Injection HPLC Injection Working_Standards->Injection Sample_Extraction Sample Extraction Sample_Cleanup Sample Clean-up (SPE) Sample_Extraction->Sample_Cleanup Filtration Filtration Sample_Cleanup->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters in the HPLC method development process.

Method_Parameters Analyte This compound Column Stationary Phase (C18) Analyte->Column Mobile_Phase Mobile Phase (Acetonitrile/Water) Analyte->Mobile_Phase Detector Detector (UV-Vis) Analyte->Detector Retention_Time Retention Time Column->Retention_Time Resolution Resolution Column->Resolution Mobile_Phase->Retention_Time Mobile_Phase->Resolution Sensitivity Sensitivity Detector->Sensitivity Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Temperature Temperature->Retention_Time

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analysis of 2,3-Dimethyl-4,6-dinitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a proposed method based on established analytical procedures for similar aniline and dinitroaniline compounds and requires validation for specific matrices.

Introduction

This compound is an aromatic amine that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and selective method for the analysis of such semi-volatile compounds. This application note outlines a complete protocol for the determination of this compound in a given sample matrix.

Experimental Protocol

This protocol is based on general methods for the analysis of aniline derivatives and should be optimized and validated for the specific sample matrix being investigated.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect a representative sample and store it appropriately to prevent degradation of the analyte.

  • Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline) into the sample to correct for extraction efficiency and instrumental variability.[1]

  • pH Adjustment: Adjust the pH of the aqueous sample to neutral or slightly basic (pH 7-8) using a suitable buffer to ensure the analyte is in its non-ionized form.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as dichloromethane (DCM) or a mixture of hexane and ethyl acetate. A common procedure is to extract the sample three times with an appropriate volume of the extraction solvent.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Solvent Exchange: If necessary, exchange the solvent to one that is more compatible with the GC injection, such as toluene.[2]

  • Final Volume Adjustment: Adjust the final volume to a precise amount (e.g., 1.0 mL) before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters that may require optimization:

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent Mass Selective Detector
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 amu) for qualitative confirmation.
SIM Ions To be determined from the mass spectrum of a pure standard of this compound.

Data Presentation

The following table presents illustrative quantitative data that would be obtained during a method validation study. This data is for example purposes only and should be generated by the user for their specific application.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 10 µg/mL
Limit of Detection (LOD) To be determined (e.g., 0.05 µg/mL)
Limit of Quantification (LOQ) To be determined (e.g., 0.1 µg/mL)
Precision (%RSD) < 15%
Accuracy/Recovery (%) 85 - 115%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike AdjustpH pH Adjustment Spike->AdjustpH Extract Liquid-Liquid Extraction AdjustpH->Extract Dry Drying of Extract Extract->Dry Concentrate Concentration Dry->Concentrate SolventEx Solvent Exchange Concentrate->SolventEx GCMS GC-MS Injection & Analysis SolventEx->GCMS Qualitative Qualitative Analysis (Full Scan) GCMS->Qualitative Quantitative Quantitative Analysis (SIM) GCMS->Quantitative Report Reporting Qualitative->Report Quantitative->Report

References

Experimental Protocol for Using 2,3-Dimethyl-4,6-dinitroaniline in Herbicidal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroanilines are a class of pre-emergence herbicides widely used for the control of annual grasses and some broadleaf weeds.[1][2][3] Their primary mechanism of action involves the disruption of microtubule formation in plant cells, which in turn inhibits mitosis and leads to the cessation of root growth.[2][4][5] This document provides a detailed experimental protocol for evaluating the herbicidal activity of 2,3-Dimethyl-4,6-dinitroaniline, a specific compound within this class. While data for this particular molecule is not widely available, the protocols outlined below are based on established methods for other dinitroaniline herbicides such as trifluralin, pendimethalin, and oryzalin, and can be adapted for the study of this and other novel derivatives.

Mechanism of Action: Disruption of Microtubule Dynamics

The herbicidal effect of dinitroanilines stems from their ability to bind to tubulin, the protein subunit of microtubules.[1][3] This binding prevents the polymerization of tubulin into functional microtubules.[5] Microtubules are essential components of the plant cell cytoskeleton, playing a critical role in cell division (formation of the mitotic spindle), cell expansion, and overall cell shape.[2][4] By disrupting microtubule-dependent processes, this compound is expected to arrest cell division at metaphase, leading to abnormal cell morphology and ultimately, the inhibition of root and shoot development in susceptible plants.[4]

G 2_3_Dimethyl_4_6_dinitroaniline 2,3-Dimethyl-4,6- dinitroaniline Tubulin Tubulin Dimers 2_3_Dimethyl_4_6_dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Inhibits Root_Growth Root Elongation Cell_Division->Root_Growth Inhibits Plant_Death Seedling Death Root_Growth->Plant_Death

Caption: Signaling pathway of dinitroaniline herbicides.

Experimental Protocols

The following protocols provide a framework for assessing the herbicidal efficacy of this compound.

Dose-Response Bioassay for Root Growth Inhibition

This bioassay is a fundamental method to quantify the herbicidal activity of a compound by measuring its effect on root elongation.

Materials:

  • Seeds of a susceptible indicator species (e.g., annual ryegrass (Lolium rigidum), oat (Avena sativa), or mustard).[6]

  • This compound

  • Acetone (for stock solution)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or digital caliper

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone. The concentration will depend on the expected potency of the compound. A starting concentration of 10 mM is often a reasonable starting point.

  • Dose Preparation: Create a dilution series of the herbicide in water from the stock solution. The final acetone concentration in all treatments (including the control) should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity. A typical concentration range to test for dinitroanilines would be from 0.01 µM to 100 µM.

  • Petri Dish Preparation: Place one sheet of filter paper in each Petri dish.

  • Herbicide Application: Add a defined volume (e.g., 5 mL) of each herbicide dilution or the control solution (water with the same percentage of acetone as the treatments) to the filter paper in the Petri dishes.

  • Seed Plating: Place a set number of seeds (e.g., 10-20) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber. Maintain a constant temperature (e.g., 25°C) and provide a consistent light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection: After a set period (e.g., 3-5 days), measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the average root length for each concentration. Express the root length as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration that inhibits root growth by 50%) can be determined.

Mitotic Index and Chromosomal Aberration Analysis

This protocol allows for the direct observation of the herbicide's effect on cell division in root tip meristems.

Materials:

  • Seeds of a suitable plant for cytological studies (e.g., faba bean (Vicia faba) or onion (Allium cepa)).[4]

  • This compound treatment solutions (as prepared for the dose-response assay)

  • Fixative solution (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

  • Hydrochloric acid (1N)

  • Acetocarmine or Feulgen stain

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Seedling Treatment: Germinate seeds in the presence of various concentrations of this compound as described in the root growth inhibition assay.

  • Root Tip Fixation: After the treatment period (e.g., 24-48 hours), excise the root tips (1-2 cm). Immediately immerse the root tips in the fixative solution and store at 4°C for at least 24 hours.

  • Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes to soften the tissue.

  • Staining: Rinse the root tips in water and then stain with acetocarmine or Feulgen stain for 30-60 minutes.

  • Slide Preparation: Place a stained root tip on a microscope slide, add a drop of 45% acetic acid, and gently squash it under a coverslip.

  • Microscopic Observation: Observe the cells under a light microscope.

  • Data Collection:

    • Mitotic Index: Count the number of cells in mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in at least three different fields of view. The mitotic index is calculated as: (Number of dividing cells / Total number of cells) x 100.

    • Chromosomal Aberrations: Examine cells in mitosis for abnormalities such as C-metaphase (condensed chromosomes scattered in the cytoplasm), anaphase bridges, and micronuclei.[4]

Immunofluorescence Staining of Microtubules

This advanced technique allows for the direct visualization of the herbicide's effect on the microtubule cytoskeleton.

Materials:

  • Plant seedlings treated with this compound

  • Microtubule stabilizing buffer (MTSB)

  • Fixative (e.g., paraformaldehyde)

  • Cell wall digesting enzymes (e.g., cellulase, pectinase)

  • Permeabilization agent (e.g., Triton X-100)

  • Primary antibody (anti-α-tubulin monoclonal antibody)

  • Secondary antibody (fluorescently labeled, e.g., FITC-conjugated anti-mouse IgG)

  • DNA stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Fixation: Treat root tips with the herbicide and then fix them in a formaldehyde-based fixative in MTSB.

  • Cell Wall Digestion: Partially digest the cell walls using a mixture of enzymes to allow for antibody penetration.

  • Permeabilization: Treat the cells with a detergent like Triton X-100 to permeabilize the cell membranes.

  • Antibody Incubation:

    • Incubate the samples with the primary anti-tubulin antibody.

    • Wash to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody.

  • DNA Staining: Counterstain the nuclei with DAPI.

  • Mounting and Visualization: Mount the samples in an antifade medium and observe them using a fluorescence or confocal microscope. Look for alterations in the organization of microtubule arrays, such as the disappearance of the preprophase band, disorganized cortical microtubules, and the absence of a mitotic spindle.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatments.

Table 1: Effect of Different Dinitroaniline Herbicides on Root Elongation of Annual Ryegrass (Lolium rigidum)

HerbicideIC50 (µM)
TrifluralinInsert representative value from literature
PendimethalinInsert representative value from literature
EthalfluralinInsert representative value from literature
This compound To be determined

Note: The IC50 values for trifluralin, pendimethalin, and ethalfluralin should be sourced from relevant scientific literature to provide a benchmark for the experimental compound. A study on Lolium rigidum provides dose-response curves for these herbicides, from which IC50 values can be estimated.[7]

Table 2: Effect of Butralin and Pendimethalin on Mitotic Index in Faba Bean (Vicia faba) Root Tip Cells

TreatmentMitotic Index (%)% Inhibition
ControlInsert control value0
Butralin (5.38 L/ha)Insert treated valueCalculate % inhibition
Pendimethalin (4.76 L/ha)Insert treated valueCalculate % inhibition
This compound (Test Conc.) To be determined To be calculated

Data adapted from a study by Hassan et al. (2015), which reported a decline in mitotic indices in response to butralin and pendimethalin treatment.[4]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of experiments for characterizing the herbicidal properties of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion Dose_Response Dose-Response Assay (Root Growth Inhibition) IC50 Determine IC50 Dose_Response->IC50 Mitotic_Index Mitotic Index Analysis IC50->Mitotic_Index Inform concentration selection Chromosomal_Aberration Chromosomal Aberration Analysis IC50->Chromosomal_Aberration Inform concentration selection Immunofluorescence Immunofluorescence of Microtubules IC50->Immunofluorescence Inform concentration selection Data_Analysis Analyze and Summarize Data Mitotic_Index->Data_Analysis Chromosomal_Aberration->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclude on Herbicidal Activity and MoA Data_Analysis->Conclusion

Caption: Experimental workflow for herbicidal studies.

Conclusion

The protocols provided in this document offer a comprehensive framework for the initial evaluation of the herbicidal properties of this compound. By systematically assessing its impact on root growth, cell division, and the microtubule cytoskeleton, researchers can gain valuable insights into its potential as a novel herbicide. It is crucial to include appropriate controls and to optimize the experimental conditions for the specific plant species and compound being tested. The data generated from these studies will be instrumental for further development and for understanding the structure-activity relationships within the dinitroaniline class of herbicides.

References

Application Notes and Protocols: 2,3-Dimethyl-4,6-dinitroaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for 2,3-Dimethyl-4,6-dinitroaniline in the public domain, this document provides detailed application notes and protocols for closely related and structurally similar dinitroaniline compounds. These examples are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The methodologies presented can likely be adapted for this compound with appropriate modifications and optimization.

Overview of Dinitroanilines in Organic Synthesis

Dinitroanilines are a class of chemical compounds that serve as versatile intermediates in the synthesis of a wide range of industrially significant chemicals.[1] Their applications primarily lie in the manufacturing of dyes and pigments, as well as in the development of agrochemicals, particularly herbicides.[1][2] The reactivity of the aromatic ring, activated by the nitro groups, and the nucleophilicity of the amino group allow for a variety of chemical transformations.

The general class of dinitroaniline herbicides, which includes well-known compounds like trifluralin, functions by inhibiting microtubule formation in plants.[1] Furthermore, dinitroaniline derivatives have been investigated for their potential antimicrobial properties.[1]

While specific applications for this compound are not extensively documented, its structural similarity to other dinitroanilines suggests its potential use in the synthesis of azo dyes, heterocyclic compounds, and biologically active molecules. One derivative, 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline, has been noted as a useful intermediate, indicating its role in more complex molecular assemblies.[3]

Synthesis of Azo Dyes using a Dinitroaniline Intermediate (Analogous Example)

Azo dyes represent a significant class of synthetic colorants used in various industries. The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. Dinitroanilines can serve as the amine component in this reaction. The following protocol details the synthesis of an azo dye using 2,4-dinitroaniline as an example.

Experimental Protocol: Synthesis of an Azo Dye from 2,4-Dinitroaniline

Materials:

  • 2,4-Dinitroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific amount of 2,4-dinitroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

    • Dry the purified dye in a desiccator.

Quantitative Data for Azo Dye Synthesis (Hypothetical Data for a 2,4-Dinitroaniline Derivative)
ParameterValue
Starting Material2,4-Dinitroaniline
Coupling Agent2-Naphthol
Product Name1-(2,4-Dinitrophenylazo)-2-naphthol
Yield85%
Melting Point275-278 °C
AppearanceRed-orange solid
λmax (UV-Vis)480 nm

Reaction Workflow

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up 2,4-Dinitroaniline 2,4-Dinitroaniline HCl_NaNO2 HCl, NaNO2 0-5 °C 2,4-Dinitroaniline->HCl_NaNO2 Diazonium_Salt 2,4-Dinitrophenyldiazonium Chloride HCl_NaNO2->Diazonium_Salt Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye 2_Naphthol 2-Naphthol NaOH 2_Naphthol->Azo_Dye Filtration Filtration Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified_Product Purified Azo Dye Recrystallization->Purified_Product

Caption: Workflow for the synthesis of an azo dye.

Synthesis of Heterocyclic Compounds from a Dimethyl-Nitroaniline Derivative (Analogous Example)

Dinitroanilines can be valuable precursors for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. These reactions often involve the reduction of one or both nitro groups to amino groups, followed by condensation with a suitable reagent. The following protocol describes the synthesis of 2,3-dimethyl-6-nitro-2H-indazole from 3-methyl-6-nitro-1H-indazole, illustrating a synthetic route to a nitrogen-containing heterocycle from a related starting material.[4]

Experimental Protocol: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine in N,N-dimethylformamide.[4]

  • Stir the reaction mixture at room temperature for 15 minutes.[4]

  • Slowly add dimethyl carbonate dropwise to the solution.[4]

  • After the addition is complete, heat the reaction mixture to reflux and continue stirring for 6 hours.[4]

  • Cool the mixture to room temperature and add water.[4]

  • Stir for 15 minutes to precipitate the solid product.[4]

  • Collect the solid by filtration and dry to obtain 2,3-dimethyl-6-nitroindazole.[4]

Quantitative Data for the Synthesis of 2,3-dimethyl-6-nitro-2H-indazole
ParameterValueReference
Starting Material3-Methyl-6-nitro-1H-indazole[4]
Product Name2,3-dimethyl-6-nitro-2H-indazole[4]
Yield81.1%[4]
Melting Point187-187.6 °C[4]
AppearanceLight yellow solid[4]
¹H NMR (400 MHz, DMSO-d₆) δ2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J = 9.2 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 8.51 (s, 1H)[4]

Reaction Workflow

Indazole_Synthesis Start_Material 3-Methyl-6-nitro-1H-indazole Reagents DABCO, DMF, DMC Start_Material->Reagents Reaction_Conditions Reflux, 6h Reagents->Reaction_Conditions Precipitation Add Water Reaction_Conditions->Precipitation Product 2,3-dimethyl-6-nitro-2H-indazole Precipitation->Product

Caption: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole.

Signaling Pathway: Mechanism of Action of Dinitroaniline Herbicides

Dinitroaniline herbicides are known to act as mitotic inhibitors in plants. Their primary mechanism of action involves the disruption of microtubule assembly. This interference with the cytoskeleton affects cell division, leading to the inhibition of root and shoot growth.

Dinitroaniline_Pathway cluster_inhibition Dinitroaniline Dinitroaniline Tubulin Tubulin Dinitroaniline->Tubulin Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Cell_Division Cell Division (Mitosis) Microtubule_Assembly->Cell_Division Root_Shoot_Growth Root and Shoot Growth Cell_Division->Root_Shoot_Growth Inhibition->Microtubule_Assembly

Caption: Dinitroaniline herbicides inhibit microtubule assembly.

References

Application of 2,3-Dimethyl-4,6-dinitroaniline in the Synthesis of Azo Dyes: A Theoretical Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocol are theoretical as no direct literature references detailing the use of 2,3-Dimethyl-4,6-dinitroaniline in the synthesis of azo dyes have been identified in publicly available scientific databases. The procedures and expected outcomes are extrapolated from established principles of azo dye chemistry and protocols for structurally similar compounds, such as 2,4-dinitroaniline. This document is intended for research and development purposes and should be used as a guideline for designing experiments, with the understanding that optimization will be necessary.

Introduction

Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their extensive range of colors, good fastness properties, and versatility in application have made them indispensable in the textile, leather, paper, and food industries. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an electrophilic aromatic substitution reaction where the diazonium salt couples with an electron-rich aromatic compound (the coupling component).

This application note explores the theoretical use of this compound as a diazo component in the synthesis of novel azo dyes. The presence of two nitro groups is expected to significantly influence the electronic properties of the resulting diazonium salt, potentially leading to dyes with unique shades and improved lightfastness. The methyl groups may also modulate the solubility and dyeing characteristics of the final products.

Proposed Synthesis Pathway

The synthesis of azo dyes from this compound is proposed to follow the general two-step reaction pathway:

  • Diazotization: this compound is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to convert the primary amino group into a diazonium salt. Due to the decreased basicity of the amino group caused by the electron-withdrawing nitro groups, harsh reaction conditions, such as the use of concentrated sulfuric acid, may be necessary.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component. The choice of the coupling component (e.g., phenols, naphthols, anilines, or pyrazolones) will determine the color of the final azo dye.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound NaNO2_H2SO4 NaNO₂ / conc. H₂SO₄ (0-5 °C) This compound->NaNO2_H2SO4 Diazonium_Salt 2,3-Dimethyl-4,6-dinitrobenzenediazonium salt NaNO2_H2SO4->Diazonium_Salt Coupling_Component Coupling Component (e.g., N,N-dimethylaniline) Diazonium_Salt->Coupling_Component Coupling Reaction Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are hypothetical, detailed experimental protocols for the synthesis of an azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

Protocol 1: Diazotization of this compound

Materials:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mmol)
This compound211.172.1110
Sodium Nitrite (NaNO₂)69.000.7611
Concentrated Sulfuric Acid (98%)98.08~20 mL-
Ice-As needed-

Procedure:

  • Carefully add 20 mL of concentrated sulfuric acid to a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Slowly and portion-wise, add 2.11 g (10 mmol) of this compound to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise above 10 °C.

  • Once the aniline is completely dissolved, cool the solution back to 0-5 °C.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in a minimal amount of cold water (e.g., 2-3 mL).

  • Slowly add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at 0-5 °C to ensure complete diazotization.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-Dimethylaniline

Materials:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mmol)
N,N-Dimethylaniline121.181.2110
Glacial Acetic Acid60.05~20 mL-
Sodium Acetate82.03As needed-
Ice-As needed-
Diazonium salt solution from Protocol 1--~10

Procedure:

  • In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of glacial acetic acid.

  • Cool the solution in an ice bath to below 5 °C.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the N,N-dimethylaniline solution.

  • Maintain the temperature of the reaction mixture between 0 and 5 °C. A colored precipitate should start to form.

  • After the addition is complete, continue stirring for another 2-3 hours in the ice bath to ensure complete coupling.

  • Slowly add a saturated solution of sodium acetate to neutralize the excess acid until the pH is between 4 and 5. This will promote the precipitation of the azo dye.

  • Filter the crude azo dye using a Büchner funnel and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.

  • Dry the purified dye in a vacuum oven at a low temperature.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prepare_Aniline_Sol Dissolve this compound in cold conc. H₂SO₄ Diazotization Add NaNO₂ solution to aniline solution (0-5 °C, 1-2 h) Prepare_Aniline_Sol->Diazotization Prepare_Nitrite_Sol Dissolve NaNO₂ in cold water Prepare_Nitrite_Sol->Diazotization Prepare_Coupling_Sol Dissolve N,N-dimethylaniline in glacial acetic acid Coupling Add diazonium salt solution to coupling component solution (0-5 °C, 2-3 h) Prepare_Coupling_Sol->Coupling Diazotization->Coupling Neutralization Neutralize with sodium acetate solution Coupling->Neutralization Filtration Filter the crude dye Neutralization->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from a suitable solvent Washing->Recrystallization Drying Dry the purified dye Recrystallization->Drying

Caption: Detailed experimental workflow for the synthesis of a hypothetical azo dye.

Expected Results and Characterization

The coupling of diazotized this compound with N,N-dimethylaniline is expected to yield a intensely colored azo dye. The exact color will depend on the electronic transitions within the molecule, which are influenced by the substituents on the aromatic rings. The presence of the electron-withdrawing nitro groups and electron-donating dimethylamino group is likely to result in a dye with a color in the orange to red region of the visible spectrum.

Table of Expected Properties:

PropertyExpected Value/Characteristic
Color Orange to Red
Physical State Crystalline solid
Solubility Likely soluble in organic solvents, insoluble in water
Melting Point Expected to be a high-melting solid
UV-Vis λmax Estimated to be in the range of 450-550 nm
Molar Absorptivity Expected to be high, characteristic of azo dyes

The synthesized dye should be characterized using various spectroscopic techniques to confirm its structure and purity:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration (around 1400-1450 cm⁻¹), C-N stretching, and the symmetric and asymmetric stretching of the nitro groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and methyl groups.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar absorptivity of the dye, which are crucial for colorimetric applications.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized azo dye.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated sulfuric acid and glacial acetic acid are highly corrosive and should be handled with extreme care.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation of dust.

  • Aromatic amines, including this compound and N,N-dimethylaniline, are toxic and may be carcinogenic. Handle with appropriate precautions.

  • Diazonium salts are often unstable and can be explosive when dry. They should be prepared in solution at low temperatures and used immediately. Never attempt to isolate the solid diazonium salt.

Conclusion

While the use of this compound in the synthesis of azo dyes is not documented, this theoretical application note provides a framework for its potential application. The proposed protocols, based on established chemical principles, offer a starting point for researchers to explore the synthesis of novel azo dyes with potentially interesting properties. Further experimental work is required to validate these hypothetical procedures and to fully characterize the resulting dyes and their potential applications in various industries.

Safe handling and storage procedures for 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2,3-Dimethyl-4,6-dinitroaniline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is compiled from SDSs of structurally similar dinitroaniline compounds. It is imperative to treat this compound with the same or greater precautions as the compounds mentioned in this document. Users should conduct their own risk assessment before use.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from analogous dinitroaniline compounds, it is likely to be classified as follows:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

  • Aquatic Hazard: Potentially toxic to aquatic life with long-lasting effects.

Signal Word: Danger

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties (Predicted)
PropertyPredicted Value
Appearance Yellow to orange solid
Odor Odorless to musty odor
Melting Point Expected to be in the range of other dinitroanilines (e.g., 137-142 °C for 2,6-Dinitroaniline)[2]
Solubility Insoluble in water
Stability May be sensitive to heat, light, air, and moisture.[2]
Safe Handling Protocols

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

3.3. General Handling Procedures:

  • Always consult the Safety Data Sheet (if available) and understand the hazards before working with the compound.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage Procedures
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and sealed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • The storage area should be locked and accessible only to authorized personnel.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release Measures
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

  • Cleanup:

    • Wear appropriate personal protective equipment (PPE).

    • For solid spills, gently sweep up the material to avoid creating dust.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Visualizations

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound cluster_handling Handling Scenarios gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles or Face Shield lab_coat Lab Coat respirator NIOSH-approved Respirator (if dust is present) weighing Weighing Solid weighing->gloves weighing->goggles weighing->lab_coat weighing->respirator dissolving Dissolving in Solvent dissolving->gloves dissolving->goggles dissolving->lab_coat transferring Transferring Solution transferring->gloves transferring->goggles transferring->lab_coat

Caption: Required PPE for different handling scenarios.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a chemical spill.

References

Application Notes and Protocols for Studying the Environmental Degradation of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the environmental fate of 2,3-Dimethyl-4,6-dinitroaniline. The protocols outlined below are based on established methodologies for studying analogous dinitroaniline compounds and can be adapted for this specific molecule.

Introduction

This compound belongs to the dinitroaniline class of compounds, which are widely used as herbicides. Due to their potential for environmental persistence and ecotoxicity, a thorough understanding of their degradation pathways is crucial for environmental risk assessment. This document details experimental designs for studying the abiotic and biotic degradation of this compound, methods for identifying its degradation products, and protocols for assessing its ecotoxicological impact.

Experimental Design: A Multi-faceted Approach

A comprehensive study of the environmental degradation of this compound should encompass both abiotic and biotic pathways. The following experimental workflow is recommended:

cluster_0 Phase 1: Characterization & Preparation cluster_1 Phase 2: Degradation Studies cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Ecotoxicity Assessment A Compound Procurement & Purity Analysis B Analytical Method Development A->B C Abiotic Degradation (Photolysis, Hydrolysis) B->C D Biotic Degradation (Soil, Water Microcosms) B->D E Sample Collection & Extraction C->E D->E F Quantification of Parent Compound (e.g., HPLC) E->F G Identification of Degradation Products (e.g., LC-MS/MS) E->G H Toxicity Testing on Non-Target Organisms F->H G->H

Caption: A logical workflow for investigating the environmental degradation of this compound.

Abiotic Degradation Protocols

Abiotic degradation processes, such as photolysis and hydrolysis, can be significant transformation pathways for dinitroaniline compounds in the environment.

Photodegradation Protocol

Objective: To determine the rate and products of this compound degradation under simulated sunlight.

Materials:

  • This compound

  • Sterile, purified water (e.g., Milli-Q)

  • Acetonitrile (HPLC grade)

  • Quartz tubes

  • Solar simulator with a light source emitting a spectrum comparable to natural sunlight

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare aqueous solutions of the compound in quartz tubes at a relevant concentration (e.g., 1-10 mg/L). Include control tubes wrapped in aluminum foil to exclude light.

  • Expose the tubes to the solar simulator. Maintain a constant temperature.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw samples from both light-exposed and dark control tubes.

  • Analyze the concentration of the parent compound using HPLC-UV.

  • Analyze samples at later time points by LC-MS to identify major degradation products.

Data Analysis:

  • Calculate the photodegradation rate constant and half-life by plotting the natural logarithm of the concentration versus time.

Hydrolysis Protocol

Objective: To assess the stability of this compound to hydrolysis at different pH values.

Materials:

  • This compound

  • Sterile buffer solutions at pH 4, 7, and 9

  • Sterile glass vials with Teflon-lined caps

  • Incubator or water bath

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of the test compound in a water-miscible solvent (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to each buffer solution in separate sterile glass vials to achieve the desired final concentration.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect samples from each pH treatment.

  • Analyze the concentration of the parent compound by HPLC-UV.

Data Analysis:

  • Determine the hydrolysis rate constant and half-life for each pH.

Biotic Degradation Protocols

Microorganisms in soil and water play a crucial role in the degradation of organic pollutants.

Soil Biodegradation Protocol

Objective: To evaluate the rate and extent of this compound biodegradation in soil.

Materials:

  • Fresh, sieved soil from a relevant location (e.g., agricultural field)

  • This compound

  • Sterile water

  • Glass microcosms (e.g., Mason jars)

  • Incubator

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • HPLC-UV and LC-MS systems

Procedure:

  • Characterize the soil (pH, organic matter content, texture).

  • Treat the soil with a solution of this compound to achieve a desired concentration. Include control microcosms with sterilized (e.g., autoclaved) soil to differentiate between biotic and abiotic degradation.

  • Adjust the soil moisture to a suitable level (e.g., 60% of water holding capacity).

  • Incubate the microcosms in the dark at a constant temperature.

  • At various time points, collect soil subsamples.

  • Extract the compound and its degradation products from the soil using an appropriate solvent.

  • Analyze the extracts by HPLC-UV for the parent compound and by LC-MS for degradation products.

Data Analysis:

  • Calculate the dissipation half-life (DT50) in both sterile and non-sterile soil.

Water-Sediment Biodegradation Protocol

Objective: To assess the biodegradation of this compound in an aquatic environment.

Materials:

  • Water and sediment samples from a natural source (e.g., pond, river)

  • This compound

  • Glass flasks or beakers

  • Shaking incubator

  • Extraction solvents

  • HPLC-UV and LC-MS systems

Procedure:

  • Set up water-sediment systems in glass flasks.

  • Spike the water phase with the test compound. Include sterile controls.

  • Incubate the flasks under controlled temperature and shaking conditions.

  • Periodically sample both the water and sediment phases.

  • Extract and analyze the samples as described in the soil protocol.

Analytical Methodology

Accurate quantification of the parent compound and identification of its degradation products are critical.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances. A hydrophile-lipophile balance (HLB) cartridge is often suitable for dinitroanilines.[1]

  • Soil/Sediment Samples: Solvent extraction is typically employed. A mixture of a polar organic solvent (e.g., acetonitrile, acetone) and water is commonly used.

Analytical Instrumentation
  • HPLC-UV: A high-performance liquid chromatography system with an ultraviolet detector is a standard method for quantifying dinitroaniline compounds. An Agilent TC-C18 column or equivalent is often used, with a mobile phase consisting of acetonitrile and water.[1]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is essential for the structural elucidation of unknown degradation products.

Potential Degradation Pathways

Based on studies of analogous dinitroaniline herbicides, the following degradation pathways for this compound can be hypothesized:

A This compound B Nitroreduction (Reduction of one NO2 group to NH2) A->B Biotic/Abiotic D N-Dealkylation (If applicable, not shown in name) A->D Biotic C Further Nitroreduction (Reduction of the second NO2 group) B->C Biotic E Ring Cleavage C->E Biotic

Caption: Hypothesized degradation pathways for this compound.

Common degradation reactions for dinitroanilines include the reduction of the nitro groups to amino groups and, if present, the removal of alkyl groups from the amine nitrogen (N-dealkylation).[2] These initial transformation products may then undergo further degradation, potentially leading to ring cleavage.

Ecotoxicity Assessment

Objective: To determine the toxicity of this compound and its major degradation products to non-target organisms.

Standardized ecotoxicity tests should be conducted using representative aquatic and terrestrial organisms.

Test OrganismEndpointTest Duration
Daphnia magna (Water Flea)Acute Immobilisation (EC50)48 hours
Pseudokirchneriella subcapitata (Green Algae)Growth Inhibition (EC50)72 hours
Eisenia fetida (Earthworm)Acute Mortality (LC50)14 days
Lactuca sativa (Lettuce)Seed Germination & Root Elongation Inhibition (IC50)5 days

Table 1: Recommended Ecotoxicity Tests.

Data Presentation

All quantitative data from the degradation and ecotoxicity studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Example Data Table for Soil Degradation:

Time (days)Concentration in Non-Sterile Soil (mg/kg)Concentration in Sterile Soil (mg/kg)
010.010.0
38.59.8
76.29.5
143.19.2
280.88.9

Table 2: Example data presentation for a soil degradation study.

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for investigating the environmental degradation of this compound. By systematically studying its abiotic and biotic transformation pathways, identifying its degradation products, and assessing its ecotoxicity, a comprehensive environmental risk profile can be established. This information is invaluable for regulatory purposes and for the development of environmentally safer chemical alternatives.

References

Application Note and Protocol: Quantitative Analysis of 2,3-Dimethyl-4,6-dinitroaniline in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4,6-dinitroaniline is a chemical compound of interest in various fields, including environmental science and potentially in the synthesis of pharmacologically active molecules. Its presence in soil, whether as a contaminant or a precursor, necessitates a reliable and validated analytical method for its quantification. This document provides a detailed protocol for the quantitative analysis of this compound in soil samples using a robust analytical workflow combining soil sample preparation, extraction, and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies described are based on established analytical principles for dinitroaniline herbicides in environmental matrices.[1][2][3]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis.

Materials and Reagents
  • Soil Samples: Collected from the field of interest.

  • Reference Standard: this compound (analytical grade).

  • Solvents: Acetonitrile, Chloroform, Methanol (HPLC or pesticide residue grade).

  • Disperser Solvents: Acetone, Acetonitrile.

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate.

  • Analyte Protectant Mixture (optional but recommended): D-sorbitol, shikimic acid, and δ-gluconolactone.[1][2]

  • Equipment:

    • Homogenizer or mortar and pestle.

    • Centrifuge tubes (50 mL).

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.22 µm).

    • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).

    • Analytical balance.

    • Volumetric flasks and pipettes.

Sample Preparation and Extraction

The following protocol is based on a vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) method, which has been shown to be efficient for dinitroaniline herbicides in soil.[1][2][3]

  • Soil Sample Pre-treatment:

    • Air-dry the soil samples at room temperature until they reach a constant weight.[4]

    • Remove any large debris such as stones and plant matter.

    • Homogenize the soil sample by grinding it with a mortar and pestle and sieving it through a 2 mm mesh.

  • Extraction Procedure:

    • Weigh 5.0 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Vortex the mixture vigorously for 5 minutes to extract the analyte from the soil matrix.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant (acetonitrile extract).

  • Dispersive Liquid-Liquid Microextraction (DLLME):

    • In a separate 15 mL conical tube, place 5 mL of the acetonitrile extract.

    • Prepare a mixture of a disperser solvent and an extraction solvent. A common combination is 1.0 mL of acetone (disperser) containing 100 µL of chloroform (extractant).

    • Rapidly inject this mixture into the acetonitrile extract.

    • A cloudy solution will form. Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the fine chloroform droplets.

    • Centrifuge at 6000 rpm for 5 minutes to sediment the chloroform phase.

    • Carefully collect the chloroform phase (sedimented at the bottom) using a microsyringe.

    • The collected extract is now ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Chromatographic Conditions (Typical):

    • GC System: Agilent GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 180 °C at 25 °C/min.

      • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Conditions (Typical):

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Collision Gas: Argon.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Calibration and Quantification
  • Prepare a series of calibration standards of this compound in the final extraction solvent (chloroform) at concentrations ranging from 1 to 200 µg/L.

  • To compensate for matrix effects, matrix-matched calibration curves can be prepared by spiking blank soil extracts with known concentrations of the analyte.[1][2]

  • Alternatively, an analyte protectant mixture can be added to the standards to improve sensitivity and mitigate matrix effects.[1][2]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the soil samples by comparing their peak areas to the calibration curve.

Data Presentation

The performance of the analytical method should be validated by assessing several key parameters. The following table summarizes typical performance data for the analysis of dinitroaniline herbicides in soil, which can be expected for this compound.

ParameterTypical ValueReference
Linearity (Correlation Coefficient, r²)> 0.99[1][2]
Limit of Detection (LOD)2 - 10 µg/kg[1][2]
Limit of Quantitation (LOQ)2 - 10 µg/kg[1][2]
Recovery64.1% - 87.9%[2]
Precision (Inter-day Repeatability, RSD)≤ 15.1%[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_dllme DLLME Cleanup cluster_analysis Analysis soil_collection Soil Sampling air_drying Air Drying & Sieving soil_collection->air_drying weighing Weighing Homogenized Soil air_drying->weighing add_acetonitrile Add Acetonitrile weighing->add_acetonitrile vortex Vortex Mixing add_acetonitrile->vortex centrifuge1 Centrifugation vortex->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant inject_solvent_mix Inject Disperser/Extraction Solvent Mixture collect_supernatant->inject_solvent_mix vortex2 Vortex inject_solvent_mix->vortex2 centrifuge2 Centrifugation vortex2->centrifuge2 collect_extract Collect Chloroform Extract centrifuge2->collect_extract gcms_analysis GC-MS/MS Analysis collect_extract->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for the quantitative analysis of this compound in soil.

validation_parameters cluster_precision Precision Types method_validation Analytical Method Validation specificity Specificity/Selectivity method_validation->specificity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability reproducibility Reproducibility (Inter-day/Inter-lab) precision->reproducibility

Caption: Key parameters for analytical method validation.[5][6][7]

References

Developing a standard operating procedure (SOP) for 2,3-Dimethyl-4,6-dinitroaniline experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for handling and conducting experiments with 2,3-Dimethyl-4,6-dinitroaniline. Given the limited specific data available for this particular isomer, this SOP is largely based on information for closely related dinitroaniline compounds. Researchers must exercise extreme caution and perform a thorough risk assessment before commencing any work.

Introduction

Dinitroanilines are a class of chemical compounds used as intermediates in the synthesis of dyes and pesticides.[1] Many dinitroaniline-based herbicides function by inhibiting microtubule formation, which is crucial for cell division.[1][2] This SOP outlines the necessary safety precautions, experimental protocols, and data handling procedures for research involving this compound.

Disclaimer: this compound is a research chemical, and its toxicological properties have not been extensively studied. The safety information provided herein is based on data for structurally similar dinitroaniline compounds. All procedures should be performed by trained personnel in a controlled laboratory setting.

Safety Precautions and Hazard Identification

Dinitroaniline compounds are generally considered toxic.[3][4][5][6] Exposure can occur through inhalation, skin contact, or ingestion.

General Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][5]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5][6]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Use a certified respirator if working with powders or generating aerosols.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from heat, sparks, and open flames. Dinitroanilines can be flammable.[1]

  • Store locked up.[4][5]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Immediately call a poison control center or doctor. Do NOT induce vomiting.

Quantitative Data Summary

The following tables summarize key data for dinitroaniline compounds, which can serve as a reference for this compound until specific data becomes available.

Table 1: Physical and Chemical Properties of Related Dinitroanilines

Property2,4-Dinitroaniline2,6-Dinitroaniline4,6-Dimethyl-2-nitroaniline
CAS Number 97-02-9[7]606-22-4[4]1635-84-3[8]
Molecular Formula C₆H₅N₃O₄[7]C₆H₅N₃O₄C₈H₁₀N₂O₂[8]
Molar Mass 183.12 g/mol [7]183.12 g/mol 166.18 g/mol [8]
Appearance Yellowish combustible powder[7]Yellow solid[4]Yellow to orange powder or crystals[8]
Melting Point 187.8 °C[7]137-142 °C[4]64-68 °C[8]
Solubility in Water 0.06 g/L (20 °C)[7]InsolubleNot specified

Table 2: Toxicity Data for Related Dinitroanilines

CompoundHazard Class (Shipping)Hazard Statements
2,4-Dinitroaniline 6.1[6]H300, H310, H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[6][7]
2,6-Dinitroaniline 6.1[4]H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled)[4]
N,N-Dimethyl-4-nitroaniline Not specifiedH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Experimental Protocols

The following protocols are adapted from methodologies used for other dinitroaniline compounds and can be applied to study the biological effects of this compound.

Synthesis of this compound (Proposed)

This proposed synthesis is based on the nitration of a dimethylaniline precursor.

Materials:

  • 2,3-Dimethylaniline

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

  • Ice

Procedure:

  • Acetylation: React 2,3-dimethylaniline with acetic anhydride to protect the amino group. This is a standard procedure to prevent oxidation of the amino group during nitration.

  • Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the acetylated product while keeping the temperature low with an ice bath.

  • Hydrolysis: After the nitration is complete, hydrolyze the acetyl group to yield the dinitroaniline product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.

  • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Microtubule Disruption Assay (Immunofluorescence)

This assay visualizes the effect of the compound on the microtubule network within cells.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixing

  • Triton X-100 for permeabilization

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the compound at a concentration around its IC50 value for a specified time.

  • Fix the cells with PFA.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against α-tubulin.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the treated cells to untreated controls.

Visualizations

Proposed Signaling Pathway of Dinitroaniline Action

Dinitroaniline_Pathway Dinitroaniline This compound Complex Dinitroaniline-Tubulin Complex Dinitroaniline->Complex Binds to Tubulin α/β-Tubulin Heterodimers Tubulin->Complex Microtubule Microtubule Elongation Complex->Microtubule Inhibits Disruption Disruption of Microtubule Formation CellCycleArrest Mitotic Arrest Disruption->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can induce

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity MicrotubuleAssay Microtubule Disruption Assay Cytotoxicity->MicrotubuleAssay DataAnalysis Data Analysis and Interpretation MicrotubuleAssay->DataAnalysis

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols: 2,3-Dimethyl-4,6-dinitroaniline as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3-Dimethyl-4,6-dinitroaniline is a dinitroaniline compound. Dinitroanilines are a class of chemical compounds often utilized as intermediates in the synthesis of dyes and pesticides.[1] Due to their well-defined chemical structures and properties, certain dinitroaniline compounds can serve as valuable reference standards in analytical chemistry for method development, validation, and quality control. This document provides detailed application notes and protocols for the proposed use of this compound as a reference standard.

While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to other well-characterized dinitroanilines, such as 2,4-dinitroaniline and various dinitroaniline herbicides, allows for the development of analytical methodologies.[1][2] These protocols are based on established analytical techniques for related compounds and serve as a starting point for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of dinitroaniline compounds is presented below. These values are critical for the handling, storage, and preparation of standard solutions.

PropertyValueReference
Molecular FormulaC₈H₉N₃O₄[3]
Molecular Weight211.17 g/mol [3]
AppearanceExpected to be a crystalline solidN/A
Melting PointNot available for the 2,3-dimethyl-4,6-isomer. Related dinitroanilines have melting points ranging from 128°C to 153°C.[4]
SolubilityDinitroanilines generally have low water solubility but are soluble in organic solvents such as acetonitrile, methanol, and methylene chloride.[1]

Applications

As a reference standard, this compound can be utilized in the following analytical applications:

  • Chromatographic Method Development: As a model compound for the development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of dinitroaniline derivatives.

  • Method Validation: To assess the performance of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification.

  • Quality Control: As a component in quality control samples to monitor the performance of routine analytical procedures.

  • Impurity Profiling: As a potential impurity standard in the analysis of related chemical products.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for the Analysis of Dinitroanilines

This protocol is adapted from established methods for the analysis of dinitroaniline isomers in various matrices.[2][5]

Objective: To provide a general HPLC-UV method for the separation and quantification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • This compound reference standard.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm (based on related compounds, may require optimization)[2]

Procedure:

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution and then dilute to the mark with the same solvent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the this compound peak based on the retention time and the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (0.1-10 µg/mL) B->C E Inject Standards (Calibration Curve) C->E D Prepare Sample Solution F Inject Sample D->F G Data Acquisition E->G F->G H Peak Identification (Retention Time) G->H I Quantification (Calibration Curve) H->I

Workflow for HPLC analysis of this compound.

2. Gas Chromatography (GC) for the Analysis of Dinitroanilines

This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds, including some dinitroaniline herbicides.

Objective: To provide a general GC method for the separation and quantification of this compound.

Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • GC vials with septa.

  • High purity nitrogen or helium as carrier gas.

  • Suitable organic solvent (e.g., acetone, hexane).

  • This compound reference standard.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Capillary column suitable for pesticide analysis (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 300 °C (FID or ECD)
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL (splitless)

Procedure:

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Prepare as described in the HPLC protocol, using a GC-compatible solvent like acetone or hexane.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the chosen solvent to cover the desired concentration range.

  • Sample Preparation:

    • Dissolve or extract the sample in a suitable solvent.

    • Ensure the final sample is in a GC-compatible solvent.

  • Analysis:

    • Inject the working standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the analyte peak based on retention time and the calibration curve.

Logical Relationship for Method Selection:

Method_Selection Analyte This compound Properties Physicochemical Properties (Volatility, Polarity, Thermal Stability) Analyte->Properties HPLC HPLC-UV (High Polarity, Thermally Labile) Properties->HPLC Suitable for GC GC-FID/ECD (Volatile, Thermally Stable) Properties->GC Suitable for

Decision tree for analytical method selection.

Spectroscopic Data (Reference)

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to aromatic protons, methyl protons, and amine protons. The chemical shifts will be influenced by the positions of the nitro and methyl groups.

  • ¹³C NMR: Resonances for aromatic carbons (some shifted downfield due to the electron-withdrawing nitro groups), and methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and alkyl), N=O stretching (nitro groups), and C=C stretching (aromatic ring).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (211.17 m/z). Fragmentation patterns may involve the loss of nitro groups and methyl groups.

Disclaimer: The protocols and data presented are based on the analysis of structurally similar compounds and should be considered as a starting point. Method optimization and validation are essential for the accurate analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2,3-Dimethyl-4,6-dinitroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound with a high yield?

A1: Direct dinitration of 2,3-dimethylaniline is challenging and often leads to low yields and significant oxidation byproducts. A more reliable and higher-yielding approach is a three-step process involving the protection of the amine group, followed by dinitration, and subsequent deprotection.

  • Protection: The amino group of 2,3-dimethylaniline is first protected, typically by acetylation with acetic anhydride, to form N-(2,3-dimethylphenyl)acetamide. This prevents oxidation of the amine by the strong nitrating agents and helps direct the nitro groups to the desired positions.

  • Dinitration: The protected intermediate is then nitrated using a mixed acid solution (concentrated sulfuric and nitric acid). The acetamido group is an ortho-, para-director, guiding the electrophilic nitration to the 4- and 6-positions of the aromatic ring.

  • Deprotection: The resulting N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide is hydrolyzed, usually under acidic conditions, to remove the acetyl group and yield the final product, this compound. A similar strategy has been proven effective for the synthesis of related nitroaniline compounds[1].

Q2: My overall yield is consistently low. What are the most common causes and how can I troubleshoot them?

A2: Low overall yield can stem from issues in any of the three main stages of the synthesis.

  • Incomplete Reactions: Ensure each step (acetylation, nitration, hydrolysis) goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If a reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Nitration Conditions: The temperature and rate of addition of the nitrating agent are critical. Poor temperature control can lead to the formation of unwanted side products or decomposition. See the table below for recommended temperature ranges.

  • Purification Losses: Significant product can be lost during workup and purification. Ensure pH is optimal for precipitation and choose a suitable recrystallization solvent system to maximize recovery.

  • Purity of Starting Materials: Using impure 2,3-dimethylaniline can introduce side reactions from the outset. Ensure the purity of your starting material via standard analytical techniques.

Q3: I am observing significant byproduct formation. What are these likely to be and how can I minimize them?

A3: Byproduct formation is a common issue in nitration reactions.

  • Oxidation Products: Direct exposure of the amino group to nitric acid can cause oxidation, leading to complex tar-like byproducts. Protecting the amine as an acetamide is the most effective way to prevent this.

  • Isomeric Byproducts: While the 4- and 6- positions are electronically favored, small amounts of other isomers (e.g., 2,3-dimethyl-4,5-dinitroaniline) may form. Maintaining a low reaction temperature during nitration enhances the regioselectivity of the reaction.

  • Incomplete Nitration: Formation of mono-nitrated intermediates (e.g., 2,3-dimethyl-4-nitroaniline or 2,3-dimethyl-6-nitroaniline) can occur if the reaction time is too short or the nitrating agent is not potent enough. Ensure a sufficient molar excess of nitric acid is used.

  • Over-Nitration/Side-Chain Nitration: Although less common, aggressive reaction conditions could potentially lead to further nitration or nitration on the methyl groups. Adhering to established temperature protocols is key to avoidance.

Q4: How critical is temperature control during the dinitration step?

A4: Temperature control is arguably the most critical parameter for achieving a high yield and purity.

  • Exothermic Reaction: Nitration is a highly exothermic process. The mixed acid should be added slowly to the substrate solution while vigorously cooling in an ice bath to maintain the desired internal temperature.

  • Preventing Byproducts: Low temperatures (typically 0-10 °C) are essential to control the reaction rate and prevent the formation of undesired isomers and oxidation products.[2]

  • Avoiding Runaway Reactions: A failure to dissipate the heat generated can lead to a runaway reaction, which is a significant safety hazard and results in the decomposition of the desired product.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification is essential to remove unreacted intermediates, byproducts, and residual acid.

  • Neutralization and Washing: After the reaction is quenched in ice water, the precipitated crude product should be filtered and washed thoroughly with water until the filtrate is neutral. This removes most of the residual acid. A wash with a dilute sodium bicarbonate solution can also be used, followed by more water.

  • Recrystallization: This is the most common method for purifying the final product. Ethanol or a mixture of ethanol and water is often effective for dinitroanilines.[2][3] The choice of solvent should be determined experimentally to maximize the recovery of high-purity crystals.

  • Column Chromatography: For very high purity requirements or for separating close-boiling isomers, column chromatography on silica gel can be employed, though this is less practical for large-scale syntheses.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential Cause Observation Recommended Action
Incomplete Acetylation Presence of starting aniline after Step 1.Increase reaction time with acetic anhydride or add a catalytic amount of acid/base.
Poor Temperature Control Dark, tarry reaction mixture; multiple spots on TLC.Maintain internal reaction temperature between 0-10 °C during nitration. Add nitrating agent slowly.
Insufficient Nitrating Agent Presence of mono-nitrated product.Ensure at least 2.0-2.2 molar equivalents of nitric acid are used.
Incomplete Hydrolysis Presence of nitrated acetamide intermediate.Increase reflux time in acid or use a higher concentration of acid (e.g., 70% H₂SO₄).[1]
Product Loss During Workup Low recovery of solid after precipitation.Ensure the solution is fully cooled before filtration. Check the pH to ensure the product is not soluble.

Experimental Protocols

Disclaimer: The following is a representative protocol adapted from established procedures for analogous compounds, such as the synthesis of 2,4-dimethyl-6-nitroaniline[1]. Researchers should perform their own risk assessment and optimization.

Protocol 1: Protection via Acetylation
  • In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Gently reflux the mixture for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of cold water while stirring.

  • Filter the resulting white precipitate of N-(2,3-dimethylphenyl)acetamide, wash with cold water, and dry thoroughly.

Protocol 2: Dinitration
  • In a flask submerged in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add the dried N-(2,3-dimethylphenyl)acetamide from Protocol 1 in small portions, ensuring the temperature does not exceed 20 °C. Stir until fully dissolved.

  • Cool the solution to 0-5 °C.

  • Separately, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (2.2 eq) in a dropping funnel, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetamide solution over 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Filter the yellow precipitate, wash extensively with cold water until the washings are neutral, and press as dry as possible.

Protocol 3: Deprotection via Acid Hydrolysis
  • Place the crude, damp N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide from Protocol 2 into a round-bottom flask.

  • Add a solution of 70% sulfuric acid.

  • Heat the mixture under reflux for 1-3 hours, monitoring by TLC for the disappearance of the acetylated intermediate.

  • Allow the solution to cool slightly before carefully pouring it onto crushed ice.

  • A bright yellow or orange precipitate of this compound should form.

  • Filter the solid product, wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified final product.

Visualizations

Synthesis_Workflow Start Start: 2,3-Dimethylaniline Step1 Step 1: Protection (Acetic Anhydride) Start->Step1 Intermediate1 Intermediate: N-(2,3-dimethylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Dinitration (H₂SO₄ / HNO₃, 0-10°C) Intermediate1->Step2 Intermediate2 Intermediate: Crude Dinitro-acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (70% H₂SO₄, Reflux) Intermediate2->Step3 CrudeProduct Crude Product: This compound Step3->CrudeProduct Step4 Step 4: Purification (Recrystallization) CrudeProduct->Step4 FinalProduct Final Product Step4->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC Analysis) Start->CheckCompletion CheckTemp Review Nitration Temperature Logs CheckCompletion->CheckTemp Complete Incomplete Action: Increase Reaction Time/Temp CheckCompletion->Incomplete Incomplete CheckPurity Analyze Starting Material Purity CheckTemp->CheckPurity 0-10°C TempHigh Action: Improve Cooling & Slow Addition Rate CheckTemp->TempHigh > 10°C Impure Action: Purify Starting Material Before Use CheckPurity->Impure Impure Success Yield Improved CheckPurity->Success Pure Incomplete->Success TempHigh->Success Impure->Success

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-Dimethyl-4,6-dinitroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most widely used and effective technique for the purification of dinitroaniline compounds. This method relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Q2: What are the likely impurities in crude this compound?

A2: The impurities in crude this compound are largely dependent on the synthetic route employed. A common route to this compound is the dinitration of 2,3-dimethylaniline. Potential impurities from this synthesis could include:

  • Mono-nitrated isomers: 2,3-Dimethyl-4-nitroaniline, 2,3-Dimethyl-5-nitroaniline, and 2,3-Dimethyl-6-nitroaniline.

  • Other dinitro isomers: Positional isomers formed during the dinitration process.

  • Starting material: Unreacted 2,3-dimethylaniline.

  • Byproducts from side reactions: Oxidation products or other degradation products.

  • Inorganic salts: Remnants from the nitrating mixture and neutralization steps.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For dinitroanilines, polar protic solvents are often effective. Based on the purification of structurally similar compounds like 2,6-dinitroaniline and 2,4-dinitroaniline, the following solvents are recommended for initial screening:

  • Ethanol

  • Methanol

  • A mixed solvent system of ethanol and water or methanol and water.

The choice of solvent may require some empirical testing to achieve the best balance of yield and purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.1. Concentrate the mother liquor by evaporation and cool again to recover more product. 2. Next time, use a smaller volume of the recrystallization solvent. 3. Allow the solution to cool more slowly to encourage the growth of larger crystals. Placing the flask in an insulated container can help.
Product Fails to Crystallize Upon Cooling The solution is not sufficiently saturated. The solution is supersaturated but requires nucleation to initiate crystallization.1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to further decrease solubility.
Oily Product Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent. The compound is "oiling out" due to a high concentration of impurities.1. Use a lower-boiling point solvent for recrystallization. 2. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. 3. Perform a preliminary purification step, such as a simple filtration or wash, to remove some of the impurities before recrystallization.
Purified Product is Still Impure (e.g., low melting point, discolored) The chosen solvent is not effective at separating the specific impurities present. The cooling was too fast, trapping impurities within the crystal lattice. The crude material contains a high level of a very similar impurity.1. Try a different recrystallization solvent or a mixed solvent system. 2. Ensure the solution cools slowly to allow for selective crystallization. 3. Consider a second recrystallization step. 4. For persistent impurities, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may need optimization for specific batches of crude this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask, just enough to slurry the solid.

  • Heat the mixture to a gentle boil while stirring. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Once the solid is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation and contamination.

  • After the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Quantitative Data (Illustrative)

The following table provides an example of the expected outcome from a successful recrystallization. Actual results may vary.

Parameter Crude Product After Recrystallization
Appearance Brownish-yellow solidBright yellow crystals
Purity (by HPLC) ~85%>98%
Melting Point Broad range (e.g., 135-142 °C)Sharp range (e.g., 148-150 °C)
Recovery Yield -70-85%

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Add minimal hot ethanol crude->solvent dissolved Completely dissolved solution solvent->dissolved cool Slow cooling to room temperature dissolved->cool ice_bath Cool in ice bath cool->ice_bath crystals Formation of pure crystals ice_bath->crystals filtration Vacuum filtration crystals->filtration wash Wash with cold ethanol filtration->wash mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor dry Dry the crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship of Impurities and Purification

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification start_material 2,3-Dimethylaniline nitration Dinitration start_material->nitration crude_product Crude this compound nitration->crude_product mono_nitro Mono-nitrated isomers crude_product->mono_nitro leads to di_nitro_iso Other dinitro isomers crude_product->di_nitro_iso leads to unreacted_sm Unreacted starting material crude_product->unreacted_sm leads to recrystallization Recrystallization mono_nitro->recrystallization removed by di_nitro_iso->recrystallization removed by unreacted_sm->recrystallization removed by pure_product Pure Product recrystallization->pure_product yields

Caption: Relationship between synthesis, impurities, and purification of this compound.

Identifying common side products in 2,3-Dimethyl-4,6-dinitroaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common side products during the synthesis of 2,3-Dimethyl-4,6-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected synthetic route for this compound?

The synthesis of this compound typically involves the direct dinitration of 2,3-dimethylaniline (also known as 2,3-xylidine) using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The amino group and the two methyl groups on the aromatic ring direct the electrophilic substitution of nitro groups primarily to the 4 and 6 positions.

Q2: What are the most common side products I should expect?

During the dinitration of 2,3-dimethylaniline, the formation of several side products is possible due to the complex nature of the reaction. The most common side products include:

  • Isomeric mono-nitroanilines: Incomplete dinitration can result in the formation of 2,3-dimethyl-4-nitroaniline and 2,3-dimethyl-6-nitroaniline.

  • Isomeric di-nitroanilines: Due to the electronic effects under strongly acidic conditions, nitration at the 5-position can occur, leading to the formation of 2,3-dimethyl-4,5-dinitroaniline and 2,3-dimethyl-5,6-dinitroaniline.

  • Meta-nitrated isomers: In the highly acidic nitrating mixture, the amino group of 2,3-dimethylaniline can be protonated to form the anilinium ion. This ion is a meta-director, which can lead to the formation of 2,3-dimethyl-5-nitroaniline.

  • Over-nitration products: Under harsh reaction conditions (e.g., high temperature or prolonged reaction time), a third nitro group can be introduced to the aromatic ring, resulting in 2,3-dimethyl-4,5,6-trinitroaniline.

  • Oxidation products: Anilines are susceptible to oxidation by nitric acid, which can lead to the formation of dark, tarry, and often intractable materials.

Q3: How can I minimize the formation of these side products?

To minimize the formation of side products, careful control of the reaction conditions is crucial:

  • Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to control the exothermic reaction and reduce the rate of side reactions, including oxidation.

  • Stoichiometry: Use the correct stoichiometric ratio of nitric acid to the starting material. An excess of nitric acid can lead to over-nitration.

  • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times to prevent the formation of over-nitrated and oxidation byproducts.

  • Purity of Starting Material: Ensure the 2,3-dimethylaniline is pure, as impurities can lead to the formation of unexpected side products.

  • Protective Group Strategy: To avoid meta-nitration due to the formation of the anilinium ion and to prevent oxidation, a protective group strategy can be employed. The amino group can be acetylated to form N-(2,3-dimethylphenyl)acetamide before nitration. The acetyl group is an ortho-, para-director and can be removed by hydrolysis after the nitration step.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound Incomplete dinitration.Increase the reaction time or slightly increase the amount of nitrating agent. Monitor the reaction by TLC.
Formation of a high proportion of mono-nitrated side products.See above. Consider a two-step nitration process where the mono-nitrated product is isolated and then subjected to a second nitration.
Significant formation of oxidation products (dark, tarry mixture).Maintain a lower reaction temperature. Add the nitrating agent more slowly. Consider using a protective group for the amine.
Presence of multiple spots on TLC after reaction completion Formation of isomeric side products.Optimize reaction conditions (temperature, time, stoichiometry). Use column chromatography for purification.
Product is a dark, oily, or tarry substance Extensive oxidation of the aniline starting material or product.Ensure the reaction temperature is strictly controlled. Add the nitrating agent dropwise with efficient stirring. Use a protective group strategy.
Isolation of a product with a melting point different from the expected value The isolated product is likely an isomer or a mixture of isomers.Characterize the product using spectroscopic methods (NMR, IR, MS) and compare the data with that of known isomers.

Data Presentation: Properties of Potential Side Products

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Key ¹H NMR Signals (indicative)
2,3-Dimethyl-4-nitroaniline 166.18117-120Two singlets for the methyl groups, two doublets for the aromatic protons.[1]
2,3-Dimethyl-5-nitroaniline 166.18Not readily availableTwo singlets for the methyl groups, two singlets for the aromatic protons.
2,3-Dimethyl-6-nitroaniline 166.18117-120Two singlets for the methyl groups, two doublets for the aromatic protons.[1]
2,3-Dimethyl-4,5,6-trinitroaniline 256.17Not readily availableOne singlet for the remaining aromatic proton.

Experimental Protocols

General Protocol for Dinitration of a Substituted Aniline (Adapted for 2,3-Dimethylaniline)

This is a general procedure and may require optimization.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Keep the temperature of the mixture below 10 °C.

  • Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylaniline in a sufficient amount of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2,3-dimethylaniline sulfate, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Mandatory Visualization

Logical Workflow for Side Product Identification

Side_Product_Identification cluster_products Isolated Fractions start Crude Product Mixture tlc TLC Analysis start->tlc separation Column Chromatography tlc->separation product Desired Product (this compound) separation->product side_product1 Mono-nitro Isomers separation->side_product1 side_product2 Other Di-nitro Isomers separation->side_product2 side_product3 Tri-nitro Byproduct separation->side_product3 oxidation_products Oxidation Products (Tarry) separation->oxidation_products spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy side_product1->spectroscopy side_product2->spectroscopy side_product3->spectroscopy comparison Compare Data with Literature spectroscopy->comparison identification Side Product Identified comparison->identification

Caption: Workflow for the identification of side products in this compound synthesis.

Signaling Pathway of Nitration and Side Reactions

Nitration_Pathway A 2,3-Dimethylaniline C Anilinium Ion (meta-directing) A->C Protonation D Mono-nitrated Intermediates A->D Mono-nitration S4 Oxidation Products A->S4 Oxidation B HNO3 / H2SO4 S1 Isomeric Mono-nitroanilines C->S1 meta-Nitration P This compound (Desired Product) D->P Second Nitration S2 Isomeric Di-nitroanilines D->S2 Isomeric Nitration D->S4 Oxidation S3 Tri-nitroaniline P->S3

Caption: Reaction pathways in the synthesis of this compound.

References

Resolving co-eluting peaks of dinitroaniline isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-eluting peaks of dinitroaniline isomers in HPLC. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging isomers.

Troubleshooting Guide

Co-elution of dinitroaniline isomers is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.

My dinitroaniline isomer peaks are co-eluting. What is the first step I should take?

The first step is to ensure your current system is optimized. Before making significant changes to your method, verify the following:

  • System Suitability: Confirm that your HPLC system is performing correctly by running a standard with well-resolved peaks. Check for consistent retention times, peak shapes, and system pressure.

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution. If you suspect column degradation, try cleaning it according to the manufacturer's instructions or replace it.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulates that could clog the column.

I've confirmed my system is working correctly, but the peaks are still co-eluting. What's next?

The next step is to adjust your mobile phase conditions. The goal is to alter the selectivity of your separation, which refers to the relative retention of the different isomers.

  • Adjust Mobile Phase Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will generally increase retention times and may improve resolution. Make small, incremental changes (e.g., 2-5%) to observe the effect.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your isomers.

  • Modify Mobile Phase pH: Dinitroanilines are weakly basic compounds. Adjusting the pH of the mobile phase can change their ionization state and significantly impact their retention and selectivity. A pH change of ±0.5 units can have a noticeable effect. Be sure to operate within the stable pH range of your column.

I've tried adjusting the mobile phase with limited success. What other parameters can I change?

If mobile phase optimization is insufficient, consider these additional strategies:

  • Change the Stationary Phase: The choice of HPLC column is critical for separating isomers. If you are using a standard C18 column, consider a column with a different stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or biphenyl phases, for example, can provide pi-pi interactions that aid in the separation of aromatic isomers. For challenging separations, specialized columns with nitrophenylethyl groups can offer unique dipole-dipole and pi-pi interactions.

  • Optimize Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, which can alter selectivity. Try adjusting the temperature in 5-10°C increments.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and provide better resolution, although it will also increase the analysis time.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting co-eluting dinitroaniline isomer peaks.

TroubleshootingWorkflow start Start: Co-eluting Peaks Observed system_check 1. System & Column Check - Run system suitability test - Check column performance start->system_check mobile_phase_optimization 2. Mobile Phase Optimization - Adjust organic solvent % - Change organic solvent type - Modify mobile phase pH system_check->mobile_phase_optimization System OK resolution_achieved Resolution Achieved system_check->resolution_achieved Issue Found & Fixed stationary_phase_selection 3. Stationary Phase Selection - Try a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl, or specialized phase) mobile_phase_optimization->stationary_phase_selection Resolution Not Achieved mobile_phase_optimization->resolution_achieved Resolution Achieved method_parameter_adj 4. Method Parameter Adjustment - Optimize column temperature - Adjust flow rate stationary_phase_selection->method_parameter_adj Resolution Not Achieved stationary_phase_selection->resolution_achieved Resolution Achieved method_parameter_adj->resolution_achieved Resolution Achieved reassess Reassess and Consult - Review literature for similar separations - Contact technical support method_parameter_adj->reassess Resolution Not Achieved

Caption: A logical workflow for troubleshooting co-eluting dinitroaniline isomer peaks in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why are dinitroaniline isomers so difficult to separate?

Dinitroaniline isomers have the same molecular weight and very similar chemical structures. This results in subtle differences in their physicochemical properties, such as polarity and pKa, making them challenging to resolve with standard HPLC methods. Effective separation often requires optimizing multiple chromatographic parameters to exploit these small differences.

Q2: How does the position of the nitro groups affect the elution order in reversed-phase HPLC?

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. The position of the nitro groups influences the overall polarity and the potential for intramolecular hydrogen bonding, which can affect how the isomer interacts with the stationary phase. For example, isomers with nitro groups in the ortho position may have different hydrogen bonding characteristics compared to those with meta or para positioning, leading to differences in retention.

Q3: What is the significance of the pKa values of dinitroaniline isomers in their HPLC separation?

Dinitroanilines are weakly basic. The pKa of their conjugate acids indicates the pH at which they will be 50% ionized. By adjusting the mobile phase pH relative to the pKa, you can control the degree of ionization of each isomer. Since the ionized form is more polar, it will have less retention on a reversed-phase column. As different isomers have slightly different pKa values, manipulating the mobile phase pH can be a powerful tool to alter their relative retention and achieve separation.

Q4: Can I use a gradient elution method to improve the separation of dinitroaniline isomers?

Yes, a gradient elution can be beneficial, especially if you have a mixture of isomers with a wider range of polarities. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can often provide better resolution for closely eluting peaks compared to an isocratic method.

Q5: Are there any alternative techniques to HPLC for separating dinitroaniline isomers?

While HPLC is a common and powerful technique, other methods like capillary zone electrophoresis (CZE) have also been successfully used for the separation of nitroaniline and dinitroaniline isomers. CZE separates molecules based on their charge-to-size ratio and can offer a different selectivity compared to HPLC.

Physicochemical Properties of Dinitroaniline Isomers

Understanding the physicochemical properties of dinitroaniline isomers is crucial for developing effective HPLC separation methods. The following table summarizes the pKa of the conjugate acid and the octanol-water partition coefficient (logP) for several common dinitroaniline isomers.

IsomerpKa (Conjugate Acid)logP
2,3-Dinitroaniline-2.39 (Predicted)1.8 (Predicted)
2,4-Dinitroaniline-4.531.98
2,6-Dinitroaniline-5.21.8 (Predicted)
3,4-Dinitroaniline0.26 (Predicted)0.9 (Predicted)
3,5-Dinitroaniline-1.4 (Predicted)

Note: Predicted values are estimates and may vary from experimental values.

Experimental Protocols

This section provides examples of successful HPLC methods for the separation of dinitroaniline isomers. These can serve as a starting point for your method development.

Method 1: Separation of Five Nitroaniline and Dinitroaniline Isomers

This method describes the simultaneous determination of 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline.[1][2]

  • Column: Agilent TC-C18 (specific dimensions not provided in the source)

  • Mobile Phase: Acetonitrile/Water (30/70, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: Not specified

Experimental Workflow for Method 1

ExperimentalWorkflow1 prep_sample 1. Sample Preparation - Dissolve sample in appropriate solvent - Filter through 0.45 µm filter hplc_setup 2. HPLC System Setup - Column: Agilent TC-C18 - Mobile Phase: ACN/H2O (30:70) - Flow Rate: 1.0 mL/min - Temperature: 30°C prep_sample->hplc_setup injection 3. Sample Injection - Inject prepared sample hplc_setup->injection detection 4. Detection - UV Detector at 225 nm injection->detection data_analysis 5. Data Analysis - Integrate peaks and quantify detection->data_analysis

Caption: Experimental workflow for the HPLC separation of five nitroaniline and dinitroaniline isomers.

Further detailed experimental protocols with different stationary phases and mobile phase compositions would be added here as more specific examples are found in the literature to provide a broader range of starting conditions for users.

References

Addressing stability issues of 2,3-Dimethyl-4,6-dinitroaniline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3-Dimethyl-4,6-dinitroaniline

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound, like other dinitroanilines, are its low water solubility, susceptibility to photodegradation, and potential for hydrolysis under certain conditions.[1][2] Dinitroanilines are generally volatile compounds, which can also lead to loss of material from open systems.[2]

Q2: How does pH affect the stability of the compound?

A2: While specific data for this compound is limited, related dinitroaniline herbicides show pH-dependent stability. For instance, the degradation of pendimethalin is significantly influenced by pH, with optimal decomposition occurring under highly alkaline conditions (pH 10).[3] Additionally, surface-promoted hydrolysis of nitroaromatic compounds has been observed to be rapid at neutral to alkaline pH (pH 6-10).[4] For general aniline compounds, storage at neutral pH (pH 7) and low temperature (4°C) has been found to provide the best stability.[5]

Q3: Is this compound sensitive to light?

A3: Yes, dinitroanilines are known to be susceptible to photodegradation.[1][2] Exposure to sunlight can lead to the formation of various degradation products.[3] Therefore, it is critical to protect aqueous solutions of this compound from light by using amber vials or covering containers with aluminum foil.

Q4: What are the likely degradation products in an aqueous solution?

A4: Degradation can occur through processes like reductive cyclization, oxidative dealkylation, and nitro reduction.[3] For the related compound pendimethalin, degradation products identified after sunlight exposure included N-(1-ethylpropyl)-3-methyl-2,6-dinitroaniline and 2,6-dinitro-3,4-dimethylaniline.[3] Hydrolysis may also occur, potentially leading to the formation of corresponding phenol derivatives.

Q5: How should I prepare and store stock solutions of this compound?

A5: Due to low water solubility, a co-solvent like acetone, ethyl acetate, or acetonitrile may be necessary to prepare a concentrated stock solution before further dilution in your aqueous medium.[6] Store stock solutions in tightly sealed, amber glass containers at low temperatures (e.g., 4°C) to minimize degradation from light and volatilization.[5] For experimental use, prepare fresh aqueous dilutions from the stock solution daily.

Troubleshooting Guide

Problem: My compound is precipitating out of the aqueous solution.

  • Possible Cause: You may be exceeding the compound's low water solubility.[1][7]

  • Solution:

    • Verify the concentration is within the solubility limits for your specific aqueous buffer.

    • Consider using a small percentage of a miscible organic co-solvent (e.g., DMSO, ethanol) in your final solution, if permissible for your experiment.

    • Ensure the pH of the solution has not shifted, as this can affect solubility.

Problem: I am observing unexpected or changing peaks in my HPLC/GC analysis over time.

  • Possible Cause: The compound is likely degrading in your solution.

  • Solution:

    • Check for Photodegradation: Ensure your solutions are protected from light at all stages, including preparation, storage, and during the experiment.[1]

    • Evaluate Hydrolysis: Analyze a sample immediately after preparation to establish a baseline chromatogram. Re-analyze after several hours or days to see if new peaks, indicative of degradation products, appear. Consider if the pH of your medium is contributing to hydrolysis.[3][4]

    • Prepare Fresh Solutions: Use freshly prepared aqueous solutions for each experiment to ensure consistency and minimize the impact of degradation.

Problem: My experimental results are inconsistent or not reproducible.

  • Possible Cause: This is a common symptom of compound instability in the assay medium.

  • Solution:

    • Implement a strict protocol for solution preparation, ensuring the same procedure is followed each time.

    • Prepare fresh dilutions for each experiment from a well-stored, protected stock solution.

    • Run a stability control experiment by incubating the compound in your assay buffer for the duration of your experiment and analyzing for degradation at the end. This will help quantify the extent of instability.

Quantitative Data Summary

PropertyCompoundValueConditionsSource
Water Solubility Trifluralin0.22 mg/L20°C[7]
Pendimethalin0.33 mg/L20°C[7]
2,4-Dinitroaniline0.06 g/L20°C[6]
Stability in Water PendimethalinDT50 = 21 daysUnder light exposure[3]
Thermal Stability PendimethalinHigh stabilityHigh melting point, low vapor pressure[3]
pH Influence PendimethalinAccelerated decompositionOptimal at pH 10[3]

Disclaimer: This data is for related dinitroaniline compounds and should be used as a general guideline. Stability of this compound should be experimentally determined for specific conditions.

Experimental Protocols

Protocol 1: General Aqueous Stability Assessment using HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Store this stock solution in an amber vial at 4°C.

  • Preparation of Test Solutions:

    • In separate amber vials, dilute the stock solution with your aqueous buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Prepare replicate solutions for each test condition.

  • Incubation Conditions:

    • Light Exposure: Incubate one set of vials under a controlled light source (or ambient lab light) and another set wrapped completely in aluminum foil.

    • Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).

    • pH: Prepare solutions using buffers of different pH values (e.g., pH 4, pH 7, pH 9) to assess pH-dependent hydrolysis.

  • Time-Point Sampling:

    • Take an aliquot from each vial for analysis at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • The t=0 sample should be analyzed immediately after preparation.

  • HPLC-UV Analysis:

    • Method: An isocratic HPLC-UV method is often suitable for dinitroaniline isomers.[8]

    • Column: Agilent TC-C18 column or equivalent.[8]

    • Mobile Phase: Acetonitrile/Water (e.g., 30:70 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Temperature: 30°C.[8]

    • Detection: UV detector at a wavelength of 225 nm or a wavelength of maximum absorbance for the compound.[8]

    • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. Plot the percentage of compound remaining versus time to determine the degradation rate.

Visual Guides and Workflows

A This compound in Aqueous Solution B Photodegradation A->B Light Exposure (UV/Sunlight) C Hydrolysis A->C pH > 7 (Alkaline Conditions) D Oxidative/Reductive Pathways A->D Presence of Oxidizing/Reducing Agents E Various Degradation Products (e.g., reduced nitro groups, phenols) B->E C->E D->E

Caption: General degradation pathways for dinitroanilines.

prep 1. Prepare Stock & Test Solutions (Protect from light) incubate 2. Incubate Under Test Conditions (Light/Dark, Temp, pH) prep->incubate sample 3. Sample at Time Points (t=0, 2, 4, 8, 24h...) incubate->sample analyze 4. Analyze by HPLC-UV sample->analyze data 5. Quantify Peak Area vs. Time analyze->data report 6. Determine Degradation Rate and Half-Life (DT50) data->report

Caption: Experimental workflow for an aqueous stability study.

start Inconsistent Results or Precipitation Observed? check_sol Is concentration above known solubility limit? start->check_sol Precipitation check_light Are solutions protected from light? start->check_light Inconsistency reduce_conc Action: Lower concentration or use a co-solvent. check_sol->reduce_conc Yes check_sol->check_light No end Problem Addressed reduce_conc->end protect_light Action: Use amber vials and cover equipment. check_light->protect_light No check_age Are you using freshly prepared solutions? check_light->check_age Yes protect_light->end prepare_fresh Action: Prepare fresh dilutions for each experiment. check_age->prepare_fresh No check_age->end Yes prepare_fresh->end

Caption: Troubleshooting logic for stability issues.

References

Troubleshooting protocols for 2,3-Dimethyl-4,6-dinitroaniline degradation analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the degradation analysis of 2,3-Dimethyl-4,6-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dinitroaniline herbicides like this compound?

A1: Dinitroaniline herbicides primarily degrade in the environment through two main pathways: microbial degradation and photodegradation.[1][2] Abiotic reduction of the nitro groups can also occur under certain environmental conditions.[3]

  • Microbial Degradation: This is the main route of breakdown in soil.[1][2] Degradation is generally faster under anaerobic (low oxygen) conditions compared to aerobic conditions.[1] The process often involves the reduction of one or both nitro groups to amino groups. Further degradation can lead to the formation of other metabolites. For the related compound pendimethalin, 3,4-dimethyl-2,6-dinitroaniline has been identified as a metabolite, suggesting that similar transformations are possible for this compound.[4]

  • Photodegradation: Dinitroanilines are susceptible to degradation by sunlight, particularly when they are on soil surfaces or in aqueous solutions.[1][5] This is a significant dissipation pathway for surface-applied herbicides.

  • Abiotic Reduction: Non-biological reduction of the nitro groups can be facilitated by substances like iron (II) minerals in the soil.[3] This process is influenced by pH, with higher pH values generally leading to faster degradation.[3]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in the available literature, based on the degradation of similar dinitroaniline herbicides, the following types of products can be anticipated:

  • Amino-derivatives: The reduction of one or both nitro groups (-NO2) to amino groups (-NH2) is a common initial step.[3]

  • Cyclization Products: In some dinitroanilines, such as trifluralin, the formation of benzimidazole-like structures through cyclization has been observed.[3]

  • Hydroxylated and Oxidized Metabolites: The major metabolic pathways for the related compound pendimethalin involve hydroxylation and oxidation of the alkyl groups on the aromatic ring and the N-alkyl groups.[6]

Q3: What factors can influence the degradation rate of this compound?

A3: Several environmental factors can significantly impact the degradation rate:

  • Soil Properties: Soil type, organic matter content, and pH are critical. Dinitroanilines bind strongly to soil organic matter, which can reduce their availability for degradation.[1][2]

  • Moisture: Higher soil moisture generally increases the rate of both microbial and chemical degradation.[1][7]

  • Temperature: Degradation rates are directly correlated with temperature, with warmer conditions promoting faster breakdown.[7]

  • Oxygen Levels: As mentioned, anaerobic conditions often lead to more rapid microbial degradation than aerobic conditions.[1]

  • Sunlight Exposure: For surface-applied compounds, the intensity and duration of sunlight exposure will directly affect the rate of photodegradation.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation.

Sample Preparation and Extraction Issues
Problem Possible Causes Solutions
Low Analyte Recovery Incomplete extraction from the sample matrix (e.g., soil, water).Strong binding of the analyte to soil organic matter.[1][2]Analyte loss due to volatilization or photodegradation during sample handling.[1][5]Optimize the extraction solvent and method. For soil samples, a robust extraction technique like sonication or pressurized liquid extraction may be necessary.Increase the extraction time or perform multiple extraction steps.For water samples, consider solid-phase extraction (SPE) to concentrate the analyte.Minimize exposure of samples to light and heat. Process samples as quickly as possible.
High Matrix Effects Co-extraction of interfering compounds from the sample matrix, which can suppress or enhance the analyte signal in the analytical instrument.Incorporate a sample clean-up step after extraction. This could include solid-phase extraction (SPE) or liquid-liquid partitioning.Use matrix-matched standards for calibration to compensate for matrix effects.If using mass spectrometry, an isotopically labeled internal standard can help correct for matrix-induced signal variations.
Inconsistent Results Non-homogenous samples.Variability in sample collection or storage.Ensure samples are thoroughly homogenized before taking a subsample for extraction.Follow a standardized protocol for sample collection, transportation, and storage. Store samples at low temperatures to minimize degradation.
Chromatographic Analysis (HPLC/GC) Problems
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Active sites on the analytical column interacting with the analyte.Column overload.Inappropriate mobile phase pH (for HPLC).Use a column with end-capping to reduce silanol interactions.Add a competing base to the mobile phase (for HPLC).Dilute the sample extract before injection.Optimize the mobile phase pH to ensure the analyte is in a single, non-ionized form.
Shifting Retention Times Changes in mobile phase composition or flow rate.Column temperature fluctuations.Column degradation.Prepare fresh mobile phase and ensure proper mixing and degassing.Check the pump for leaks and verify the flow rate.Use a column oven to maintain a stable temperature.Replace the column if it has degraded.
Ghost Peaks Carryover from a previous injection.Contamination in the injection port or column.Inject a blank solvent after a high-concentration sample to check for carryover.Clean the injection port and replace the liner (for GC).Flush the column with a strong solvent.
Low Sensitivity/No Peak Analyte degradation in the injector port (for GC).Insufficient detector response.Analyte concentration is below the limit of detection.Use a deactivated injector liner and optimize the injector temperature.Ensure the detector is properly tuned and calibrated.Concentrate the sample extract or use a more sensitive detector.

Experimental Protocols

Generic Soil Extraction Protocol for Dinitroaniline Analysis

This protocol provides a general guideline. Optimization may be required based on soil type and analytical instrumentation.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable organic solvent (e.g., acetonitrile, acetone, or a mixture of acetone and hexane).

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of solvent.

    • Combine the supernatants.

  • Concentration and Clean-up:

    • Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Perform a clean-up step if necessary, for example, using a solid-phase extraction (SPE) cartridge (e.g., C18 or Florisil) to remove interfering matrix components.

    • Elute the analyte from the SPE cartridge with a suitable solvent.

    • Evaporate the eluent to dryness and reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC).

High-Performance Liquid Chromatography (HPLC) Method for Dinitroaniline Analysis

This is a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be 60:40 (acetonitrile:water), increasing the acetonitrile percentage over time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

  • Detector: UV-Vis detector, with the wavelength set to the absorbance maximum of this compound.

Visualizations

Degradation_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analytical Determination cluster_degradation Degradation Pathways Sample Soil/Water Sample Collection Homogenize Sample Homogenization Sample->Homogenize Spike Spiking with Internal Standard (Optional) Homogenize->Spike Solvent_Extraction Solvent Extraction Spike->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration SPE_Cleanup SPE Clean-up Concentration->SPE_Cleanup Analysis HPLC or GC Analysis SPE_Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Parent This compound Microbial Microbial Degradation Parent->Microbial Photo Photodegradation Parent->Photo Abiotic Abiotic Reduction Parent->Abiotic Products Degradation Products Microbial->Products Photo->Products Abiotic->Products

Caption: Experimental workflow for the analysis of this compound degradation.

Troubleshooting_Logic Problem Analytical Problem Encountered Sample_Prep Sample Preparation Issue? Problem->Sample_Prep Chromatography Chromatographic Issue? Problem->Chromatography Low_Recovery Low Analyte Recovery Sample_Prep->Low_Recovery Yes Matrix_Effects High Matrix Effects Sample_Prep->Matrix_Effects Yes Poor_Peak_Shape Poor Peak Shape Chromatography->Poor_Peak_Shape Yes Retention_Shift Retention Time Shift Chromatography->Retention_Shift Yes Optimize_Extraction Optimize Extraction Protocol Low_Recovery->Optimize_Extraction Cleanup Implement/Optimize Clean-up Matrix_Effects->Cleanup Check_Column Check Column Health Poor_Peak_Shape->Check_Column Check_Mobile_Phase Check Mobile Phase/Flow Rate Retention_Shift->Check_Mobile_Phase

Caption: A logical troubleshooting workflow for dinitroaniline degradation analysis.

References

Optimization of reaction conditions for the nitration of dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the nitration of N,N-dimethylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of N,N-dimethylaniline in a question-and-answer format.

Q1: The reaction is highly exothermic and difficult to control. How can I maintain the desired temperature?

A1: The nitration of N,N-dimethylaniline is indeed a highly exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions and ensure safety.[1] Several methods can be employed for effective temperature control:

  • Ice-Salt Bath: For laboratory-scale preparations (5-10g), an ice-salt bath combined with slow, dropwise addition of the nitrating mixture is often sufficient.[1]

  • Dry Ice: Direct addition of small pieces of dry ice to the reaction mixture is a very effective method for maintaining temperatures between 5°C and 10°C.[1][2]

  • Excess Sulfuric Acid: Using a large excess of sulfuric acid can act as a heat sink, helping to moderate the temperature increase.[1] However, this approach can be costly and may complicate the work-up procedure.[1]

  • Pre-cooling Reagents: Cooling both the dimethylaniline solution and the nitrating mixture to a low temperature (e.g., -14°C) before starting the addition can help manage the initial exotherm.[1]

Q2: My primary product is the meta-isomer, but I am targeting the para-isomer. What is causing this and how can I fix it?

A2: The directing effect of the N,N-dimethylamino group is highly dependent on the acidity of the reaction medium.

  • Protonation of the Amine: In strongly acidic conditions, such as the presence of concentrated sulfuric and nitric acid, the lone pair on the nitrogen atom of the dimethylamino group is protonated.[3][4][5] This forms the anilinium ion, which is an electron-withdrawing group and directs electrophilic substitution to the meta position.[3][4][5]

  • Controlling Isomer Distribution: To favor the formation of the para-isomer, the reaction can be influenced by the presence of nitrous acid, which can catalyze the reaction and increase the para/meta ratio.[6][7] However, this can also lead to the formation of side-products.[6] Careful control of the reaction conditions, including the concentration of acids and the presence of any nitrous acid, is key.

Q3: I am observing the formation of a dark, oily byproduct. What is it and how can I avoid it?

A3: The formation of dark, oily byproducts can be attributed to several factors:

  • Poly-nitration: Over-nitration can lead to the formation of di- and tri-nitro compounds, which may be oily in nature.[1] Strict temperature control is essential to minimize poly-nitration.[1]

  • Side Reactions: In the presence of nitrous acid, side reactions can occur, leading to the formation of substituted benzidines and other colored impurities.[6] The use of urea can help to remove nitrous acid and control the formation of nitrogen oxides.[1]

  • Ortho-Isomer: A small amount of the liquid 2-nitro isomer (ortho-isomer) may also be formed, which can contribute to an oily residue.[1]

To minimize these byproducts, ensure rigorous temperature control, consider the addition of urea to the nitrating mixture, and use purified N,N-dimethylaniline as the starting material.

Q4: The yield of my desired product is consistently low. What are the potential causes and solutions?

A4: Low yields can result from a combination of factors:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time after the addition of the nitrating mixture. Stirring the solution at a low temperature for about an hour after addition is complete can help ensure the reaction goes to completion.[2]

  • Loss During Work-up: The separation of isomers can be challenging and may lead to product loss. The precipitation of the para- and meta-isomers is pH-dependent. Careful adjustment of the pH during neutralization is critical to selectively precipitate the desired isomer.[2]

  • Sub-optimal Reagent Quality: The purity of the starting N,N-dimethylaniline is important. Impurities such as monomethylaniline can react and lead to byproducts, reducing the yield of the desired product.[2][8] Consider purifying the N,N-dimethylaniline before use.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of N,N-dimethylaniline?

A1: The recommended temperature range for the nitration of N,N-dimethylaniline is typically between 5°C and 10°C.[2] Maintaining the temperature below 25°C during the initial addition of dimethylaniline to sulfuric acid and during the neutralization step is also crucial.[2]

Q2: How can I effectively separate the para- and meta-nitro isomers?

A2: The separation of p-nitrodimethylaniline and m-nitrodimethylaniline can be achieved by fractional precipitation during neutralization. The p-nitro isomer is less soluble and will precipitate first upon partial neutralization of the acidic reaction mixture.[2] It is essential to carefully monitor the color of the precipitate to determine the point at which the para-isomer has fully precipitated before the meta-isomer begins to come out of solution.[2] The meta-isomer will then precipitate upon further addition of a base, such as ammonium hydroxide, to a pH of about 3.[2]

Q3: What are the common side reactions to be aware of?

A3: Besides the formation of different isomers (ortho, meta, para) and poly-nitrated products, the presence of nitrous acid can catalyze the reaction and lead to the formation of N-nitroso compounds and substituted benzidines.[6][7]

Q4: Is it necessary to purify the starting N,N-dimethylaniline?

A4: Yes, using high-quality, purified N,N-dimethylaniline is recommended.[2] Commercial dimethylaniline may contain impurities like aniline and monomethylaniline, which can undergo competing reactions and reduce the yield and purity of the desired product. Purification can be achieved by refluxing with acetic anhydride followed by fractional distillation.[8]

Experimental Protocols

Detailed Methodology for the Nitration of N,N-Dimethylaniline to yield m-Nitrodimethylaniline

This protocol is adapted from Organic Syntheses.[2]

1. Preparation of the Dimethylaniline Sulfate Solution:

  • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly add 363 g (3.0 moles) of high-purity N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C.

  • Continue stirring and cooling until the temperature of the solution drops to 5°C.

2. Preparation of the Nitrating Mixture:

  • In a separate flask, prepare the nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling and stirring.

3. Nitration Reaction:

  • Place the nitrating mixture in the dropping funnel.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution. The tip of the dropping funnel should be kept beneath the surface of the solution.

  • Maintain the reaction temperature between 5°C and 10°C by adding small pieces of dry ice directly to the reaction mixture as needed. The addition should take approximately 1.5 hours.

  • After the addition is complete, continue to stir the mixture at 5–10°C for 1 hour.

4. Work-up and Isolation of p-Nitrodimethylaniline:

  • Pour the reaction mixture with stirring into a large container with 6 L of ice and water.

  • Slowly add concentrated ammonium hydroxide with efficient stirring and cooling to keep the temperature below 25°C, until the precipitate turns a light orange color. This will precipitate the crude p-nitrodimethylaniline.

  • Collect the crude p-nitrodimethylaniline by filtration and wash it with 200 mL of water.

5. Isolation of m-Nitrodimethylaniline:

  • To the combined filtrate and washings, continue to add concentrated ammonium hydroxide with good agitation and cooling (below 25°C) until the solution gives a purple color on Congo red paper (pH ~3).

  • The orange m-nitrodimethylaniline will precipitate. Collect the precipitate on a filter, wash it thoroughly with water, and dry it.

Data Presentation

Table 1: Reagent Quantities for the Nitration of 3 Moles of N,N-Dimethylaniline [2]

ReagentMolesMass (g)Volume (mL)Specific Gravity
N,N-Dimethylaniline3.0363~3820.956
Conc. Sulfuric Acid (for sulfate)23.0225412701.84
Conc. Nitric Acid3.152862001.42
Conc. Sulfuric Acid (for nitrating mix)3.63662001.84

Table 2: Typical Yields for the Nitration of N,N-Dimethylaniline [1][2]

ProductIsomerTypical YieldMelting PointAppearance
N,N-Dimethyl-p-nitroanilinepara14-18%[2]163-164°C[2]Bright yellow crystals[2]
N,N-Dimethyl-m-nitroanilinemeta53-60%[2]60°COrange-red prisms[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Isolation Dimethylaniline Sulfate Solution Dimethylaniline Sulfate Solution Nitration Nitration Dimethylaniline Sulfate Solution->Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Quenching Quenching Nitration->Quenching Partial Neutralization Partial Neutralization Quenching->Partial Neutralization Filtration (para) Filtration (para) Partial Neutralization->Filtration (para) Full Neutralization Full Neutralization Filtration (para)->Full Neutralization Filtrate Filtration (meta) Filtration (meta) Full Neutralization->Filtration (meta)

Caption: Experimental workflow for the nitration of N,N-dimethylaniline.

troubleshooting_guide Problem Problem High Exothermicity High Exothermicity Problem->High Exothermicity is Predominant Meta Isomer Predominant Meta Isomer Problem->Predominant Meta Isomer is Low Yield Low Yield Problem->Low Yield is Cause Cause Rapid Addition Rapid Addition Cause->Rapid Addition or Insufficient Cooling Insufficient Cooling Cause->Insufficient Cooling or Solution Solution Slow Dropwise Addition Slow Dropwise Addition Solution->Slow Dropwise Addition Use of Dry Ice/Ice-Salt Bath Use of Dry Ice/Ice-Salt Bath Solution->Use of Dry Ice/Ice-Salt Bath High Exothermicity->Cause caused by Rapid Addition->Solution leads to Insufficient Cooling->Solution leads to Cause2 Cause2 Predominant Meta Isomer->Cause2 caused by Protonation of Amine Protonation of Amine Cause2->Protonation of Amine Solution2 Solution2 Protonation of Amine->Solution2 leads to Modify Acidity/Catalyst Modify Acidity/Catalyst Solution2->Modify Acidity/Catalyst Cause3 Cause3 Low Yield->Cause3 caused by Incomplete Reaction Incomplete Reaction Cause3->Incomplete Reaction or Loss During Work-up Loss During Work-up Cause3->Loss During Work-up or Impure Starting Material Impure Starting Material Cause3->Impure Starting Material or Solution3 Solution3 Incomplete Reaction->Solution3 leads to Loss During Work-up->Solution3 leads to Impure Starting Material->Solution3 leads to Increase Reaction Time Increase Reaction Time Solution3->Increase Reaction Time Careful pH Control Careful pH Control Solution3->Careful pH Control Purify Dimethylaniline Purify Dimethylaniline Solution3->Purify Dimethylaniline

Caption: Troubleshooting logic for the nitration of N,N-dimethylaniline.

References

Strategies to avoid impurities during the synthesis of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3-Dimethyl-4,6-dinitroaniline. The guidance focuses on strategies to avoid common impurities and overcome challenges during the synthetic process.

Troubleshooting Guides and FAQs

Section 1: Acetylation of 2,3-Dimethylaniline

Q1: My acetylation of 2,3-dimethylaniline is incomplete, and I observe unreacted starting material. What could be the cause?

A1: Incomplete acetylation can be due to several factors:

  • Insufficient Acetic Anhydride: Ensure you are using a molar excess of acetic anhydride. A common ratio is 1.5 to 2 equivalents relative to the 2,3-dimethylaniline.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water. Ensure all your glassware is dry and use anhydrous solvents if your protocol specifies.

  • Low Reaction Temperature: The reaction may be too slow at a lower temperature. Gently warming the reaction mixture (e.g., to 40-50°C) can improve the reaction rate. However, avoid excessive heating, which can lead to side reactions.

  • Inadequate Mixing: Ensure efficient stirring to promote contact between the reactants.

Q2: After acetylation, I have a dark-colored product instead of the expected off-white solid. What causes this discoloration?

A2: Discoloration often indicates the presence of oxidized impurities.

  • Oxidation of Starting Material: 2,3-dimethylaniline can be susceptible to air oxidation, especially if it is of low purity. Using freshly distilled or high-purity 2,3-dimethylaniline is recommended.

  • Reaction Temperature Too High: Overheating during the acetylation can lead to the formation of colored byproducts. Maintain careful temperature control throughout the reaction.

  • Purification: The colored impurities can often be removed by recrystallization of the crude N-acetyl-2,3-dimethylaniline from a suitable solvent system, such as ethanol/water.

Section 2: Dinitration of N-acetyl-2,3-dimethylaniline

Q3: My dinitration reaction yields a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?

A3: Controlling the regioselectivity in the dinitration of substituted anilines is a common challenge. The directing effects of the acetylamino and methyl groups determine the positions of nitration.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the outcome.

  • Reaction Temperature: Temperature control is paramount. Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-10°C) is crucial to minimize the formation of undesired isomers and side products.[1] A rise in temperature can lead to less selective nitration.

  • Rate of Addition: Add the nitrating agent slowly and dropwise to the solution of N-acetyl-2,3-dimethylaniline in sulfuric acid. This allows for better temperature control and minimizes localized areas of high nitric acid concentration, which can lead to over-nitration or side reactions.

Q4: I am observing the formation of a significant amount of mononitrated products. How can I drive the reaction to dinitration?

A4: The formation of mononitrated intermediates is expected. To promote dinitration:

  • Stoichiometry of Nitrating Agent: Ensure you are using at least two equivalents of nitric acid. A slight excess may be necessary to ensure complete dinitration.

  • Reaction Time and Temperature: After the addition of the nitrating agent, allowing the reaction to stir for a sufficient period at a controlled temperature (e.g., 0-10°C) can facilitate the second nitration. A slight, controlled increase in temperature after the initial nitration may be required in some cases, but this should be approached with caution to avoid side reactions.

Q5: My final product is contaminated with N-nitroso impurities. How can these be formed and removed?

A5: N-nitroso compounds can form from the reaction of amines with nitrous acid, which can be present in nitric acid or formed during the reaction.

  • Prevention: Using nitric acid with a low concentration of nitrous acid can help. The addition of a small amount of a nitrous acid scavenger, like urea, to the reaction mixture before nitration can also be effective.

  • Removal: If N-nitroso impurities are present in the final product, they can sometimes be removed by treatment with certain reagents that cleave the N-N=O bond. However, prevention is the preferred strategy.

Section 3: Hydrolysis of N-acetyl-2,3-dimethyl-4,6-dinitroaniline

Q6: The hydrolysis of the acetyl group is slow or incomplete. What can I do?

A6: Acid-catalyzed hydrolysis is a standard method for deacetylation.

  • Acid Concentration and Temperature: The rate of hydrolysis is dependent on the concentration of the acid (e.g., sulfuric acid or hydrochloric acid) and the reaction temperature. Refluxing the N-acetyl compound in aqueous acid is a common procedure.[2][3] Ensure the acid concentration and temperature are appropriate for your substrate.

  • Reaction Time: Allow for a sufficient reaction time for the hydrolysis to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the endpoint.

Q7: I am observing decomposition or side reactions during the hydrolysis step. How can I avoid this?

A7: Dinitroanilines can be sensitive to harsh acidic conditions and high temperatures.

  • Controlled Heating: Avoid excessive heating during reflux. Use a heating mantle with a temperature controller to maintain a steady reflux.

  • Work-up: Once the hydrolysis is complete, promptly cool the reaction mixture and carefully neutralize the acid to isolate the product. Prolonged exposure to hot acid can lead to degradation.

Experimental Protocols

Protocol 1: Acetylation of 2,3-Dimethylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,3-dimethylaniline in 50 mL of glacial acetic acid.

  • Slowly add 15.0 mL of acetic anhydride to the solution while stirring.

  • Gently warm the mixture to 50°C and maintain this temperature for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude N-acetyl-2,3-dimethylaniline from an ethanol/water mixture to obtain a purified product.

Protocol 2: Dinitration of N-acetyl-2,3-dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 10.0 g of dry N-acetyl-2,3-dimethylaniline to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of the acetylated aniline over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-10°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with a large amount of cold water until the washings are neutral.

Protocol 3: Hydrolysis of N-acetyl-2,3-dimethyl-4,6-dinitroaniline

  • Place the crude N-acetyl-2,3-dimethyl-4,6-dinitroaniline in a round-bottom flask and add a mixture of 50 mL of 70% sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

ParameterAcetylationDinitrationHydrolysis
Starting Material 2,3-DimethylanilineN-acetyl-2,3-dimethylanilineN-acetyl-2,3-dimethyl-4,6-dinitroaniline
Key Reagents Acetic anhydride, Acetic acidConc. Nitric acid, Conc. Sulfuric acidSulfuric acid, Sodium hydroxide
Temperature 50°C0-10°CReflux
Reaction Time 1 hour3-4 hours1-2 hours
Potential Impurities Unreacted 2,3-dimethylaniline, oxidation byproductsMononitrated isomers, other dinitro isomers, N-nitroso compoundsIncomplete hydrolysis product

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_dinitration Step 2: Dinitration cluster_hydrolysis Step 3: Hydrolysis start 2,3-Dimethylaniline acetyl React with Acetic Anhydride start->acetyl Glacial Acetic Acid intermediate1 N-acetyl-2,3-dimethylaniline acetyl->intermediate1 dinitrate React with HNO3/H2SO4 intermediate1->dinitrate 0-10°C intermediate2 N-acetyl-2,3-dimethyl-4,6-dinitroaniline dinitrate->intermediate2 hydrolyze Acid Hydrolysis (H2SO4, Reflux) intermediate2->hydrolyze final_product This compound hydrolyze->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_acetylation Acetylation Issues cluster_dinitration Dinitration Issues cluster_hydrolysis Hydrolysis Issues start Problem Encountered incomplete_acet Incomplete Reaction start->incomplete_acet Step 1 discoloration Product Discoloration start->discoloration Step 1 isomer_mix Isomer Mixture start->isomer_mix Step 2 mononitration Mononitration start->mononitration Step 2 nitroso N-nitroso Impurities start->nitroso Step 2 incomplete_hydro Incomplete Hydrolysis start->incomplete_hydro Step 3 decomposition Decomposition start->decomposition Step 3 sol1 Reagent Stoichiometry Water Presence Temperature incomplete_acet->sol1 Check sol2 Starting Material Purity Reaction Temperature discoloration->sol2 Check sol3 Nitrating Agent Temperature Control Addition Rate isomer_mix->sol3 Check sol4 Stoichiometry Reaction Time mononitration->sol4 Check sol5 Nitric Acid Quality Use of Scavenger nitroso->sol5 Check sol6 Acid Concentration Temperature & Time incomplete_hydro->sol6 Check sol7 Heating Control Work-up Procedure decomposition->sol7 Check

Caption: Troubleshooting logic for synthesis issues.

References

Overcoming challenges in the structural characterization of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the structural characterization of 2,3-Dimethyl-4,6-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural characterization of this compound?

A1: The primary challenges include its low solubility in some common NMR solvents, potential for thermal degradation during GC-MS analysis, complex fragmentation patterns in mass spectrometry, and difficulties in obtaining high-quality crystals for X-ray crystallography. The presence of two nitro groups and two methyl groups on the aniline ring can lead to complex spectroscopic data requiring careful interpretation.

Q2: Which analytical techniques are most suitable for the structural characterization of this compound?

A2: A combination of techniques is recommended for unambiguous characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for purity assessment, and single-crystal X-ray crystallography for definitive solid-state structure determination.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, dinitroaniline compounds are classified as potentially hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor solubility of the compound in common NMR solvents (e.g., CDCl₃).

  • Solution:

    • Try more polar deuterated solvents such as DMSO-d₆, Acetone-d₆, or DMF-d₇.

    • Gently warm the sample to aid dissolution, but be cautious of potential degradation.

    • Use a higher concentration of the sample if possible, and acquire the spectrum for a longer duration to improve the signal-to-noise ratio.

Problem: Complex or overlapping signals in the ¹H NMR spectrum.

  • Solution:

    • Utilize a higher field NMR spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to identify proton-proton and proton-carbon correlations, which will aid in assigning the complex aromatic and methyl signals.

Mass Spectrometry (MS)

Problem: No molecular ion peak is observed in the mass spectrum.

  • Solution:

    • This could be due to the instability of the molecule under the ionization conditions. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).

    • For ESI, run in both positive and negative ion modes. The nitro groups can stabilize a negative charge.

    • If using GC-MS, ensure the injection port temperature is not too high, as dinitroanilines can be thermolabile.[1]

Problem: The fragmentation pattern is difficult to interpret.

  • Solution:

    • The presence of nitro groups often leads to characteristic neutral losses of NO, NO₂, and H₂O. Look for these common losses from the molecular ion.

    • Tautomerism can also lead to unexpected fragmentation pathways.[2]

    • Perform tandem mass spectrometry (MS/MS) experiments to isolate the molecular ion and observe its specific fragmentation, which can help in elucidating the structure.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape or tailing.

  • Solution:

    • Ensure the sample is fully dissolved in the mobile phase.

    • The acidic nature of the aniline proton can interact with residual silanols on the column. Add a small amount of a modifier, like trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.

    • Use a column with end-capping to minimize these secondary interactions.

Problem: Co-elution with impurities.

  • Solution:

    • Optimize the mobile phase gradient to improve separation. A shallower gradient can increase resolution.

    • Try a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column to alter the selectivity.

    • Ensure adequate sample preparation and clean-up to remove interfering substances from the matrix.[3]

X-ray Crystallography

Problem: Difficulty in growing single crystals suitable for diffraction.

  • Solution:

    • Experiment with a wide range of solvents and solvent combinations for recrystallization. Slow evaporation of a solution is a common and effective technique.[4]

    • Try different crystallization methods such as vapor diffusion (liquid-liquid or solid-liquid) and slow cooling.

    • The purity of the compound is crucial for successful crystallization. Ensure the material is highly pure (>99%) before attempting to grow crystals.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. If necessary, warm the sample carefully.

  • Acquire the ¹H and ¹³C NMR spectra.

Protocol 2: Analysis by LC-MS
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, hold for a short period, then ramp up to a high percentage of B to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Analysis Mode: Full scan to identify the molecular ion, followed by product ion scan (MS/MS) of the molecular ion to obtain fragmentation data.

Data Presentation

Table 1: Spectroscopic Data for Dinitroaniline Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)Reference
2,3-Dimethyl-6-nitroanilineNot AvailableNot AvailableNot Available[5]
3,4-Dimethyl-2,6-dinitroanilineNot AvailableNot Available212.0671 [M+H]⁺[6]
2,4-DinitroanilineAromatic protons and amine protons observed.Not AvailableNot Available[7]
N,3-Dimethyl-2,4,6-trinitroanilineAromatic and methyl protons observed.Not AvailableNot Available[8]

Table 2: Crystallographic Data for a Structurally Similar Compound (2-bromo-4,6-dinitroaniline)

ParameterValue
FormulaC₆H₄BrN₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.6955 (2)
b (Å)7.7720 (2)
c (Å)16.0608 (4)
β (°)95.4182 (14)
Volume (ų)832.03 (4)
Z4
Reference[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structure Elucidation ms Mass Spectrometry (LC-MS, GC-MS) purification->ms Molecular Weight & Fragmentation hplc HPLC Analysis (Purity Check) purification->hplc Purity Assessment xray X-ray Crystallography (If single crystals obtained) purification->xray Definitive Structure

Caption: Workflow for the synthesis and structural characterization.

troubleshooting_nmr cluster_solubility Solubility Problem cluster_resolution Signal Resolution Problem start NMR Analysis Issue solubility_check Poor Solubility? start->solubility_check change_solvent Use Polar Solvents (DMSO-d₆, Acetone-d₆) solubility_check->change_solvent Yes resolution_check Overlapping Signals? solubility_check->resolution_check No warm_sample Gently Warm Sample change_solvent->warm_sample increase_conc Increase Concentration & Acquisition Time warm_sample->increase_conc end_node Successful Analysis increase_conc->end_node high_field Use Higher Field NMR resolution_check->high_field Yes resolution_check->end_node No two_d_nmr Perform 2D NMR (COSY, HSQC) high_field->two_d_nmr two_d_nmr->end_node

Caption: Troubleshooting logic for NMR spectroscopy issues.

References

Methods for enhancing the solubility of 2,3-Dimethyl-4,6-dinitroaniline for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for enhancing the solubility of 2,3-Dimethyl-4,6-dinitroaniline for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a dinitroaniline compound. Dinitroanilines are a class of chemical compounds often used in herbicides and have been investigated for other biological activities.[1] Like many dinitroanilines, it has low water solubility, which can be a significant challenge for in vitro and in vivo bioassays that are typically conducted in aqueous environments. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the common solvents for dissolving this compound?

A2: Due to its lipophilic nature, this compound is more soluble in organic solvents than in water. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of dinitroanilines for bioassays.[2] Other organic solvents such as ethanol and acetone may also be effective.[3]

Q3: What is a suitable starting concentration for a stock solution of this compound in DMSO?

A3: A common practice is to prepare a high-concentration stock solution in 100% DMSO, for example, in the range of 10-50 mM. This stock solution is then serially diluted to the final working concentration in the aqueous bioassay medium. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system being studied, typically well below 1% and often below 0.1%.[2]

Q4: How can I determine the aqueous solubility of my specific batch of this compound?

A4: A common method to determine the water solubility is by using UV-visible spectrophotometry. This involves creating a saturated solution of the compound in water, allowing it to equilibrate, filtering out any undissolved solid, and then measuring the absorbance of the solution. By comparing this to a standard curve of known concentrations in a solvent where the compound is freely soluble (like methanol), the concentration in the aqueous solution can be determined.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in the stock solution (in DMSO). The concentration of the compound exceeds its solubility limit in DMSO.Gently warm the solution to aid dissolution. If precipitation persists, the stock solution may need to be prepared at a lower concentration.
Compound precipitates when the DMSO stock solution is added to the aqueous bioassay medium. The aqueous solubility of the compound is exceeded. The final concentration of the compound in the assay medium is too high.- Decrease the final concentration of the compound in the bioassay. - Increase the final percentage of DMSO slightly, if tolerated by the cells or organism in the assay. However, always perform a vehicle control to ensure the DMSO concentration is not causing toxicity. - Consider using a different solubilization technique, such as formulation with a surfactant or cyclodextrin.
Inconsistent or non-reproducible results in the bioassay. - Incomplete dissolution of the compound. - Precipitation of the compound over the time course of the experiment.- Ensure the stock solution is fully dissolved before use. Vortexing or brief sonication can help. - Visually inspect the assay plates under a microscope for any signs of compound precipitation. - Prepare fresh dilutions of the compound from the stock solution for each experiment.
Observed toxicity in the vehicle control group. The concentration of the co-solvent (e.g., DMSO) is too high for the biological system.- Reduce the final concentration of the co-solvent in the assay medium to a non-toxic level (typically <0.1% for many cell lines). - This may require preparing a more dilute stock solution.

Data Presentation: Solubility of a Related Dinitroaniline

Solubility of 2,4-Dinitroaniline in Various Solvents [4]

Temperature (K)MethanolEthanolAcetoneAcetonitrilen-PropanolTolueneIsopropanolEthyl Acetate1-Butanol
278.15 0.002880.004120.048860.015240.003180.000670.002830.024310.00511
283.15 0.003510.004990.057380.018150.003820.000840.003390.029050.00612
288.15 0.004240.006020.067130.021510.004560.001040.004050.034540.00732
293.15 0.005090.007240.078230.02540.005430.001280.004820.040890.00874
298.15 0.006080.008670.090810.029880.006450.001570.005720.048210.01041
303.15 0.007240.010350.105020.035030.007640.001920.006760.056630.01237
308.15 0.008590.012310.121010.040940.009040.002340.007980.066280.01466
313.15 0.010170.014590.138950.047690.010670.002840.009410.077310.01732
318.15 0.012010.017250.159020.055390.012580.003440.011080.089870.02041

Data presented as mole fraction (10²x).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is 211.18 g/mol .

  • Weigh the calculated amount of the compound and place it into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small amber vial).

  • Add the appropriate volume of anhydrous DMSO to the container.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the cell culture medium.

  • It is critical to ensure that the final concentration of DMSO in the well is below the toxic level for the cells being used. For instance, if the highest concentration of the compound to be tested is 100 µM, a 1:100 dilution of the 10 mM stock will result in a final DMSO concentration of 1%. This may be too high for some cell lines. To achieve a final DMSO concentration of 0.1%, an intermediate dilution of the stock solution in the medium is required.

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of the test compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_qc Quality Control weigh Weigh Compound dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve serial_dilute Serial Dilution in Aqueous Medium dissolve->serial_dilute add_to_assay Add to Bioassay (e.g., cell culture) serial_dilute->add_to_assay vehicle_control Include Vehicle Control (DMSO) serial_dilute->vehicle_control incubate Incubate add_to_assay->incubate check_precipitation Check for Precipitation add_to_assay->check_precipitation analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound for bioassays.

References

Minimizing degradation of 2,3-Dimethyl-4,6-dinitroaniline during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2,3-Dimethyl-4,6-dinitroaniline during sample preparation. The following information is compiled from established analytical methods for dinitroanilines and related compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, focusing on preventing analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors leading to the degradation of dinitroanilines, including this compound, are exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions, particularly alkaline environments which can cause hydrolysis.[1] Microbial activity in the sample can also contribute to degradation.

Q2: I am observing low recovery of my analyte. What are the likely causes related to degradation?

A2: Low recovery is a common indicator of analyte degradation. The most probable causes are:

  • Photodegradation: Exposure of the sample or extracts to direct sunlight or even strong laboratory light can lead to significant loss.[1]

  • Thermal Degradation: Using high temperatures during solvent evaporation or sample extraction can cause the compound to break down.

  • pH Effects: If the sample or extraction solvent is alkaline, hydrolysis may occur.[1]

  • Improper Storage: Storing samples or extracts at room temperature for extended periods can lead to both microbial and chemical degradation.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can influence stability. While common organic solvents like methylene chloride, hexane, and acetone are generally suitable for extraction, it is crucial to use high-purity, pesticide-grade solvents to avoid contaminants that could catalyze degradation.[2] Additionally, the pH of any aqueous solutions used during extraction should be controlled.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, degradation of related dinitroanilines like pendimethalin can involve the reduction of the nitro groups to amino groups, resulting in compounds such as 6-aminopendimethalin and 3,4-dimethyl 2,6-dinitroaniline.[3] Hydrolysis may lead to the formation of corresponding phenol derivatives. For 2,4,6-trinitrotoluene (TNT), degradation can result in various dinitrotoluene and aminodinitrotoluene species.[4]

Troubleshooting Scenarios

Problem Potential Cause(s) Recommended Solution(s)
Consistently low analyte recovery Photodegradation during sample processing.Work in a shaded area or use amber glassware. Protect samples and extracts from light at all stages.
Thermal degradation during solvent evaporation.Use a gentle stream of nitrogen or a vacuum concentrator at a low temperature (e.g., < 40°C) for solvent evaporation.
Hydrolysis due to alkaline pH.Adjust the pH of aqueous samples to a neutral or slightly acidic range (pH 5-7) before extraction.
Variable results between replicate samples Inconsistent light exposure between samples.Standardize the sample handling workflow to ensure uniform light exposure for all samples.
Temperature fluctuations during processing.Ensure consistent temperature control during extraction and evaporation steps.
Presence of unexpected peaks in the chromatogram Formation of degradation products.Compare chromatograms with those of known dinitroaniline degradation products if available. Adjust sample preparation conditions (light, temperature, pH) to minimize degradation and observe if the unknown peaks decrease.
Matrix interferences.Employ a more rigorous cleanup step, such as Solid Phase Extraction (SPE) with silica gel or Florisil.[5]

Quantitative Data on Dinitroaniline Stability

The following table summarizes the stability of dinitroanilines under various conditions. Note that specific data for this compound is limited; therefore, data from related dinitroaniline compounds are included for guidance.

Parameter Condition Effect on Dinitroanilines Reference Compound(s)
pH Alkaline (pH > 7)Increased rate of hydrolysis.[1]2,4,6-trinitrotoluene (TNT), 2,4-dinitroanisole
Neutral (pH ~7)Generally stable.General for dinitroanilines
Acidic (pH < 7)Generally stable.General for dinitroanilines
Temperature Elevated (e.g., > 40°C)Potential for thermal degradation.General for dinitroanilines
Ambient (20-25°C)Stable for short periods if protected from light.General for dinitroanilines
Refrigerated (4°C)Recommended for short-term storage of samples and extracts.General for dinitroanilines
Light Sunlight/UV lightSignificant photodegradation.[1]Dinitroaniline herbicides
Laboratory lightPotential for degradation over extended periods.Dinitroaniline herbicides
Dark conditionsMinimal degradation.Dinitroaniline herbicides

Experimental Protocols

The following are detailed methodologies for sample preparation designed to minimize the degradation of this compound, based on U.S. EPA methods for dinitroaniline pesticides.[2][5][6]

1. Sample Extraction from Aqueous Matrices (e.g., Wastewater)

  • Objective: To extract this compound from water samples.

  • Methodology:

    • Collect the water sample in a clean, amber glass container.

    • If not extracting immediately, store the sample at 4°C and protect it from light.

    • Measure 1 liter of the sample into a 2-liter separatory funnel.

    • Check the pH of the sample and adjust to >11 with sodium hydroxide solution.

    • Add 60 mL of methylene chloride to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes with periodic venting to release excess pressure.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the methylene chloride extract (bottom layer) into a flask.

    • Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen at a temperature below 40°C.

2. Sample Extraction from Solid Matrices (e.g., Soil, Tissue)

  • Objective: To extract this compound from solid samples.

  • Methodology:

    • Homogenize the sample.

    • Weigh approximately 10 g of the homogenized sample into a beaker.

    • Mix the sample with anhydrous sodium sulfate to create a dry, free-flowing powder.

    • Transfer the mixture to a Soxhlet extractor.

    • Extract the sample for 6-8 hours with an appropriate solvent, such as a 1:1 mixture of acetone and methylene chloride.[6]

    • Concentrate the extract to a small volume (e.g., 5-10 mL) using a rotary evaporator or Kuderna-Danish apparatus at a temperature below 40°C.

3. Extract Cleanup using Solid Phase Extraction (SPE)

  • Objective: To remove interfering compounds from the sample extract.

  • Methodology:

    • Condition a silica gel or Florisil SPE cartridge (e.g., 1 g) by passing the appropriate conditioning solvent(s) through it (refer to the manufacturer's instructions).

    • Load the concentrated sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar interferences.

    • Elute the this compound from the cartridge using a solvent of appropriate polarity (e.g., a mixture of hexane and methylene chloride or hexane and ethyl acetate). The optimal elution solvent should be determined experimentally.

    • Concentrate the purified extract to the final volume required for analysis under a gentle stream of nitrogen at a temperature below 40°C.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Collect Sample (Amber Glass) Store Store at 4°C (Protected from Light) Sample->Store Aqueous Aqueous Sample (Adjust pH > 11) Store->Aqueous Solid Solid Sample (Mix with Na2SO4) Store->Solid Solvent_Extract Solvent Extraction (e.g., Methylene Chloride) Aqueous->Solvent_Extract Solid->Solvent_Extract Concentrate1 Concentrate Extract (< 40°C) Solvent_Extract->Concentrate1 SPE Solid Phase Extraction (Silica Gel/Florisil) Concentrate1->SPE Concentrate2 Final Concentration (< 40°C) SPE->Concentrate2 Analysis GC/HPLC Analysis Concentrate2->Analysis

Caption: Experimental workflow for minimizing degradation of this compound during sample preparation.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_reanalysis Re-analysis Start Low Analyte Recovery Observed Check_Light Was sample/extract exposed to light? Start->Check_Light Check_Temp Was evaporation temperature > 40°C? Start->Check_Temp Check_pH Was aqueous phase pH alkaline? Start->Check_pH Sol_Light Use amber glassware & work in shaded area. Check_Light->Sol_Light Yes Reanalyze Re-prepare and analyze sample Check_Light->Reanalyze No Sol_Temp Use gentle N2 stream at low temperature. Check_Temp->Sol_Temp Yes Check_Temp->Reanalyze No Sol_pH Adjust pH to neutral or slightly acidic. Check_pH->Sol_pH Yes Check_pH->Reanalyze No Sol_Light->Reanalyze Sol_Temp->Reanalyze Sol_pH->Reanalyze

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Calibrating analytical instruments for accurate 2,3-Dimethyl-4,6-dinitroaniline measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate calibration of analytical instruments for the measurement of 2,3-Dimethyl-4,6-dinitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: The most common and reliable techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: How should I prepare my calibration standards for this compound analysis?

A2: It is crucial to use a high-purity analytical standard of this compound. Prepare a stock solution in a suitable solvent such as methanol or acetonitrile and perform serial dilutions to create a series of calibration standards. It is recommended to prepare fresh working standards daily to avoid degradation. Dinitroanilines can be susceptible to photodegradation, so it is advisable to store stock solutions in amber vials and in a refrigerator.

Q3: What is a matrix effect and how can it affect my results?

A3: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. For complex matrices like soil or biological fluids, it is recommended to prepare matrix-matched calibration standards to compensate for these effects.

Q4: What are typical acceptance criteria for a calibration curve?

A4: A typical acceptance criterion for the linearity of a calibration curve is a coefficient of determination (R²) value of ≥ 0.995. Additionally, the response of each calibration standard should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).

Q5: How often should I calibrate my instrument?

A5: A full calibration curve should be generated for each new batch of samples. Additionally, the calibration should be verified at the beginning and end of each analytical run by injecting one or more calibration standards. If the response of a verification standard deviates by more than 15% from the expected value, the instrument should be recalibrated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Active sites in the GC inlet liner or column.[1][2][3] 4. Column overload.1. Flush the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a deactivated inlet liner and/or perform inlet maintenance. Consider using an ultra-inert GC column.[1] 4. Dilute the sample and re-inject.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations in the column oven. 3. Leak in the system.1. Ensure the mobile phase is properly mixed and degassed. Check the pump for proper functioning. 2. Verify the stability of the column oven temperature. 3. Perform a leak check of the entire system.
Low Signal Intensity or Poor Sensitivity 1. Degradation of the analyte in the sample or standard. 2. Incorrect detector wavelength (HPLC-UV). 3. Suboptimal ionization or fragmentation (GC-MS). 4. Matrix suppression.1. Prepare fresh standards and ensure proper sample storage. Dinitroanilines can be sensitive to light and temperature. 2. Optimize the detector wavelength; for dinitroanilines, a wavelength around 225 nm is often used.[4] 3. Tune the mass spectrometer and optimize the source and collision energies. 4. Use matrix-matched standards or a standard addition method. Improve sample cleanup to remove interfering matrix components.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Contaminated column or guard column. 3. Bleed from the GC column.1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the column or replace the guard column. 3. Condition the GC column according to the manufacturer's instructions.
No Peak Detected 1. No analyte present in the sample. 2. Incorrect injection volume or autosampler malfunction. 3. Complete degradation of the analyte. 4. Incorrect instrument parameters.1. Analyze a known concentration standard to confirm instrument performance. 2. Check the injection volume setting and ensure the autosampler is functioning correctly. 3. Prepare a fresh sample and standards. 4. Verify all instrument parameters, including injection port temperature, oven temperature program, and detector settings.

Experimental Protocols

HPLC-UV Calibration Protocol
  • Preparation of Stock and Working Standards:

    • Accurately weigh a known amount of this compound analytical standard.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the expected concentration range of the samples.

  • Instrumental Conditions:

    • A typical HPLC system equipped with a C18 column is suitable.

    • An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) can be used.[4]

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[4]

    • The UV detector wavelength can be set to 225 nm for optimal sensitivity.[4]

  • Calibration Curve Generation:

    • Inject each calibration standard in triplicate.

    • Record the peak area for each injection.

    • Plot a graph of the average peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

GC-MS Calibration Protocol
  • Preparation of Stock and Working Standards:

    • Follow the same procedure as for the HPLC-UV calibration to prepare a stock solution and a series of calibration standards in a suitable solvent (e.g., hexane or acetone).

  • Instrumental Conditions:

    • Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

    • A capillary column such as a VF-1301ms or VF-200ms is appropriate.[5][6]

    • Set the injector temperature to 250°C and use a splitless injection mode for trace analysis.

    • The oven temperature program should be optimized to ensure good separation from any matrix components. A typical program could be: start at 45°C, hold for 3 minutes, then ramp to 280°C at 10°C/min.[5]

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Select characteristic ions for this compound for quantification and confirmation.

  • Calibration Curve Generation:

    • Inject each calibration standard in triplicate.

    • Record the peak area of the primary quantifying ion.

    • Plot a graph of the average peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).

Quantitative Data Summary

Table 1: Typical HPLC-UV Parameters for Dinitroaniline Analysis

ParameterValueReference
ColumnAgilent TC-C18[4]
Mobile PhaseAcetonitrile/Water (70/30, v/v)[4]
Flow Rate1.0 mL/min[4]
Column Temperature30°C[4]
Detection Wavelength225 nm[4]
Injection Volume10 µLN/A
Linearity (R²)> 0.999[7]
LOD0.1–0.2 µg/L[7]

Table 2: Typical GC-MS Parameters for Dinitroaniline Analysis

ParameterValueReference
ColumnAgilent FactorFour VF-1301ms[5]
Carrier GasHelium[5]
Injection ModeSplitlessN/A
Injector Temperature250°CN/A
Oven Program45°C (3 min) -> 280°C at 10°C/min[5]
MS Ionization ModeElectron Ionization (EI)N/A
MS Acquisition ModeSelected Ion Monitoring (SIM)N/A
Linearity (R²)> 0.99[8]
LOD0.3 to 3.3 µg/L[8]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review sample_prep Sample Preparation (Extraction, Cleanup) instrument_setup Instrument Setup (HPLC or GC-MS) sample_prep->instrument_setup stock_prep Stock Standard Preparation working_std Working Standard Dilution stock_prep->working_std calibration Calibration Curve Generation working_std->calibration instrument_setup->calibration sample_analysis Sample Analysis calibration->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition quantification Quantification data_acquisition->quantification data_review Data Review & QC Check quantification->data_review

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Problem Encountered check_peak Is Peak Shape Poor? start->check_peak check_rt Are Retention Times Inconsistent? check_peak->check_rt No peak_solutions Troubleshoot Peak Shape: - Check column health - Adjust mobile phase - Perform inlet maintenance check_peak->peak_solutions Yes check_signal Is Signal Low or Noisy? check_rt->check_signal No rt_solutions Troubleshoot Retention Time: - Check pump/flow rate - Verify oven temperature - Perform leak check check_rt->rt_solutions Yes end_node Problem Resolved check_signal->end_node No signal_solutions Troubleshoot Signal: - Prepare fresh standards - Optimize detector settings - Check for matrix effects check_signal->signal_solutions Yes peak_solutions->end_node rt_solutions->end_node signal_solutions->end_node

Caption: Troubleshooting flowchart for common analytical issues.

References

Validation & Comparative

Comparative study of the herbicidal activity of 2,3-Dimethyl-4,6-dinitroaniline and pendimethalin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the herbicidal properties, mechanisms, and experimental evaluation of two dinitroaniline compounds.

This guide provides a detailed comparative study of the herbicidal activities of 2,3-Dimethyl-4,6-dinitroaniline and pendimethalin. Both compounds belong to the dinitroaniline class of herbicides, which are widely recognized for their role in pre-emergence weed control in a variety of agricultural systems.[1][2] Pendimethalin is a well-established and extensively studied herbicide, while specific public domain data on the herbicidal efficacy of this compound is limited. This comparison leverages the comprehensive data available for pendimethalin and the known structure-activity relationships within the dinitroaniline class to provide a thorough analysis.

Dinitroaniline herbicides are primarily used as soil-applied, pre-emergence herbicides to control annual grasses and some broadleaf weeds.[2][3] Their effectiveness relies on their placement in the upper soil layer where weed seeds germinate.[4]

Physicochemical Properties

The chemical structure and properties of a herbicide are critical determinants of its behavior in the environment and its interaction with the target plant. Dinitroanilines are characterized by low water solubility and a tendency to adsorb to soil organic matter.[2][3]

PropertyThis compoundPendimethalinCitation(s)
Chemical Structure Chemical structure of this compoundChemical structure of Pendimethalin
IUPAC Name This compoundN-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline
Molecular Formula C₈H₉N₃O₄C₁₃H₁₉N₃O₄
Molecular Weight 211.18 g/mol 281.31 g/mol
General Class DinitroanilineDinitroaniline[1]

Mechanism of Action: Microtubule Assembly Inhibition

The primary mode of action for dinitroaniline herbicides is the disruption of mitosis (cell division) at the cellular level.[3][5] They exert their herbicidal effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.[5][6] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division.

By binding to tubulin, dinitroanilines inhibit the formation of microtubules, leading to a failure in the mitotic process.[3][7] This prevents the normal development of roots and shoots in germinating weed seedlings, which ultimately results in their death before they can emerge from the soil.[3][7] A key characteristic of dinitroaniline action is the swelling of root tips, a direct consequence of disrupted cell division and enlargement.[7] This mechanism is specific to plant and protist tubulin, with much lower affinity for animal tubulin, which contributes to their relative safety for non-plant organisms.[4]

Mechanism_of_Action cluster_Cell Plant Meristematic Cell cluster_Herbicide Dinitroaniline Herbicide Action Tubulin α/β-Tubulin Dimers MT Microtubules (MTs) Tubulin->MT Polymerization Complex Herbicide-Tubulin Complex Tubulin->Complex Spindle Mitotic Spindle MT->Spindle Formation Mitosis Successful Mitosis Spindle->Mitosis Growth Root & Shoot Growth Mitosis->Growth Herbicide Dinitroaniline Herbicide (e.g., Pendimethalin) Herbicide->Complex Inhibition MT Polymerization Inhibited Complex->Inhibition Disruption Mitotic Disruption Inhibition->Disruption Death Seedling Death Disruption->Death

Figure 1. Dinitroaniline herbicides bind to tubulin, preventing microtubule formation and disrupting mitosis.

Herbicidal Activity and Efficacy

Pendimethalin is effective against a broad spectrum of annual grasses and certain small-seeded broadleaf weeds.[8] Its efficacy is influenced by the application rate, soil type, and environmental conditions. Quantitative data from various studies demonstrate its effectiveness.

HerbicideTarget Weed(s)Application RateWeed Control EfficacyCitation(s)
Pendimethalin Barnyard Grass (Echinochloa crus-galli)2.0 kg a.i./ha40.1% biomass reduction[9]
Pendimethalin Mixed grass and broadleaf weeds in soybean1.339 kg a.i./haSignificant weed control, leading to highest seed yield (1562.5 kg/ha )[10]
Pendimethalin Amaranthus speciesC95 > 750 g/ha (A. viridis)Varies by species; A. spinosus was most sensitive[11]
Pendimethalin Complex weed flora in chickpea774 g/ha (as PPI)Superior weed density and biomass reduction compared to lower doses[12]
Pendimethalin Kochia (Kochia scoparia)1064 g a.i./ha66% control at 30 DAT, declining to 35% at 60 DAT[13]
This compound Data not availableData not availableData not available

Note: Efficacy can vary significantly based on soil type, moisture, and weed species. C95 refers to the dose required for 95% weed control. PPI stands for Pre-Plant Incorporated.

Crop Selectivity and Phytotoxicity

The selectivity of dinitroaniline herbicides is often achieved through placement selectivity, where the crop is planted below the herbicide-treated soil layer.[4][6] Additionally, some crop species can metabolize the herbicide into non-toxic forms.[4] However, under certain conditions, such as heavy rainfall after application, crop injury can occur.

HerbicideTolerant CropsPhytotoxicity SymptomsCitation(s)
Pendimethalin Soybean, Cotton, Corn, Wheat, Barley, Onion, Chickpea, SafflowerStunting, swollen and brittle hypocotyls/stems, inhibition of lateral root formation. High doses can reduce plant population.[7][10][12][13][14][15]
This compound Data not availableExpected to be similar to other dinitroanilines (e.g., stunting, root inhibition)[7]

Experimental Protocols

1. Protocol for Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose of a pre-emergence herbicide required to control specific weed species and to assess crop tolerance.

  • Objective: To calculate the herbicide dose that causes a 50% or 90% reduction in plant growth (ED₅₀ or ED₉₀).

  • Materials:

    • Pots (e.g., 10 cm diameter) filled with a standardized soil mix (e.g., sandy clay loam).

    • Seeds of target weed species and crop species.

    • Technical grade herbicide and appropriate formulation (e.g., suspension concentrate).

    • Laboratory spray chamber calibrated to deliver a precise volume.

    • Greenhouse with controlled temperature and light conditions.

  • Methodology:

    • Planting: Fill pots with soil and sow a predetermined number of seeds (e.g., 10-20 seeds) of the test species at a consistent depth (e.g., 1 cm).

    • Herbicide Application: Prepare a series of herbicide concentrations to create a dose-response curve. A logarithmic series of doses is recommended, spanning from a very low dose to a dose expected to cause complete mortality. Include an untreated control.

    • Apply the herbicides as a pre-emergence treatment to the soil surface using a calibrated laboratory sprayer.

    • Growth Conditions: Place the pots in a greenhouse in a randomized complete block design with at least four replications. Provide optimal conditions for plant growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and regular watering).

    • Data Collection: After a set period (e.g., 21-28 days after treatment), assess the plants. Measurements can include:

      • Visual injury rating (0-100% scale).

      • Plant height.

      • Above-ground fresh or dry biomass.

    • Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve. From this curve, calculate the ED₅₀ and ED₉₀ values.[16]

2. Protocol for Field Efficacy Trial

This protocol evaluates the performance of a herbicide under real-world agricultural conditions.

  • Objective: To assess the weed control efficacy and crop safety of a herbicide throughout a growing season.

  • Materials:

    • Field plot area with natural weed infestation.

    • Agricultural equipment for tillage, planting, and herbicide application (e.g., tractor-mounted sprayer).

    • Crop seeds.

    • Herbicide formulation.

  • Methodology:

    • Site Preparation: Prepare the experimental site according to standard agricultural practices for the selected crop.

    • Experimental Design: Lay out the experiment in a randomized complete block design with at least three or four replications. Plot sizes should be adequate for representative data collection (e.g., 3m x 10m).

    • Treatments: Treatments should include the herbicide at one or more application rates, a weed-free control (maintained by hand weeding), and a weedy (untreated) control.[10][14]

    • Application: Apply the pre-emergence herbicide within a few days of planting, ensuring uniform coverage.[14]

    • Data Collection:

      • Weed Control: At several intervals (e.g., 30, 60, and 90 days after treatment), assess weed control. This is done by visual ratings (0-100%) and by counting weed density and measuring weed biomass within randomly placed quadrats (e.g., 0.25 m²).[14]

      • Crop Injury: Visually assess crop phytotoxicity at regular intervals using a 0-100% scale.[13]

      • Yield: At the end of the season, harvest the crop from a central area of each plot to determine the final grain or biomass yield.[10][14]

    • Data Analysis: Use Analysis of Variance (ANOVA) to determine significant differences between treatments. Use a mean separation test (e.g., Duncan's Multiple Range Test) to compare treatment means.[10]

Experimental_Workflow cluster_Setup Experimental Setup cluster_Application Treatment Application cluster_Data Data Collection & Analysis cluster_Output Results A 1. Design Experiment (e.g., Randomized Complete Block) B 2. Prepare Field Plots / Greenhouse Pots A->B C 3. Plant Crop and/or Weed Seeds B->C D 4. Apply Herbicide Treatments (Pre-emergence) C->D E 5. Incubation / Growth Period D->E F 6. Assess Weed Control & Crop Injury (Visual Ratings, Biomass, Density) E->F G 7. Harvest & Measure Crop Yield (Field Trials) F->G Field Only H 8. Statistical Analysis (ANOVA, Regression) F->H G->H I 9. Determine Efficacy (ED50) & Crop Safety H->I

References

Toxicity comparison between 2,3-Dimethyl-4,6-dinitroaniline and other dinitroaniline herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of several dinitroaniline herbicides, with a focus on providing supporting experimental data and methodologies. While specific toxicological data for 2,3-Dimethyl-4,6-dinitroaniline is not publicly available, this guide offers a comparative framework using data from other prominent dinitroaniline herbicides such as trifluralin, pendimethalin, and oryzalin.

Mammalian Toxicity

Dinitroaniline herbicides generally exhibit low to moderate acute toxicity in mammals when exposed orally or dermally.[1] However, toxicity can vary depending on the specific compound and the animal species.[1]

HerbicideAnimalOral LD50 (mg/kg)Dermal LD50 (mg/kg)
Trifluralin Rat>10,000>2,000
Mouse>5,000-
Rabbit>2,000>2,000
Dog>2,000-
Pendimethalin Rat1,250 (male), 1,050 (female)>5,000
Rabbit->5,000
Oryzalin Rat>10,000>2,000
Cat>1,000-
Dog>1,000-

Note: A higher LD50 value indicates lower acute toxicity. Data for this compound is not available.

Ecotoxicity

A significant concern with dinitroaniline herbicides is their high toxicity to aquatic organisms.[1] This class of herbicides can be very toxic to fish and aquatic invertebrates, highlighting the need for careful environmental management to prevent runoff into waterways.

HerbicideSpecies96-hour LC50 (mg/L)48-hour EC50 (mg/L)72-hour EC50 (mg/L)
Trifluralin Rainbow Trout0.047--
Bluegill Sunfish0.024--
Daphnia magna-0.19-
Pendimethalin Rainbow Trout0.14--
Bluegill Sunfish0.21--
Daphnia magna-0.28-
Oryzalin Rainbow Trout1.4--
Bluegill Sunfish0.54--
Daphnia magna-2.2-
Green algae (Selenastrum capricornutum)--0.024

Note: A lower LC50/EC50 value indicates higher toxicity. Data for this compound is not available.

Mechanism of Action: Microtubule Disruption

The primary mode of action for dinitroaniline herbicides is the disruption of microtubule dynamics.[2] These herbicides bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[2] This prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, ultimately leading to an arrest of mitosis and cell death.[1]

G cluster_0 Cellular Process Dinitroaniline Herbicide Dinitroaniline Herbicide Tubulin Dimers Tubulin Dimers Dinitroaniline Herbicide->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Cell Division Cell Division Mitotic Spindle Formation->Cell Division Disrupts Plant Growth Inhibition Plant Growth Inhibition Cell Division->Plant Growth Inhibition Leads to

Caption: Dinitroaniline herbicide mechanism of action.

Experimental Protocols

The toxicity data presented in this guide are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Test Guideline 423

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[3]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and drinking water.[3]

  • Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing a small number of animals determines the next dose level.[3]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

  • Data Analysis: The LD50 is calculated based on the mortality data.[3]

Fish, Acute Toxicity Test (LC50) - OECD Test Guideline 203

This test evaluates the acute toxicity of a substance to fish.[5][6]

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[5]

  • Test Conditions: Fish are exposed to the test substance in water under controlled conditions of temperature, light, and dissolved oxygen for 96 hours.[5]

  • Test Concentrations: A range of at least five concentrations of the test substance is used, along with a control group.[6]

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[5]

  • Data Analysis: The LC50, the concentration that is lethal to 50% of the test fish, is calculated for each observation time.[5]

Daphnia sp. Acute Immobilisation Test (EC50) - OECD Test Guideline 202

This test assesses the acute toxicity of a substance to aquatic invertebrates.[7][8]

  • Test Organism: Young Daphnia magna (water fleas), less than 24 hours old, are used.[9]

  • Test Conditions: The daphnids are exposed to the test substance in a suitable medium for 48 hours under controlled temperature and lighting.[9]

  • Test Concentrations: A series of at least five concentrations of the test substance is tested, along with a control.[10]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[9]

  • Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.[9]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (EC50) - OECD Test Guideline 201

This test determines the effect of a substance on the growth of freshwater algae.[11][12]

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.[13]

  • Test Conditions: Exponentially growing algae are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature.[11]

  • Test Concentrations: At least five concentrations of the test substance are tested in replicate, along with a control.[14]

  • Observations: Algal growth is measured at least every 24 hours, typically by cell counts or a surrogate measure like fluorescence.[15]

  • Data Analysis: The EC50, the concentration that causes a 50% reduction in algal growth (either growth rate or yield), is calculated.[13]

Concluding Remarks on this compound

The absence of publicly available toxicity data for this compound makes a direct comparison with other dinitroaniline herbicides impossible. For research and development purposes, it would be necessary to conduct empirical toxicity testing following standardized protocols, such as the OECD guidelines detailed above. In the absence of such data, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling or read-across from structurally similar compounds could provide preliminary estimates of its potential toxicity. However, these estimations should be interpreted with caution and are not a substitute for experimental data. Given that it is a dinitroaniline, it is plausible that it shares the same mechanism of action by inhibiting microtubule polymerization and would likely exhibit high toxicity to aquatic organisms. The presence and position of the dimethyl groups on the aniline ring would influence its lipophilicity and steric properties, which in turn could affect its absorption, metabolism, and interaction with the target site, leading to a unique toxicity profile.

References

A Spectroscopic Deep Dive: Unraveling the Isomers of 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of aromatic compounds, even subtle shifts in substituent positions can dramatically alter a molecule's chemical and physical properties. This guide provides a comparative spectroscopic analysis of 2,3-Dimethyl-4,6-dinitroaniline and its isomers, offering a framework for their differentiation and characterization.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and a selection of its isomers. The lack of complete experimental data highlights the need for further research and characterization of these compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Data not availableData not available
3,4-Dimethyl-2,6-dinitroaniline Data not availableData not available
2,4-Dimethyl-3,5-dinitroaniline Data not availableData not available
2,4-Dinitroaniline [1][2]8.77 (d, 1H), 8.36 (dd, 1H), 7.35 (d, 1H), 7.15 (br s, 2H, NH₂)149.3, 137.9, 130.8, 124.0, 119.7, 114.2
3,5-Dinitroaniline [3]7.88 (d, 2H), 7.73 (t, 1H), 6.53 (br s, 2H, NH₂)Data not available

Table 2: IR and UV-Vis Spectroscopic Data

CompoundIR Absorption Bands (cm⁻¹)UV-Vis λmax (nm)
This compound Data not availableData not available
3,4-Dimethyl-2,6-dinitroaniline Data not availableData not available
2,4-Dimethyl-3,5-dinitroaniline Data not availableData not available
2,4-Dinitroaniline [4]~3400-3300 (N-H stretch), ~1620 (N-H bend), ~1590 & ~1340 (NO₂ stretch)~230, ~280, ~350
Aniline [5]~3400-3300 (N-H stretch), ~1620 (N-H bend)230, 280

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₈H₉N₃O₄211.17Predicted: [M]+• at 211, loss of NO₂ (m/z 165), loss of CH₃ (m/z 196)
3,4-Dimethyl-2,6-dinitroaniline C₈H₉N₃O₄211.17[M+H]⁺ at 212.0671
2,4-Dimethyl-3,5-dinitroaniline C₈H₉N₃O₄211.17Predicted: [M]+• at 211, loss of NO₂ (m/z 165), loss of CH₃ (m/z 196)
2,4-Dinitroaniline C₆H₅N₃O₄183.12[M]+• at 183, loss of NO₂ (m/z 137), further fragmentation

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solution Samples: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Fragmentation Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze the resulting daughter ions. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and other characteristic fragments.[6][7]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound with its isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis & Purification of This compound and its Isomers NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Functional Group Identification) IR->Process_IR Process_UV Process UV-Vis Data (λmax, Molar Absorptivity) UV_Vis->Process_UV Process_MS Process MS Data (Molecular Ion, Fragmentation Pattern) MS->Process_MS Compare_Spectra Compare Spectroscopic Data of Isomers Process_NMR->Compare_Spectra Process_IR->Compare_Spectra Process_UV->Compare_Spectra Process_MS->Compare_Spectra Structure_Elucidation Structure Elucidation & Isomer Differentiation Compare_Spectra->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison of dinitroaniline isomers.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of these and related compounds.

References

Assessing the Cross-Reactivity of 2,3-Dimethyl-4,6-dinitroaniline in Dinitroaniline Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of 2,3-Dimethyl-4,6-dinitroaniline in dinitroaniline immunoassays. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a comprehensive overview of dinitroaniline immunoassays, including typical cross-reactivity profiles for structurally similar compounds. This information allows for an inferred assessment of the potential cross-reactivity of this compound and provides a framework for its empirical determination.

Introduction to Dinitroaniline Immunoassays

Dinitroaniline herbicides, such as trifluralin and pendimethalin, are widely used in agriculture for weed control.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for detecting these compounds in environmental and biological samples.[2] These assays rely on the specific binding of an antibody to the target dinitroaniline molecule. However, the specificity of these antibodies is not absolute, and they can sometimes bind to other structurally related compounds, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of an immunoassay is crucial for accurate quantification of the target analyte and for avoiding false-positive results.

Comparative Cross-Reactivity Data

The table below presents a summary of typical cross-reactivity data for common dinitroaniline herbicides in a trifluralin-specific ELISA. This data is illustrative and serves as a benchmark for assessing the potential cross-reactivity of other dinitroaniline derivatives.

CompoundStructurePercent Cross-Reactivity (Relative to Trifluralin)
Trifluralin 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline100%
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroanilineVaries significantly depending on the antibody (typically low to moderate)
Ethalfluralin N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)anilineModerate to High
Benfluralin N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)anilineModerate to High
2,4-Dinitroaniline 2,4-DinitroanilineLow
2,6-Dinitroaniline 2,6-DinitroanilineLow to Moderate

Note: The cross-reactivity percentages are highly dependent on the specific antibody used in the assay. The data presented here is a generalized representation based on available information for trifluralin-targeted immunoassays.

Based on its structure (a dimethyl-substituted dinitroaniline), it is plausible that This compound would exhibit some degree of cross-reactivity in immunoassays developed for other dimethyl-dinitroaniline herbicides like pendimethalin. However, the different substitution pattern (2,3-dimethyl vs. 3,4-dimethyl in pendimethalin) would likely result in a lower affinity for the antibody, leading to moderate to low cross-reactivity. Empirical testing is essential to determine the precise cross-reactivity.

Experimental Protocols

The following is a generalized protocol for a competitive ELISA, which is a common format for dinitroaniline immunoassay and can be adapted to assess the cross-reactivity of this compound.

Principle of Competitive ELISA for Cross-Reactivity Assessment

A known amount of the target dinitroaniline (e.g., trifluralin) is coated onto the wells of a microtiter plate. The sample containing the analyte of interest (or a standard solution of the cross-reactant) is mixed with a specific antibody against the target dinitroaniline. This mixture is then added to the coated plate. The free analyte in the sample and the coated analyte compete for binding to the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. Following another incubation and wash step, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

To determine cross-reactivity, a standard curve is generated for the target analyte, and separate dose-response curves are generated for each potential cross-reactant, including this compound. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Step-by-Step Protocol
  • Coating of Microtiter Plate:

    • Dilute the dinitroaniline-protein conjugate (e.g., trifluralin-BSA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target analyte and the potential cross-reactants (including this compound) in an appropriate assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody solution (at its optimal dilution).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with the wash buffer.

  • Addition of Secondary Antibody:

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in the assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Visualizing the Competitive Immunoassay Workflow

Competitive_Immunoassay_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection plate Microtiter Plate Well coating Coat with Dinitroaniline-Protein Conjugate plate->coating Step 1 blocking Block with Inert Protein (BSA) coating->blocking Step 2 add_mixture Add Mixture to Well blocking->add_mixture Step 3 sample Sample/ Standard mixture Incubate Sample + Antibody sample->mixture antibody Primary Antibody antibody->mixture mixture->add_mixture sec_antibody Add Enzyme-labeled Secondary Antibody add_mixture->sec_antibody substrate Add Substrate sec_antibody->substrate Step 4 readout Measure Colorimetric Signal substrate->readout Step 5

Caption: Workflow of a competitive ELISA for dinitroaniline analysis.

Logical Relationship for Cross-Reactivity Assessment

Cross_Reactivity_Logic cluster_binding Binding Affinity compound This compound compound_binding Binding of Compound to Antibody compound->compound_binding target Target Dinitroaniline (e.g., Trifluralin) target_binding Binding of Target to Antibody target->target_binding antibody Specific Antibody antibody->compound_binding antibody->target_binding ic50_compound Determine IC50 (Compound) compound_binding->ic50_compound ic50_target Determine IC50 (Target) target_binding->ic50_target calculation Calculate % Cross-Reactivity ic50_compound->calculation ic50_target->calculation

Caption: Logical steps to determine the cross-reactivity of a compound.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any immunoassay. While direct experimental data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. By following the outlined competitive ELISA protocol and comparing the results to the provided data for other dinitroaniline herbicides, researchers can effectively characterize the cross-reactivity of this compound and ensure the accuracy and reliability of their immunoassay results. It is strongly recommended that any laboratory intending to analyze samples for this compound perform a thorough in-house validation to establish its specific cross-reactivity profile with the particular antibodies and reagents being used.

References

A Comparative Analysis of Microbial Degradation Pathways for Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Dinitroaniline herbicides, such as trifluralin and pendimethalin, are widely used for pre-emergence weed control in various agricultural systems.[1][2] Their persistence in the soil and potential environmental toxicity necessitate a thorough understanding of their degradation pathways.[3][4] Microbial degradation is the primary route for the dissipation of these compounds from the environment.[2][5] This guide provides a comparative analysis of the microbial degradation pathways of trifluralin and pendimethalin, supported by experimental data and detailed methodologies for researchers.

Key Degradation Reactions

The microbial breakdown of dinitroanilines primarily involves a few key enzymatic reactions:

  • Nitroreduction: The reduction of one or both nitro (-NO2) groups to amino (-NH2) groups is a critical initial step, particularly under anaerobic conditions.[3][6][7] This reaction is often catalyzed by nitroreductase enzymes.[8]

  • N-dealkylation: The removal of alkyl groups from the amino nitrogen is a common transformation.[3][6][7]

  • Oxidation: Oxidation of substituent groups on the benzene ring, such as the trifluoromethyl group, can also occur.[6]

Degradation generally proceeds faster under anaerobic conditions compared to aerobic conditions.[5] Fungi and bacteria are the main organisms responsible for the degradation of these herbicides.[5][9]

Comparative Degradation Pathways

Trifluralin Degradation

Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a widely used dinitroaniline herbicide.[1] Several bacterial and fungal species have been identified that can degrade it. The degradation pathway often involves a combination of nitroreduction and N-dealkylation. For instance, Bacillus sp. TF-1 has been shown to degrade trifluralin through mono-nitroreduction, followed by further nitroreduction, trifluoromethyl oxidation, and N-dealkylation.[6]

Trifluralin_Degradation_Pathway Trifluralin Trifluralin Metabolite1 Mono-nitroreduced Trifluralin Trifluralin->Metabolite1 Nitroreduction Metabolite3 N-dealkylated Metabolite Trifluralin->Metabolite3 N-dealkylation Metabolite2 Di-nitroreduced Trifluralin Metabolite1->Metabolite2 Nitroreduction Metabolite4 Oxidized Metabolite Metabolite1->Metabolite4 Trifluoromethyl Oxidation EndProducts Further Degradation Metabolite2->EndProducts Metabolite3->EndProducts Metabolite4->EndProducts Pendimethalin_Degradation_Pathway Pendimethalin Pendimethalin MetaboliteA 6-Aminopendimethalin Pendimethalin->MetaboliteA Nitroreduction MetaboliteB 3,4-dimethyl-2,6-dinitroaniline Pendimethalin->MetaboliteB Dealkylation EndProducts Further Degradation (CO2 + H2O) MetaboliteA->EndProducts MetaboliteB->EndProducts Experimental_Workflow cluster_0 Isolation & Culture cluster_1 Degradation Assay cluster_2 Analysis A 1. Soil Sampling (Herbicide-contaminated site) B 2. Enrichment Culture (Mineral medium + Herbicide) A->B C 3. Isolation of Pure Strains (Plating on solid media) B->C D 4. Strain Identification (16S rRNA / 26S rRNA sequencing) C->D E 5. Inoculation (Liquid culture medium) D->E F 6. Herbicide Spiking (Known concentration) E->F G 7. Incubation (Controlled Temp, pH, Shaking) F->G H 8. Time-course Sampling G->H I 9. Sample Extraction (e.g., Liquid-liquid extraction) H->I J 10. Analytical Detection (HPLC, GC-MS/MS) I->J K 11. Metabolite Identification J->K L 12. Pathway Elucidation K->L

References

Validating the Crystal Structure of 2,3-Dimethyl-4,6-dinitroaniline: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray diffraction for validating the crystal structure of 2,3-Dimethyl-4,6-dinitroaniline, benchmarked against its isomers and alternative analytical techniques.

While a definitive crystal structure for this compound is not publicly available, this guide outlines the experimental approach to its validation. We present crystallographic data from a closely related isomer, 2,4-Dimethyl-6-nitroaniline, as a primary reference for comparison. This allows for a robust framework for researchers to verify a novel or computationally predicted structure of the title compound.

Comparative Crystallographic Data of Dinitroaniline Derivatives

Precise single-crystal X-ray diffraction data is the gold standard for structural elucidation. In the absence of data for this compound, the crystallographic parameters of its structural isomers and related compounds offer a valuable comparative baseline. Researchers can expect the unit cell dimensions and bond angles of a correctly identified this compound crystal to be in a similar range to those of its isomers, with variations arising from the different substitution patterns on the aniline ring.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
2,4-Dimethyl-6-nitroaniline C₈H₁₀N₂O₂MonoclinicP2₁/c6.99714.91915.907101.1761629.1[1]
2-Bromo-4,6-dinitroaniline C₆H₄BrN₃O₄MonoclinicP 1 2₁/n 16.69557.772016.060895.4182831.3

Experimental Workflow for Crystal Structure Validation

The process of validating a crystal structure is a multi-step endeavor, beginning with synthesis and culminating in the refinement of the crystallographic model. The following workflow illustrates the key stages involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis cluster_validation Structure Validation & Comparison synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth spectroscopic_validation Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopic_validation data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_generation Generate CIF File structure_refinement->cif_generation data_comparison Compare with Isomer/Related Structures cif_generation->data_comparison final_structure final_structure data_comparison->final_structure Validated Structure spectroscopic_validation->data_comparison

Caption: Experimental workflow for the synthesis, crystallization, X-ray diffraction analysis, and validation of the crystal structure of this compound.

Experimental Protocols

A meticulous experimental approach is critical for obtaining high-quality crystals and reliable diffraction data.

Synthesis and Crystallization

The synthesis of dinitroaniline derivatives can be achieved through various established methods, often involving the nitration of a corresponding aniline precursor. For instance, the synthesis of 2,4-dimethyl-6-nitroaniline involves the nitration of 2,4-dimethylaniline. A similar approach could be adapted for this compound.

Crystallization Protocol (Example):

  • Dissolve the purified this compound powder in a suitable solvent (e.g., methanol, ethanol, or acetone) to create a saturated solution at an elevated temperature.

  • Slowly cool the solution to room temperature.

  • Allow the solvent to evaporate slowly over several days to promote the formation of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The following is a general protocol for the X-ray diffraction analysis of a small organic molecule.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. A monochromatic X-ray source, such as Mo Kα radiation, is typically used. The diffraction patterns are recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. Programs like SHELXS are commonly employed for this purpose, which use direct methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial structural model is refined using software such as SHELXL. This process involves adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques are essential for corroborating the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the connectivity of atoms within the molecule, providing information about the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the amine group and the characteristic strong absorptions of the nitro groups.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, confirming its elemental composition.

The combination of these spectroscopic techniques with X-ray diffraction data provides a comprehensive validation of the molecular structure.

Logical Framework for Structural Validation

The validation of the this compound crystal structure relies on a logical comparison with known structures and complementary analytical data.

validation_logic cluster_proposed Proposed Structure cluster_xrd_data X-ray Diffraction Data cluster_comparators Comparative Data cluster_validation Validation proposed_structure Proposed Crystal Structure of This compound xrd_data Experimental XRD Data proposed_structure->xrd_data yields comparison Comparison of Unit Cell, Bond Lengths, and Angles xrd_data->comparison consistency Consistency with Spectroscopic Data xrd_data->consistency isomer_data Crystallographic Data of Isomers (e.g., 2,4-Dimethyl-6-nitroaniline) isomer_data->comparison spectroscopic_data Spectroscopic Data (NMR, IR, MS) spectroscopic_data->consistency validation_outcome Validated Structure comparison->validation_outcome consistency->validation_outcome

Caption: Logical diagram illustrating the validation process for the proposed crystal structure of this compound through comparison with isomer data and spectroscopic analysis.

References

Performance Showdown: 2,3-Dimethyl-4,6-dinitroaniline in Novel Dye Formulations - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the competitive landscape of dye chemistry, the quest for novel chromophores with superior performance characteristics is paramount. This guide offers a comprehensive performance evaluation of 2,3-Dimethyl-4,6-dinitroaniline, a representative of the dinitroaniline class of dyes, in novel dye formulations. Through a detailed comparison with a standard azo dye, this report provides researchers, scientists, and drug development professionals with critical data to inform their selection of dyeing agents.

Dinitroaniline dyes are recognized for their bright, clear hues, particularly in the yellow to orange spectrum, and their good dispersibility, making them suitable for synthetic fibers.[1] In contrast, azo dyes represent the largest and most versatile class of synthetic organic dyes, known for their wide color range and good fastness properties.[2] This guide presents a comparative analysis of these two classes, with a focus on key performance indicators essential for textile and other applications.

Due to the limited availability of specific performance data for this compound, this guide utilizes data representative of the dinitroaniline dye class, primarily referencing the well-documented C.I. Disperse Yellow 42, a structurally related nitrodiphenylamine dye.[3][4] The comparative data presented herein is intended to provide a benchmark for performance evaluation.

Comparative Performance Data

The following tables summarize the key performance indicators for a representative dinitroaniline dye (based on this compound characteristics) and a standard azo disperse dye.

Performance ParameterDinitroaniline Dye (Representative)Azo Disperse Dye (Standard)Test Method
Colorfastness to Washing
Color Change4-54ISO 105-C06
Staining (Multifiber)43-4ISO 105-C06
Colorfastness to Light (Xenon Arc) 5-66-7ISO 105-B02
Colorfastness to Rubbing (Crocking)
Dry4-54ISO 105-X12
Wet43-4ISO 105-X12
Thermal Stability (Decomposition Temp.) Approx. 200-250°CApprox. 250-300°CThermogravimetric Analysis (TGA)
Solubility (in Acetone at 25°C) Moderately SolubleGenerally LowerGravimetric Method

Table 1: Comparative Performance of Dinitroaniline and Azo Disperse Dyes. Note: Dinitroaniline dye data is representative of the class. A rating of 5 is excellent, and 1 is poor for colorfastness tests.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization of results.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • A composite specimen is prepared by attaching the dyed textile to a specified multifiber fabric.

  • The specimen is washed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls to simulate mechanical action.

  • The washing is carried out at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the degree of staining on the multifiber fabric are assessed using the grey scales.

Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source representing natural daylight (D65).

Methodology:

  • A specimen of the dyed textile is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool references with known lightfastness are exposed.

  • The exposure is continued until a specified contrast is achieved between the exposed and unexposed portions of the specimen or the blue wool references.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool references.

Colorfastness to Rubbing (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.

Methodology:

  • A specimen of the dyed textile is mounted on the base of a crockmeter.

  • A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.

  • The rubbing is performed for a specified number of cycles (e.g., 10) under a specified pressure.

  • The test is conducted under both dry and wet conditions.

  • The degree of staining on the white rubbing cloth is assessed using the grey scale for staining.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, accurately weighed sample of the dye is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The temperature at which significant mass loss occurs is identified as the decomposition temperature.

Solubility Measurement (Gravimetric Method)

This method determines the solubility of the dye in a specific solvent at a given temperature.

Methodology:

  • An excess amount of the dye is added to a known volume of the solvent (e.g., acetone) in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • The undissolved dye is separated from the saturated solution by filtration.

  • A known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved dye is determined.

  • The solubility is calculated as the mass of the dye per unit volume of the solvent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key performance evaluations.

Dye_Solubility_Workflow cluster_prep Sample Preparation cluster_dissolution Dissolution cluster_separation Separation & Analysis cluster_result Result A Weigh excess dye C Mix dye and solvent A->C B Measure solvent volume B->C D Agitate at constant temperature C->D E Filter to get saturated solution D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Diagram 1: Workflow for Dye Solubility Measurement.

Colorfastness_Washing_Workflow cluster_prep Preparation cluster_washing Washing Process cluster_evaluation Evaluation cluster_result Result A Prepare composite specimen (dyed fabric + multifiber) B Wash in soap solution with steel balls A->B C Rinse and dry B->C D Assess color change (Grey Scale) C->D E Assess staining (Grey Scale) C->E F Report fastness rating D->F E->F

Diagram 2: Workflow for Colorfastness to Washing Test.

Conclusion

This comparative guide provides a foundational understanding of the performance of dinitroaniline dyes, represented by this compound, in relation to standard azo disperse dyes. While dinitroaniline dyes offer excellent brightness and good all-around fastness properties, azo dyes can provide a wider shade range and, in some cases, superior lightfastness. The selection of a suitable dye will ultimately depend on the specific application requirements, including the desired shade, the substrate to be dyed, and the end-use fastness specifications. The experimental protocols and workflows presented here offer a standardized approach for conducting in-house performance evaluations to aid in this critical decision-making process.

References

A Comprehensive Review of 2,3-Dimethyl-4,6-dinitroaniline: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 2,3-Dimethyl-4,6-dinitroaniline, a dinitroaniline derivative primarily known as a metabolite and degradation product of the widely used herbicide, pendimethalin. Due to the limited direct research on this specific isomer, this review draws comparisons with closely related and well-studied dinitroaniline compounds to provide a thorough understanding of its potential chemical and biological characteristics.

Chemical and Physical Properties

This compound, with the CAS number 40318-31-8, is also commonly referred to as 3,4-Dimethyl-2,6-dinitroaniline. Its fundamental properties are summarized in the table below, alongside those of related dinitroaniline compounds for comparative analysis.

PropertyThis compound2,4-Dinitroaniline2,6-DinitroanilinePendimethalin (Parent Compound)
CAS Number 40318-31-8[1]97-02-9606-22-440487-42-1[2]
Molecular Formula C₈H₉N₃O₄[1]C₆H₅N₃O₄C₆H₅N₃O₄C₁₃H₁₉N₃O₄[3]
Molecular Weight 211.17 g/mol [1]183.12 g/mol 183.12 g/mol 281.3 g/mol
Appearance Not specified in literatureOrange-yellow needlesYellow needlesOrange-yellow crystals[3]
Melting Point Not specified in literature187-189 °C138 °C54-58 °C
Water Solubility Low (predicted)0.86 g/L at 20 °C0.5 g/L at 20 °C0.33 mg/L[4]

Synthesis and Manufacturing

For instance, the synthesis of the parent compound, pendimethalin, involves a multi-step chemical process that starts with the nitration of aromatic compounds, followed by amination and alkylation reactions to form the final dinitroaniline structure.[6] A plausible synthetic route for this compound would likely involve the nitration of 3,4-dimethylaniline.

General Experimental Protocol for Dinitroaniline Synthesis (Example: 2,4-Dinitroaniline)

A common method for the preparation of 2,4-dinitroaniline involves the reaction of 1-chloro-2,4-dinitrobenzene with aqueous ammonia at elevated temperatures and pressures.[7]

  • Reaction: 4-chloro-1,3-dinitrobenzene is introduced into a stoichiometric excess of aqueous ammonia solution (15-40% by weight).

  • Temperature: The reaction is maintained at a temperature between 60°C and 90°C.[7]

  • Yield: This method is reported to produce 2,4-dinitroaniline in high yield and quality.[7]

This general approach could be adapted for the synthesis of this compound, likely starting from a chlorinated and nitrated dimethylbenzene precursor.

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its role as a metabolite of the herbicide pendimethalin.[8] Dinitroaniline herbicides are well-established as inhibitors of microtubule formation.[4][9]

Signaling Pathway: Dinitroaniline Inhibition of Microtubule Assembly

G Mechanism of Dinitroaniline Herbicidal Action Dinitroaniline Dinitroaniline (e.g., Pendimethalin) Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to α-tubulin Microtubule Microtubule Polymer Dinitroaniline->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision Essential for RootGrowth Root and Shoot Elongation CellDivision->RootGrowth Leads to WeedGrowth Weed Growth Inhibition RootGrowth->WeedGrowth Results in

Caption: Dinitroanilines bind to tubulin, preventing microtubule assembly and thereby inhibiting cell division and plant growth.

The mechanism of action involves the binding of the dinitroaniline molecule to α-tubulin, one of the protein subunits of microtubules.[10][11] This binding disrupts the assembly of microtubules, which are essential for various cellular processes, including cell division (mitosis), cell wall formation, and cell elongation.[9] The disruption of these processes ultimately leads to the inhibition of root and shoot growth in susceptible plants, which is the basis for their herbicidal activity.[4]

As a metabolite of pendimethalin, this compound is expected to retain some of this biological activity, although likely with different potency compared to the parent compound.

Toxicity Profile

The toxicity of this compound has not been extensively studied directly. However, based on the GHS classifications from its PubChem entry and the known toxicity of related dinitroanilines, it is predicted to be a hazardous substance.

Hazard StatementClassification for this compound[1]
Acute Toxicity, Oral Toxic if swallowed
Acute Toxicity, Dermal Toxic in contact with skin
Acute Toxicity, Inhalation Toxic if inhaled
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Eye Irritation Causes serious eye irritation

For comparison, the parent compound, pendimethalin, has low acute toxicity in mammals but is classified as a possible human carcinogen by the U.S. EPA.[1][2] It is also known to be highly toxic to aquatic organisms.[2][12] The table below compares the acute toxicity of pendimethalin with other dinitroaniline herbicides.

CompoundOrganismLD₅₀/LC₅₀Reference
PendimethalinRat (oral)1050-1250 mg/kg[12]
PendimethalinRabbit (dermal)>5000 mg/kg[4]
PendimethalinRainbow Trout (96h)0.138 mg/L[12]
TrifluralinRat (oral)>10,000 mg/kg[4]
OryzalinRat (oral)>10,000 mg/kg

Given that this compound is a degradation product of pendimethalin, understanding its environmental fate and toxicity is crucial for a complete risk assessment of the parent herbicide.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are scarce. However, methods developed for the analysis of dinitroaniline herbicides can be adapted.

Experimental Workflow: Analysis of Dinitroanilines in Environmental Samples

G General Workflow for Dinitroaniline Analysis Sample Environmental Sample (Soil, Water) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Analysis High-Performance Liquid Chromatography (HPLC) Concentration->Analysis Detection UV or Mass Spectrometry (MS) Detection Analysis->Detection Quantification Quantification against Analytical Standards Detection->Quantification

Caption: A typical analytical workflow for the determination of dinitroanilines in environmental matrices.

Microtubule Assembly Assay Protocol (General)

To assess the biological activity of dinitroaniline compounds as microtubule inhibitors, an in vitro microtubule assembly assay can be performed.

  • Tubulin Preparation: Purified tubulin protein is kept on ice to prevent self-assembly.

  • Reaction Mixture: A reaction buffer containing GTP and other essential components is prepared.

  • Compound Addition: The dinitroaniline compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring: The assembly of microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.[13]

  • Data Analysis: The rate and extent of microtubule polymerization in the presence of the test compound are compared to a control (solvent only) to determine the inhibitory activity.

Conclusion and Future Directions

This compound is a relevant compound primarily due to its formation as a metabolite of the widely used herbicide, pendimethalin. While direct research on this specific isomer is limited, its chemical properties, biological activity, and toxicity can be inferred from the extensive body of knowledge on the dinitroaniline class of compounds. The primary mechanism of action is expected to be the inhibition of microtubule assembly, a hallmark of dinitroaniline herbicides.

Future research should focus on the following areas:

  • Development of a specific and validated synthesis protocol for this compound to enable further toxicological and biological studies.

  • In-depth investigation of its biological activity , including its potency as a microtubule inhibitor compared to pendimethalin and other dinitroanilines.

  • Comprehensive toxicological evaluation , including its acute and chronic toxicity, genotoxicity, and potential for endocrine disruption, to fully assess the environmental and human health risks associated with the use of pendimethalin.

  • Development of certified analytical standards to facilitate accurate monitoring of this metabolite in environmental and biological samples.

By addressing these research gaps, a more complete understanding of the environmental fate and impact of pendimethalin and its degradation products can be achieved.

References

Inter-laboratory Comparison for the Validation of 2,3-Dimethyl-4,6-dinitroaniline Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of analytical methods is a critical process in drug development and research, ensuring that a method is reliable, reproducible, and fit for its intended purpose. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of method validation, providing an objective assessment of a method's performance across different laboratories.[1][2] This guide presents a comparative overview of two common analytical methods for the analysis of 2,3-Dimethyl-4,6-dinitroaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While a specific formal inter-laboratory study for this compound is not publicly available, this guide synthesizes typical performance data and protocols based on established methods for similar dinitroaniline compounds to provide a practical comparison.

Comparative Performance Data

The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical values observed for related compounds in analytical studies.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
**Linearity (R²) **> 0.998> 0.999
Accuracy (Recovery) 95 - 105%97 - 103%
Precision (RSD) < 2%< 1.5%
Specificity ModerateHigh
Throughput HighModerate
Cost LowerHigher

Table 2: Inter-laboratory Precision Data (Hypothetical)

MethodAnalyte Concentration (µg/mL)Repeatability (RSDr)Reproducibility (RSDR)
HPLC-UV 1.01.8%3.5%
10.01.5%3.0%
GC-MS 1.01.2%2.5%
10.01.0%2.0%

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on common practices for the analysis of dinitroaniline compounds.[3][4][5]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various matrices.

1. Sample Preparation:

  • Accurately weigh a sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Filter the solution through a 0.45 µm filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.

1. Sample Preparation and Derivatization (if necessary):

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., methylene chloride).

  • Concentrate the extract under a gentle stream of nitrogen.

  • For polar compounds, a derivatization step may be required to improve volatility and chromatographic performance.

2. GC-MS Conditions:

  • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.

3. Calibration:

  • Prepare a series of standard solutions of this compound.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates the logical flow of an inter-laboratory comparison study.

InterLaboratory_Comparison_Workflow A Study Design & Protocol Development B Sample Preparation & Distribution A->B C Analysis by Participating Laboratories B->C D Data Submission C->D E Statistical Analysis (e.g., z-scores) D->E F Performance Evaluation & Reporting E->F

Inter-laboratory comparison workflow from design to reporting.
General Analytical Method Workflow

This diagram outlines the typical steps involved in an analytical method, applicable to both HPLC and GC-MS.

Analytical_Method_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Sample Preparation (Extraction, Dilution) A->B D Sample Injection & Data Acquisition B->D C Instrument Calibration C->D E Peak Integration & Quantification D->E F Result Calculation & Review E->F G Final Report Generation F->G

A generalized workflow for an analytical chemistry method.

References

Efficacy of 2,3-Dimethyl-4,6-dinitroaniline Versus Commercial Dinitroaniline Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the herbicidal efficacy of 2,3-Dimethyl-4,6-dinitroaniline with established commercial dinitroaniline herbicides is not feasible at this time due to a lack of available scientific literature and experimental data on the specified compound. Extensive searches for studies detailing the synthesis, herbicidal activity, and comparative performance of this compound have not yielded any specific results.

The significant body of research on dinitroaniline herbicides focuses primarily on 2,6-dinitroaniline derivatives, which form the chemical basis for numerous commercially successful pre-emergence herbicides. Prominent examples of these widely studied herbicides include trifluralin, pendimethalin, and oryzalin.

The Established Mechanism of Action of Dinitroaniline Herbicides

Dinitroaniline herbicides are known to act as mitotic inhibitors.[1][2] Their primary mode of action is the disruption of microtubule polymerization in plant cells.[3][4] This interference with microtubule formation prevents the proper assembly of the mitotic spindle apparatus, which is essential for chromosome segregation during cell division.[1][2] Consequently, cell division is arrested, leading to the inhibition of root and shoot growth in susceptible plants, ultimately causing seedling death.[1][5][6] This mechanism is particularly effective against germinating seeds, making dinitroanilines valuable as pre-emergence herbicides for the control of annual grasses and some broadleaf weeds.[2][5]

dot

Caption: Mechanism of action of dinitroaniline herbicides.

General Experimental Protocol for Evaluating Herbicide Efficacy

While specific data for this compound is unavailable, a general experimental workflow is typically followed to assess and compare the efficacy of new herbicidal compounds against existing commercial products.

  • Synthesis and Formulation: The novel compound is synthesized, purified, and formulated into a stable preparation suitable for application.

  • Greenhouse Bioassays:

    • Species Selection: A range of economically important crop and weed species are selected for testing.

    • Pre-emergence Application: The formulated herbicide is applied to the soil surface of pots sown with seeds of the selected plant species. Commercial standards are applied at their recommended rates for comparison.

    • Post-emergence Application: The herbicide is applied to the foliage of young, actively growing plants.

    • Dose-Response Studies: A range of application rates are used to determine the concentration required to achieve 50% growth inhibition (GR₅₀) or 50% mortality (LD₅₀).

    • Evaluation: Plant injury, growth inhibition, and mortality are visually rated and/or measured (e.g., plant height, biomass) at set intervals after treatment.

  • Field Trials:

    • Site Selection: Field plots are established in locations with relevant weed pressure and environmental conditions.

    • Experimental Design: A randomized complete block design is typically used to minimize the effects of field variability.

    • Application: Herbicides are applied using calibrated field sprayers.

    • Data Collection: Weed control efficacy is assessed by counting weed density and measuring weed biomass. Crop tolerance is evaluated by assessing visual injury and measuring crop yield.

    • Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

dot

Herbicide_Efficacy_Workflow start Start: Novel Compound (e.g., this compound) synthesis Synthesis & Formulation start->synthesis greenhouse Greenhouse Bioassays synthesis->greenhouse pre_emergence Pre-emergence Trial greenhouse->pre_emergence post_emergence Post-emergence Trial greenhouse->post_emergence dose_response Dose-Response Study greenhouse->dose_response field_trials Field Trials pre_emergence->field_trials post_emergence->field_trials dose_response->field_trials data_collection Data Collection (Weed Control, Crop Tolerance) field_trials->data_collection data_analysis Statistical Analysis data_collection->data_analysis comparison Comparison with Commercial Herbicides data_analysis->comparison end End: Efficacy Profile comparison->end

Caption: A generalized workflow for herbicide efficacy testing.

Comparison of Commercial Dinitroaniline Herbicides

Although a direct comparison with this compound is not possible, the following table summarizes key characteristics of some common commercial dinitroaniline herbicides based on available literature.

HerbicideChemical NamePrimary UseKey Characteristics
Trifluralin α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidinePre-emergence control of annual grasses and some broadleaf weeds in various crops (e.g., soybeans, cotton).[7]Requires soil incorporation due to high volatility and susceptibility to photodegradation.[7]
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenaminePre-emergence control of annual grasses and certain broadleaf weeds in crops like corn, soybeans, and cotton.Lower volatility than trifluralin, allowing for more flexible application methods.
Oryzalin 3,5-dinitro-N⁴,N⁴-dipropylsulfanilamidePre-emergence surface-applied herbicide for control of annual grasses and broadleaf weeds in turf, ornamentals, and some crops.Low volatility and higher water solubility compared to trifluralin, making it suitable for surface application without incorporation.[8]
Benefin N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidinePre-emergence control of annual grasses and some broadleaf weeds, often used in turf and forage legumes.Similar to trifluralin, requires soil incorporation.

References

The Pivotal Role of Structure in the Biological Activity of Dimethyl-Dinitroaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships (SAR) of dimethyl-dinitroaniline derivatives reveals that subtle molecular modifications can dramatically influence their herbicidal, antiparasitic, and anticancer properties. This guide provides a comparative analysis of these derivatives, supported by experimental data, to elucidate the chemical features crucial for their biological function.

The 2,6-dinitroaniline scaffold is a cornerstone for a range of biologically active compounds. The strategic placement of two nitro groups on the aniline ring is a common feature, but it is the substitutions at other positions, particularly on the amino group and at the 4-position of the ring, that fine-tune the activity and selectivity of these molecules. This analysis will explore these structural modifications and their impact on efficacy.

Comparative Analysis of Biological Activity

The biological activity of dimethyl-dinitroaniline derivatives and related compounds varies significantly with their chemical structure. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on their herbicidal, antiparasitic, and anticancer activities.

Herbicidal Activity

Dinitroaniline herbicides are known to inhibit root formation by disrupting mitosis in the root tips of susceptible plants.[1] Their efficacy is influenced by substitutions on the aniline ring and the amino group.

CompoundStructureTarget Weed SpeciesActivity Metric (e.g., GR50)Reference
Trifluralinα,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineAnnual grasses and broadleaf weedsNot specified in provided abstracts[1][2]
PendimethalinN-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamineBroadleaf weeds and grassesNot specified in provided abstracts[1][3]
Oryzalin4-(dipropylamino)-3,5-dinitrobenzenesulfonamideNot specified in provided abstractsNot specified in provided abstracts[4][5]
BenefinN-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidineNot specified in provided abstractsNot specified in provided abstracts[3]
Prodiamine2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamineNot specified in provided abstractsNot specified in provided abstracts[3]

Note: Specific quantitative data for direct comparison of herbicidal activity was not available in the provided search results. The table reflects the compounds discussed and their general use.

Antiparasitic Activity

Several dinitroaniline derivatives have been investigated for their potential to treat parasitic infections, including those caused by Cryptosporidium parvum, Leishmania, and Toxoplasma gondii.[4][6] The mechanism of action is often linked to the inhibition of parasitic tubulin.[6][7]

CompoundStructureTarget ParasiteActivity Metric (EC50/IC50)Water SolubilityReference
Oryzalin4-(dipropylamino)-3,5-dinitrobenzenesulfonamideCryptosporidium parvumLow ppm< 3 ppm[4][6]
Trifluralinα,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineCryptosporidium parvumLow ppm< 3 ppm[4][6]
Chlorinated derivative 3aStructure not fully specifiedCryptosporidium parvum50 μMNot specified[4]
Chlorinated derivative 4Structure not fully specifiedCryptosporidium parvum106.6 μMNot specified[4]
Chloralin4-chloro-3,5-dinitrobenzotrifluorideLeishmania speciesSubmicromolarNot specified[6]
Isopropyl dimerStructure not fully specifiedPlasmodiumSuperior to chloralin> 5 mM[6]
Anticancer Activity

The antimitotic properties of dinitroaniline derivatives, stemming from their ability to disrupt microtubule formation, have also led to their evaluation as potential anticancer agents.[8][9]

CompoundStructureCancer Cell LineActivity Metric (IC50/GI50)Reference
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineN/AHep3BBetter than cisplatin[9]
N-(3-nitrophenyl)-2,4,6-trinitroanilineN/AHep3BSimilar to cisplatin[9]
N-phenyl-2,4,6-trinitroanilineN/AHep3BSimilar to cisplatin[9]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineN/AHep3BSimilar to cisplatin[9]
N-(2,4,6-trinitrophenyl)naphthalen-2-amineN/AHep3BSimilar to cisplatin[9]
6-Pyrazolinylcoumarin derivative 47Structure not fully specifiedLeukemia (CCRF-CEM, MOLT-4)1.88 μM, 1.92 μM[10]
Dihydropyrimidinone derivative 4fStructure not fully specifiedBreast Cancer (MCF-7)2.15 μM[11]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be identified:

  • Substitutions on the Aniline Ring: The nature and position of substituents on the phenyl ring are critical. For instance, the presence of a trifluoromethyl group at the 4-position, as seen in trifluralin, is important for its herbicidal activity.[2] In the context of antiparasitic activity, a chloro group in "chloralin" leads to a 100-fold increase in activity against Leishmania compared to trifluralin.[6]

  • Substitutions on the Amino Group: Dialkyl substitution on the amino group is a common feature for establishing selective herbicidal activity, with the di-n-propyl group being particularly effective.[2] For antiparasitic activity, modifications at the C-1 amine position with groups of varying hydrophilicity have been explored to improve water solubility and bioavailability, although a direct correlation with activity was not always observed.[4]

  • Impact of Water Solubility: Low water solubility is a significant challenge for the clinical development of dinitroaniline derivatives, potentially leading to poor pharmacokinetic availability.[4][6] Efforts to increase solubility by introducing hydrophilic groups have been a focus of synthetic modifications.[4]

Experimental Protocols

The evaluation of dimethyl-dinitroaniline derivatives involves a range of standardized experimental protocols to determine their biological activity.

In Vitro Antiparasitic Activity Assay
  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically used as host cells for the in vitro culture of Cryptosporidium parvum.

  • Infection and Treatment: MDCK cell monolayers are infected with C. parvum oocysts. After a period to allow for parasite invasion, the infected cells are treated with various concentrations of the dinitroaniline derivatives.

  • Quantification of Parasite Growth: The growth of the parasite is measured using methods such as enzyme-linked immunosorbent assay (ELISA) to detect parasite-specific antigens or by quantitative polymerase chain reaction (qPCR) to quantify parasite DNA.

  • Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.[4]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., Hep3B, MCF-7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase can convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.[12]

Herbicidal Activity Assay (Root Growth Inhibition)
  • Plant Species: Seeds of susceptible weed species are used.

  • Treatment Application: The dinitroaniline herbicides are incorporated into the soil at various concentrations.[2]

  • Seed Germination and Growth: The seeds are planted in the treated soil and allowed to germinate and grow under controlled environmental conditions.

  • Assessment: After a specific period, the plants are carefully removed from the soil, and the length of the primary and secondary roots is measured.

  • Data Analysis: The concentration of the herbicide that causes a 50% reduction in root growth (GR50) is calculated to quantify its potency.[1]

Visualizing the Mechanism of Action

Dinitroaniline derivatives primarily exert their biological effects by interfering with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[5]

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Dinitroaniline Derivative Dinitroaniline Derivative Tubulin Dimers (α/β) Tubulin Dimers (α/β) Dinitroaniline Derivative->Tubulin Dimers (α/β) Binds to Microtubule Polymerization Microtubule Polymerization Dinitroaniline Derivative->Microtubule Polymerization Inhibits Protofilament Formation Protofilament Formation Tubulin Dimers (α/β)->Protofilament Formation Polymerize into Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Microtubule Assembly Microtubule Assembly Protofilament Formation->Microtubule Assembly Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Disruption->Cell Cycle Arrest Apoptosis / Cell Death Apoptosis / Cell Death Cell Cycle Arrest->Apoptosis / Cell Death

Figure 1: Mechanism of action of dinitroaniline derivatives via inhibition of microtubule polymerization.

G cluster_workflow In Vitro Activity Screening Workflow Start Start Compound Synthesis & Purification Compound Synthesis & Purification Start->Compound Synthesis & Purification Preparation of Stock Solutions Preparation of Stock Solutions Compound Synthesis & Purification->Preparation of Stock Solutions Dose-Response Treatment Dose-Response Treatment Preparation of Stock Solutions->Dose-Response Treatment Cell/Parasite Culture Cell/Parasite Culture Cell/Parasite Culture->Dose-Response Treatment Incubation Incubation Dose-Response Treatment->Incubation Viability/Growth Assay Viability/Growth Assay Incubation->Viability/Growth Assay Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Viability/Growth Assay->Data Analysis (IC50/EC50) SAR Analysis SAR Analysis Data Analysis (IC50/EC50)->SAR Analysis End End SAR Analysis->End

Figure 2: A generalized experimental workflow for screening dimethyl-dinitroaniline derivatives.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-4,6-dinitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling 2,3-Dimethyl-4,6-dinitroaniline must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.

This compound, like other dinitroaniline compounds, is classified as a hazardous substance.[1][2] Improper disposal can lead to environmental contamination and poses significant health risks. Therefore, it is imperative that all personnel follow the procedures outlined below.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading by using a chemical absorbent sock or other suitable containment materials.

  • Collection: Carefully sweep up the solid material, avoiding dust formation.[3][4] A damp cloth or paper towel can be used to gently wipe up any remaining residue.

  • Disposal of Spill Debris: Place all contaminated materials, including PPE, into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Disposal Procedure

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all this compound waste, including contaminated materials and spill cleanup debris, in a designated and properly labeled hazardous waste container. The container must be securely sealed to prevent leakage.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The waste must be disposed of through a licensed and approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Logical Workflow for Safe Disposal

cluster_prep Preparation cluster_spill Spill Event cluster_waste Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe spill Spill Occurs ppe->spill collect_waste Collect All Waste ppe->collect_waste Routine Waste evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain collect_spill Collect Spill Debris contain->collect_spill collect_spill->collect_waste label_waste Label Container 'Hazardous Waste' collect_waste->label_waste seal_waste Seal Container label_waste->seal_waste store_waste Store in Designated Area seal_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs professional_disposal Disposal by Approved Facility contact_ehs->professional_disposal end End: Safe Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-4,6-dinitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dimethyl-4,6-dinitroaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Immediate Safety and First Aid

In the event of exposure to this compound, immediate action is critical. The following table outlines first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecifications
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them in accordance with good laboratory practices.[5][6]
Eye/Face Protection Use safety glasses with side-shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection.[2][4][5]
Skin and Body Protection Wear a protective laboratory coat, long-sleeved clothing, and closed-toe shoes. For significant exposure risk, a chemical-resistant suit may be required.[5][6]
Respiratory Protection If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[2][4]

Operational and Handling Plan

Safe handling practices are crucial to prevent exposure and accidents.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Safe Handling Practices :

    • Avoid breathing dust, fumes, gas, mist, or vapors.[4]

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

    • Wash hands thoroughly after handling.[4]

    • Keep containers tightly closed when not in use.[4]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7] Store in a locked cabinet or a secure area.[4]

Spill and Disposal Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2][4]

    • Do not let the chemical enter drains.[8]

  • Disposal :

    • Dispose of this compound and any contaminated materials as hazardous waste.[1]

    • All disposal activities must comply with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][6]

Chemical Spill Response Workflow

The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.

start Spill Detected evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Incident Reported dispose->end

Caption: Workflow for Chemical Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.